molecular formula C10H12O2 B1516968 (3-(Allyloxy)phenyl)methanol CAS No. 34905-07-2

(3-(Allyloxy)phenyl)methanol

Cat. No.: B1516968
CAS No.: 34905-07-2
M. Wt: 164.2 g/mol
InChI Key: WZFMBOJMKSQRJZ-UHFFFAOYSA-N
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Description

(3-(Allyloxy)phenyl)methanol is a small-molecule alcohol featuring a phenolic ether and a benzyl alcohol functional group. Its structure, which includes an allyl ether, makes it a versatile building block (synthon) in organic synthesis, particularly for constructing more complex molecular architectures. The allyl group is a valuable handle in synthetic chemistry due to its participation in various reactions. For instance, compounds containing allyloxy groups are frequently employed in transition-metal catalyzed coupling reactions and can serve as precursors in ring-closing metathesis to form oxygen-containing heterocycles . Furthermore, the benzylic alcohol can be readily oxidized to the corresponding aldehyde or involved in esterification and etherification reactions to expand the molecular diversity accessible from this core structure. While specific biological data for this compound is not available, structurally related compounds featuring the allyloxybenzene motif are of significant interest in medicinal chemistry research. For example, such derivatives are explored as intermediates in the synthesis of potential hybrid molecules with antiparasitic activity and in the development of analogues of natural products for drug discovery campaigns against neglected diseases . Researchers value this compound for its utility in method development and the synthesis of specialized chemicals. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7,11H,1,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFMBOJMKSQRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651112
Record name {3-[(Prop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34905-07-2
Record name {3-[(Prop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to (3-(Allyloxy)phenyl)methanol, a valuable building block in organic synthesis and drug discovery. The document delves into the prevalent Williamson ether synthesis, offering a detailed experimental protocol, mechanistic insights, and considerations for scalability and purity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₂O₂ and CAS number 34905-07-2, is a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a reactive benzyl alcohol and an allyl ether, allows for diverse chemical transformations. The allyl group serves as a versatile protecting group for the phenolic hydroxyl, which can be removed under specific conditions, or it can participate in various reactions itself. The primary alcohol functionality provides a handle for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-hydroxybenzyl alcohol attacks an allyl halide, typically allyl bromide.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. First, a base is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzyl alcohol, forming a more nucleophilic phenoxide ion. In the second step, this phenoxide acts as a nucleophile and attacks the electrophilic carbon of the allyl halide in an Sₙ2 reaction, displacing the halide and forming the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Hydroxybenzyl_Alcohol 3-Hydroxybenzyl Alcohol Phenoxide Phenoxide Intermediate 3-Hydroxybenzyl_Alcohol->Phenoxide Deprotonation 3-Hydroxybenzyl_Alcohol->Phenoxide Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product SN2 Attack Phenoxide->Product Allyl_Bromide Allyl Bromide

Figure 1: Mechanism of the Williamson Ether Synthesis for this compound.

Causality Behind Experimental Choices

The choice of base and solvent is critical for the success of the Williamson ether synthesis.

  • Base Selection: A moderately strong base is required to deprotonate the phenol without causing side reactions with the benzyl alcohol or the allyl bromide. Potassium carbonate (K₂CO₃) is a common and effective choice as it is strong enough to deprotonate the phenol but generally does not promote elimination reactions with the allyl bromide. Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions and careful handling.

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is typically employed. These solvents are capable of dissolving the ionic phenoxide intermediate and do not participate in the reaction. Acetone is a good choice due to its lower boiling point, which facilitates its removal during workup.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzyl alcohol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzyl alcohol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure product.

Experimental_Workflow A 1. Combine 3-hydroxybenzyl alcohol, K₂CO₃, and acetone B 2. Add allyl bromide dropwise A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and filter C->D E 5. Concentrate filtrate D->E F 6. Dissolve in ethyl acetate, wash with H₂O and brine E->F G 7. Dry with Na₂SO₄, filter, and concentrate F->G H 8. Purify by flash column chromatography G->H I Pure this compound H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized product should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the allylic protons (multiplet around 6.0 ppm, doublets around 5.3-5.4 ppm, and a doublet around 4.5 ppm), the benzylic CH₂ protons (singlet around 4.6 ppm), the aromatic protons (multiplets in the range of 6.8-7.3 ppm), and the hydroxyl proton (a broad singlet).
¹³C NMR Resonances for the allylic carbons (around 133, 118, and 69 ppm), the benzylic carbon (around 65 ppm), and the aromatic carbons (in the region of 113-159 ppm).
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (164.20 g/mol ).

Potential Side Reactions and Considerations for Scalability

While the Williamson ether synthesis is generally robust, some side reactions can occur:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. While O-alkylation is generally favored, some C-alkylation of the aromatic ring can occur, leading to the formation of allyl-substituted phenols. The choice of solvent and counterion can influence the O/C alkylation ratio.

  • Elimination: Although less common with primary halides like allyl bromide, elimination reactions to form dienes can be a competing pathway, especially with stronger bases or at higher temperatures.

For industrial-scale synthesis, several factors need to be considered:

  • Cost and Availability of Reagents: 3-Hydroxybenzyl alcohol and allyl bromide are readily available and relatively inexpensive.

  • Reaction Conditions: The reaction can be run at moderate temperatures and atmospheric pressure, which is advantageous for large-scale production.

  • Workup and Purification: The workup procedure is straightforward. However, large-scale chromatographic purification can be costly and time-consuming. Alternative purification methods such as distillation or crystallization should be explored for industrial applications.

  • Green Chemistry Approaches: To improve the environmental footprint of the synthesis, solvent-free methods or the use of greener solvents should be considered. Microwave-assisted synthesis can also be explored to reduce reaction times and energy consumption.[2][3]

Alternative Synthesis Pathways

While the Williamson ether synthesis is the most common method, other approaches for O-allylation of phenols exist, such as the Mitsunobu reaction or palladium-catalyzed allylation. However, these methods often require more expensive reagents and stricter reaction conditions, making the Williamson ether synthesis the preferred choice for both laboratory and industrial-scale production of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and scalable method. By carefully selecting the base and solvent, and controlling the reaction conditions, high yields of the desired product can be obtained. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important chemical intermediate.

References

  • Royal Society of Chemistry. (n.d.). General experimental procedure and spectroscopic data of products. Retrieved from [Link]

  • ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • Universitat de Barcelona. (2017). A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl(benzyl)-N,N'-dicyclohexylisourea. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3-(Allyloxy)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (3-(Allyloxy)phenyl)methanol (CAS No: 34905-07-2), a bifunctional organic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and potential applications.

Introduction: A Versatile Bifunctional Building Block

This compound is an aromatic compound featuring two key functional groups: a primary alcohol (hydroxymethyl group) and an allyl ether. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group provides a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. Simultaneously, the allyl group can participate in a variety of reactions, including addition reactions, olefin metathesis, and palladium-catalyzed cross-coupling reactions. The strategic placement of these functionalities on the phenyl ring allows for the controlled introduction of diverse chemical motifs, a critical aspect in the design of novel therapeutic agents and functional materials.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
IUPAC Name (3-(prop-2-en-1-yloxy)phenyl)methanolPubChem[1]
CAS Number 34905-07-2PubChem[1]
Appearance Expected to be a liquid or low-melting solidInferred from similar structures
Boiling Point Not reported
Melting Point Not reported
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]

Structure:

G C10H12O2 C10H12O2 G 3-Hydroxybenzyl alcohol 3-Hydroxybenzyl alcohol Potassium 3-(hydroxymethyl)phenoxide Potassium 3-(hydroxymethyl)phenoxide 3-Hydroxybenzyl alcohol->Potassium 3-(hydroxymethyl)phenoxide  Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) This compound This compound Potassium 3-(hydroxymethyl)phenoxide->this compound  Allyl bromide G 3-(Allyloxy)benzaldehyde 3-(Allyloxy)benzaldehyde This compound This compound 3-(Allyloxy)benzaldehyde->this compound  Reducing agent (e.g., NaBH₄) Solvent (e.g., Methanol) G cluster_0 Reactivity of this compound Aromatic Ring Aromatic Ring Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Aromatic Ring->Electrophilic Aromatic Substitution Benzyl Alcohol Benzyl Alcohol Oxidation to Aldehyde/Acid Oxidation to Aldehyde/Acid Benzyl Alcohol->Oxidation to Aldehyde/Acid Esterification/Etherification Esterification/Etherification Benzyl Alcohol->Esterification/Etherification Allyl Ether Allyl Ether Claisen Rearrangement Claisen Rearrangement Allyl Ether->Claisen Rearrangement Olefin Metathesis Olefin Metathesis Allyl Ether->Olefin Metathesis Addition Reactions Addition Reactions Allyl Ether->Addition Reactions

Sources

An In-Depth Technical Guide to (3-(Allyloxy)phenyl)methanol (CAS: 34905-07-2): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (3-(Allyloxy)phenyl)methanol, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, a robust synthetic protocol, rigorous analytical characterization, and its potential applications as a molecular building block.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS Number 34905-07-2 , is an aromatic alcohol and ether.[1][2] Its structure features a benzyl alcohol core with an allyloxy substituent at the meta (3-) position. This unique combination of a reactive hydroxyl group and a versatile allyl group makes it a valuable precursor in multi-step organic synthesis.

The fundamental properties of this compound are critical for its application in experimental design, influencing factors such as solvent selection, reaction conditions, and purification strategies.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 34905-07-2 PubChem[1]
Molecular Formula C₁₀H₁₂O₂ PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
IUPAC Name (3-prop-2-enoxyphenyl)methanol PubChem[1]
Synonyms 3-Allyloxybenzyl alcohol, [3-(Allyloxy)phenyl]methanol PubChem[1]
XLogP3 1.8 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 2 PubChem[1]
Rotatable Bond Count 4 Hit2Lead[2]

| Exact Mass | 164.083729621 Da | PubChem[1] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is via the Williamson ether synthesis. This classic nucleophilic substitution reaction is well-established for forming ethers.

Causality of Experimental Design: The protocol is designed around the reaction between the alkoxide of 3-hydroxybenzyl alcohol and allyl bromide. 3-Hydroxybenzyl alcohol is selected as the starting material, as its phenolic hydroxyl group is significantly more acidic than its benzylic alcohol, ensuring selective deprotonation. A moderately strong base like potassium carbonate is sufficient to form the phenoxide nucleophile without affecting the less acidic benzylic alcohol. Acetone is chosen as the solvent due to its polarity, which facilitates the Sₙ2 reaction, and its appropriate boiling point for reflux conditions.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Final Product start_material 3-Hydroxybenzyl Alcohol reaction Reaction Setup (Stirring, Reflux @ 56°C) start_material->reaction reagent1 Allyl Bromide reagent1->reaction base Potassium Carbonate (K₂CO₃) base->reaction solvent Acetone solvent->reaction monitoring TLC Monitoring reaction->monitoring ~8-12 hours workup Aqueous Workup (Filtration & Extraction) monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification product This compound (Final Product) purification->product G cluster_spectroscopy Structural Confirmation cluster_purity Purity Assessment cluster_analysis Final Validation product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Confirms atomic connectivity ms Mass Spectrometry (HRMS) product->ms Confirms mass & formula ir Infrared (IR) Spectroscopy product->ir Confirms functional groups hplc HPLC/GC Analysis product->hplc Determines % purity data Data Interpretation & Structure Validation nmr->data ms->data ir->data hplc->data

Sources

A Technical Guide to (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Allyloxy)phenyl)methanol is a mono-substituted benzyl alcohol and an allyl ether derivative that serves as a versatile chemical intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable allyl group, makes it a valuable building block for constructing more complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a validated synthesis protocol, potential applications in medicinal chemistry, and essential safety protocols. The core objective is to equip researchers with the foundational knowledge required to effectively utilize this compound in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 34905-07-2.[1] Its fundamental properties, computed and compiled from authoritative chemical databases, are essential for experimental design, including solvent selection, reaction stoichiometry, and purification techniques.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 164.20 g/mol PubChem[1]
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Exact Mass 164.083729621 DaPubChem[1]
IUPAC Name (3-prop-2-enoxyphenyl)methanolPubChem[1]
CAS Number 34905-07-2PubChem[1]
SMILES C=CCOC1=CC=CC(=C1)COPubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Molecular Structure

The structure of this compound features a benzene ring substituted at the meta-position with an allyloxy group (-O-CH₂-CH=CH₂) and a hydroxymethyl group (-CH₂OH). This arrangement provides two key sites for chemical modification.

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved via the Williamson ether synthesis.[2][3] This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol to form an alkoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide.[4][5]

Causality: This method is preferred due to the high reactivity of the phenolic proton (pKa ≈ 10) compared to the benzylic alcohol proton (pKa ≈ 16), allowing for selective deprotonation and subsequent O-alkylation at the phenolic position under basic conditions.[6] Using a moderate base like potassium carbonate (K₂CO₃) ensures that only the more acidic phenol is deprotonated.[2]

Synthesis_Workflow start Start Materials: - 3-Hydroxybenzyl alcohol - Allyl bromide - K₂CO₃ (Base) - Acetone (Solvent) reaction Reaction Setup: Combine reactants in acetone. Reflux at 55-60°C for 6-12h. start->reaction 1. Combine & Heat workup Aqueous Workup: Filter solids. Concentrate filtrate. Partition between water and EtOAc. reaction->workup 2. Quench & Extract purification Purification: Dry organic layer (Na₂SO₄). Concentrate under vacuum. Purify via column chromatography. workup->purification 3. Isolate & Purify product Final Product: This compound purification->product 4. Characterize

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system where progress can be monitored at each stage.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzyl alcohol (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable volume of acetone (e.g., 15 volumes relative to the alcohol) to create a stirrable suspension.[6]

  • Reaction Execution:

    • Begin vigorous stirring. Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-12 hours.

    • Trustworthiness Check: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material (3-hydroxybenzyl alcohol) and the appearance of a new, less polar spot indicates product formation.

  • Workup and Extraction:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and potassium bromide byproduct and wash the solid cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).[6] This step removes any remaining inorganic salts and water-soluble impurities.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine the pure fractions (identified by TLC) and concentrate to yield this compound as a clear oil or solid.

    • Authoritative Grounding: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development & Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for building more complex molecules.[7] Its value lies in the orthogonal reactivity of its two functional groups.

  • The Hydroxymethyl Group: This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions. This makes it a handle for linking the core phenyl structure to other fragments.

  • The Allyl Ether Group: The allyl group is a versatile functional moiety in medicinal chemistry.

    • Claisen Rearrangement: Upon heating, allyl phenyl ethers undergo a[8][8]-sigmatropic rearrangement to form ortho-allyl phenols.[4][8] This reaction is a powerful tool for carbon-carbon bond formation and introducing functionality adjacent to the phenolic oxygen.

    • Bio-conjugation and Prodrugs: The terminal alkene of the allyl group can participate in various reactions, such as thiol-ene "click" chemistry, allowing for the conjugation of the molecule to proteins or other biomolecules.[9]

    • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester linkage, which can be advantageous in drug design.

Patents related to compounds with similar structures suggest their utility in developing novel therapeutics, although specific examples citing this compound directly are sparse.[10][11] The core structure is found in scaffolds used for developing inhibitors and modulators of various biological targets.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While detailed toxicological data for this specific compound is not thoroughly investigated, adherence to standard laboratory safety protocols for related aromatic alcohols and ethers is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves. Handle the compound in a well-ventilated chemical fume hood.[2][8]

  • Handling: Avoid inhalation of vapors or dust and prevent contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention.[2]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or foam extinguishers.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[2]

Conclusion

This compound is a foundational building block in synthetic organic chemistry with significant potential for application in drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, coupled with the versatile reactivity of its hydroxyl and allyl ether moieties, allows for the creation of diverse and complex molecular structures. By understanding its fundamental properties and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

An In-depth Technical Guide to the Structural Analysis of (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(3-(Allyloxy)phenyl)methanol, a key organic intermediate, holds significant potential in the realms of medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive benzyl alcohol moiety and a versatile allyl ether group, makes it a valuable synthon for the construction of complex molecular frameworks. This guide provides a comprehensive technical analysis of this compound, delving into its structural elucidation through modern spectroscopic techniques, outlining established synthetic protocols, and exploring its applications in the development of novel therapeutic agents. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₂O₂, possesses a molecular weight of 164.20 g/mol .[1] Its structure is characterized by a benzene ring substituted at the meta-position with an allyloxy group (-OCH₂CH=CH₂) and a hydroxymethyl group (-CH₂OH).

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
IUPAC Name (3-(prop-2-en-1-yloxy)phenyl)methanolPubChem[1]
CAS Number 34905-07-2PubChem[1]
Canonical SMILES C=CCOC1=CC=CC(=C1)COPubChem[1]
InChI InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7,11H,1,6,8H2PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]

Table 1: Physicochemical Properties of this compound.

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (ether and hydroxyl oxygens) influences its solubility and interaction with biological targets. The allyl group provides a reactive handle for further chemical modifications, such as cross-linking in polymer chemistry or metabolic transformations in biological systems.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Williamson ether synthesis followed by reduction, or the direct allylation of a di-substituted benzene derivative.

Route 1: Williamson Ether Synthesis and Subsequent Reduction

This is a robust and widely applicable two-step method.

Workflow for Synthesis Route 1:

A 3-Hydroxybenzaldehyde D 3-(Allyloxy)benzaldehyde A->D Williamson Ether Synthesis B Allyl Bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D F This compound D->F Reduction E Reducing Agent (e.g., NaBH₄) Solvent (e.g., Methanol) E->F

Caption: Synthetic workflow for this compound via Williamson ether synthesis and reduction.

Experimental Protocol:

Step 1: Synthesis of 3-(Allyloxy)benzaldehyde

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃, 1.5 eq.). The base is crucial for deprotonating the phenolic hydroxyl group, thereby generating a phenoxide ion which is a potent nucleophile.

  • To this stirred suspension, add allyl bromide (1.2 eq.) dropwise at room temperature. The reaction is an Sₙ2 displacement where the phenoxide attacks the electrophilic carbon of allyl bromide, displacing the bromide ion.

  • The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure 3-(allyloxy)benzaldehyde.

Step 2: Reduction to this compound

  • Dissolve the 3-(allyloxy)benzaldehyde (1.0 eq.) in a protic solvent like methanol or ethanol. The choice of a protic solvent is important as it participates in the quenching step of the reaction.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.[2][3] NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the allyl ether or the aromatic ring.[2][3]

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of water or dilute acid to destroy excess NaBH₄.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Route 2: Direct Allylation of 3-Hydroxybenzyl alcohol

This method offers a more direct approach, though chemoselectivity can be a concern.

Workflow for Synthesis Route 2:

A 3-Hydroxybenzyl alcohol D This compound A->D Williamson Ether Synthesis B Allyl Bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D

Caption: Direct synthesis of this compound from 3-hydroxybenzyl alcohol.

Experimental Protocol:

  • In a similar setup to the Williamson ether synthesis described above, 3-hydroxybenzyl alcohol (1.0 eq.) is dissolved in a polar aprotic solvent like acetone.

  • A slight excess of a base such as potassium carbonate (1.1 eq.) is added to selectively deprotonate the more acidic phenolic hydroxyl group over the benzylic alcohol.

  • Allyl bromide (1.05 eq.) is added, and the reaction is stirred at room temperature. The progress is monitored by TLC to ensure the reaction proceeds to completion and to check for the formation of any di-allylated by-product.

  • Work-up and purification are performed as described in Route 1 to isolate the desired product.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Workflow for Structural Analysis:

cluster_synthesis Synthesis cluster_analysis Structural Analysis Synthesis This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Characterization IR Infrared (IR) Spectroscopy Synthesis->IR Characterization MS Mass Spectrometry (MS) Synthesis->MS Characterization Purity Chromatography (TLC, HPLC, GC) Synthesis->Purity Characterization

Sources

Spectroscopic Signature of (3-(Allyloxy)phenyl)methanol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Allyloxy)phenyl)methanol is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and materials. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to offer a detailed predictive analysis, empowering researchers with the necessary benchmarks for the identification and characterization of this compound.

Introduction: The Structural Context

This compound, with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , possesses a unique combination of functional groups that dictate its spectroscopic behavior.[1] The molecule comprises a meta-substituted benzene ring, a primary alcohol (-CH₂OH), and an allyl ether (-O-CH₂-CH=CH₂) moiety. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses. Understanding the interplay of these functional groups is key to a complete interpretation of the spectral data.

To facilitate the discussion of the NMR data, the molecular structure with atom numbering is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and allylic protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below. These predictions are based on the analysis of similar structures such as 3-methoxybenzyl alcohol and allyl phenyl ether.[2][3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OH~2.0 - 3.0Singlet (broad)-1H
-CH₂OH (H-7)~4.65Singlet-2H
Ar-H (H-6)~7.28TripletJ ≈ 7.81H
Ar-H (H-2, H-4, H-5)~6.85 - 7.00Multiplet-3H
-O-CH₂- (H-8)~4.55Doublet of tripletsJ ≈ 5.0, 1.52H
=CH- (H-9)~6.05Multiplet (ddt)J ≈ 17.3, 10.5, 5.01H
=CH₂ (trans, H-10)~5.40Doublet of quartetsJ ≈ 17.3, 1.51H
=CH₂ (cis, H-10)~5.28Doublet of quartetsJ ≈ 10.5, 1.51H

Causality Behind Predicted Shifts:

  • Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the aromatic ring will appear in the range of 6.85-7.28 ppm. The electron-donating nature of the allyloxy and hydroxylmethyl groups will shield these protons relative to benzene (7.34 ppm). The triplet at ~7.28 ppm is assigned to H-6, which is coupled to the two neighboring aromatic protons. The remaining aromatic protons will likely appear as a complex multiplet.

  • Benzylic Protons (-CH₂OH, H-7): The methylene protons of the benzyl alcohol group are adjacent to an oxygen atom and an aromatic ring, leading to a downfield shift to approximately 4.65 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

  • Allyl Group Protons (H-8, H-9, H-10): The protons of the allyl group exhibit characteristic shifts and splitting patterns. The methylene protons adjacent to the ether oxygen (H-8) are deshielded and expected around 4.55 ppm, appearing as a doublet of triplets due to coupling with the vinyl proton (H-9) and the terminal methylene protons (H-10). The vinylic proton (H-9) will be the most downfield of the allyl group, around 6.05 ppm, and will show a complex splitting pattern (ddt) due to coupling with the cis and trans terminal protons and the adjacent methylene protons. The terminal vinyl protons (H-10) will appear as two distinct signals due to their different geometric environments (cis and trans to the C-C bond), with the trans proton typically being more downfield (~5.40 ppm) than the cis proton (~5.28 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are presented below, based on data from analogous compounds like 3-methoxybenzyl alcohol and allyl phenyl ether.[3][5][6]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1~143.0
C2~114.5
C3~158.5
C4~119.5
C5~129.8
C6~113.0
C7 (-CH₂OH)~65.0
C8 (-O-CH₂-)~69.0
C9 (=CH-)~133.0
C10 (=CH₂)~117.5

Causality Behind Predicted Shifts:

  • Aromatic Carbons (C1-C6): The carbon attached to the oxygen of the ether (C3) will be the most downfield of the aromatic carbons (~158.5 ppm) due to the strong deshielding effect of the oxygen atom. The carbon bearing the hydroxymethyl group (C1) will also be downfield (~143.0 ppm). The other aromatic carbons will appear in the typical aromatic region of 113-130 ppm.

  • Benzylic Carbon (C7): The carbon of the hydroxymethyl group will be found around 65.0 ppm, a characteristic shift for benzylic alcohols.

  • Allyl Group Carbons (C8, C9, C10): The methylene carbon adjacent to the ether oxygen (C8) is expected at approximately 69.0 ppm. The vinylic carbons will be in the alkene region, with the internal carbon (C9) being more downfield (~133.0 ppm) than the terminal carbon (C10) (~117.5 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H (Alcohol)Stretching3500 - 3200Strong, Broad
C-H (sp² - Aromatic/Vinyl)Stretching3100 - 3000Medium
C-H (sp³ - Alkyl)Stretching3000 - 2850Medium
C=C (Alkene)Stretching1650 - 1630Medium
C=C (Aromatic)Stretching1600 and 1475Medium to Weak
C-O (Alcohol)Stretching1260 - 1000Strong
C-O (Ether)Stretching1250 - 1000Strong
=C-H (Alkene)Bending (out-of-plane)1000 - 900Strong
C-H (Aromatic)Bending (out-of-plane)900 - 675Strong

Interpretation of Predicted IR Bands:

  • O-H Stretch: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group of the primary alcohol. The broadness is a result of intermolecular hydrogen bonding.

  • C-H Stretches: The spectrum will show absorptions for both sp² and sp³ hybridized C-H bonds. The sp² C-H stretches of the aromatic ring and the vinyl group will appear just above 3000 cm⁻¹. The sp³ C-H stretches of the methylene groups will be found just below 3000 cm⁻¹.

  • C=C Stretches: Medium intensity peaks for the C=C stretching of the alkene and the aromatic ring are expected in the 1650-1475 cm⁻¹ region.

  • C-O Stretches: Strong absorption bands in the fingerprint region (1260-1000 cm⁻¹) will be indicative of the C-O stretching vibrations of the alcohol and the ether functional groups.

  • Out-of-Plane Bending: Strong bands in the 1000-675 cm⁻¹ region will correspond to the out-of-plane C-H bending vibrations of the alkene and the substituted benzene ring.

Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.

Predicted Mass Spectrum Data:

m/z Predicted Fragment Ion Interpretation
164[C₁₀H₁₂O₂]⁺˙Molecular Ion (M⁺˙)
147[M - OH]⁺Loss of hydroxyl radical
133[M - CH₂OH]⁺Loss of hydroxymethyl radical
123[M - C₃H₅]⁺Loss of allyl radical
107[C₇H₇O]⁺Benzylic cleavage
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation
41[C₃H₅]⁺Allyl cation

Predicted Fragmentation Pathway:

The fragmentation of this compound under EI-MS is expected to be initiated by the ionization of a lone pair electron on one of the oxygen atoms. The molecular ion (m/z 164) is expected to be observed. Key fragmentation pathways include:

  • Loss of Functional Groups: The molecule can readily lose the hydroxyl radical (m/z 147) or the entire hydroxymethyl radical (m/z 133).

  • Ether Cleavage: Cleavage of the allyl group is a likely fragmentation pathway, leading to the loss of an allyl radical (C₃H₅) to give a fragment at m/z 123, or the formation of an allyl cation at m/z 41.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group can lead to the formation of a resonance-stabilized benzylic cation at m/z 107.

  • Formation of Tropylium Ion: Rearrangement of the benzylic cation can lead to the highly stable tropylium ion at m/z 91. Further fragmentation can result in the phenyl cation at m/z 77.

Fragmentation_Pathway M [C₁₀H₁₂O₂]⁺˙ m/z = 164 F147 [M - OH]⁺ m/z = 147 M->F147 - •OH F133 [M - CH₂OH]⁺ m/z = 133 M->F133 - •CH₂OH F123 [M - C₃H₅]⁺ m/z = 123 M->F123 - •C₃H₅ F41 [C₃H₅]⁺ (Allyl cation) M->F41 F107 [C₇H₇O]⁺ m/z = 107 F123->F107 - O F91 [C₇H₇]⁺ (Tropylium ion) F107->F91 - O F77 [C₆H₅]⁺ F91->F77 - CH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A General Guide

While this guide provides predicted data, the following are general, self-validating protocols for the acquisition of experimental spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Process the data with appropriate software to determine chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if needed.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder (or pure KBr pellet).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Data Analysis: The resulting mass spectrum will be a plot of relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern should be analyzed to confirm the structure.

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the analysis of analogous structures and fundamental spectroscopic principles, offer a reliable reference for researchers engaged in the synthesis and application of this compound. The provided experimental protocols outline a systematic approach to obtaining high-quality spectral data, ensuring confidence in the structural elucidation and purity assessment of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

  • NIST. 3-Methoxybenzyl alcohol. NIST Chemistry WebBook. [Link]

  • SpectraBase. Allyl phenyl ether. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (3-(Allyloxy)phenyl)methanol, a key intermediate in various synthetic applications. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes theoretical predictions based on its physicochemical properties and the known behavior of structurally similar compounds. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate robust and reliable data for their specific applications. The methodologies are presented with a focus on the underlying scientific principles, ensuring a deep understanding of the experimental choices and their implications for data quality and interpretation.

Introduction: Understanding the Significance of this compound

This compound, with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , is an aromatic alcohol that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzyl alcohol core modified with an allyloxy group at the meta position, imparts a unique combination of reactivity and physicochemical properties. The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification strategies, and, in the context of pharmaceutical development, its potential formulation and bioavailability.

This guide is structured to provide a holistic understanding of the solubility of this compound. We will begin by examining its fundamental physicochemical properties, which are the primary determinants of its solubility. Subsequently, we will present a predicted solubility profile in a range of common laboratory solvents. The core of this document is dedicated to detailed experimental protocols, enabling researchers to meticulously and accurately determine the solubility of this compound in their own laboratory settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount to predicting and interpreting its solubility. Key parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
CAS Number 34905-07-2PubChem[1]

The XLogP3 value of 1.8 suggests that this compound has a moderate degree of lipophilicity. This indicates that it will likely exhibit solubility in a range of organic solvents. The presence of a hydroxyl group (one hydrogen bond donor) and two oxygen atoms (two hydrogen bond acceptors) allows for hydrogen bonding interactions, which will influence its solubility in protic solvents, including water.

Predicted Solubility Profile

Based on its structural features and physicochemical parameters, we can predict the solubility behavior of this compound in various solvents. The underlying principle of "like dissolves like" is a useful starting point.

Aqueous Solubility:

The presence of a hydroxyl group suggests some degree of water solubility. However, the aromatic ring and the allyl group contribute to the molecule's hydrophobicity. For a structural analogue, benzyl alcohol, the solubility in water is approximately 4 g/100 mL.[2][3][4] The addition of the allyloxy group, which is larger and more nonpolar than a hydrogen atom, is expected to decrease the aqueous solubility compared to benzyl alcohol. Therefore, this compound is predicted to be sparingly soluble to slightly soluble in water.

Organic Solvent Solubility:

Given its moderate XLogP3 value and the presence of both polar and nonpolar moieties, this compound is expected to be soluble to freely soluble in a variety of common organic solvents.

SolventPredicted SolubilityRationale
Methanol, Ethanol Freely SolubleThe alcohol functionality of the compound will readily interact with these polar protic solvents through hydrogen bonding.
Acetone, Ethyl Acetate Freely SolubleThese polar aprotic solvents can act as hydrogen bond acceptors and have sufficient polarity to dissolve the compound.
Dichloromethane, Chloroform SolubleThese non-polar but polarizable solvents will effectively solvate the aromatic ring and the allyl group.
Toluene, Hexane Sparingly Soluble to InsolubleThe polarity of the hydroxyl group will limit solubility in these non-polar hydrocarbon solvents. Toluene, being an aromatic solvent, may show slightly better solvation than hexane.[5]
Dimethyl Sulfoxide (DMSO) Freely SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
Diethyl Ether SolubleEthers are good solvents for many organic compounds, and the allyloxy group is an ether functionality.[6]

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. This section provides detailed protocols for two widely accepted methods: the Shake-Flask method for thermodynamic solubility and a general approach for kinetic solubility.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before proceeding with experimental work, it is crucial to understand the difference between thermodynamic and kinetic solubility.[7][8][9]

  • Thermodynamic Solubility is the equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid phase.[10] This is a fundamental property of the compound.

  • Kinetic Solubility is often measured in high-throughput screening settings and reflects the concentration of a compound when it first precipitates from a solution that was initially prepared from a stock solution (e.g., in DMSO).[10][11] This value can be influenced by the experimental conditions and may be higher than the thermodynamic solubility, representing a supersaturated state.[7][8]

For drug development and fundamental research, determining the thermodynamic solubility is often of greater importance as it reflects the true equilibrium state.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[10][12][13][14]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials (in triplicate for each solvent). "Excess" means that a visible amount of solid should remain at the end of the experiment. A starting point could be 10-20 mg of the compound in 1-2 mL of solvent.

    • Add the chosen solvent to each vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period. For thermodynamic equilibrium, 24 to 72 hours is often required. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Using HPLC: [15][16][17][18][19]

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water or methanol/water, UV detection at a wavelength where the compound has maximum absorbance).

      • Inject the standards to create a calibration curve (peak area vs. concentration).

      • Inject the filtered samples (appropriately diluted if necessary) and determine their concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry: [20][21][22][23][24]

      • This method is suitable if this compound has a distinct chromophore and does not interfere with the solvent's absorbance.

      • Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

      • Measure the absorbance of the filtered samples (appropriately diluted if necessary) and calculate the concentration using the Beer-Lambert law and the calibration curve.

  • Data Analysis:

    • Calculate the average solubility and standard deviation from the triplicate measurements for each solvent.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated and remains in equilibrium with the solid phase.

  • Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.

  • Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Filtration/Centrifugation: Removes undissolved particles that would otherwise lead to an overestimation of the solubility.

  • Analytical Quantification: Provides a precise and accurate measurement of the dissolved solute concentration.

Diagram: Shake-Flask Method Workflow

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess This compound prep2 Add solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Settle/Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 quant2 Analyze by HPLC or UV-Vis sep2->quant2 quant1 Prepare standards quant1->quant2

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is often determined in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than for thermodynamic solubility (e.g., 1-2 hours).

    • Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed indicates the kinetic solubility limit.

    • Alternatively, after incubation, the plates can be centrifuged to pellet the precipitate, and the concentration of the supernatant can be determined by UV-Vis spectroscopy.

Causality Behind Experimental Choices:

  • DMSO Stock: Allows for the rapid preparation of a range of concentrations in the aqueous buffer.

  • Short Incubation: This is a non-equilibrium measurement, so a shorter, defined time is used.

  • Nephelometry: Provides a rapid and sensitive method for detecting the formation of a precipitate.

Diagram: Kinetic vs. Thermodynamic Solubility

SolubilityTypes Thermodynamic Thermodynamic Solubility Equilibrium True Equilibrium State Thermodynamic->Equilibrium Kinetic Kinetic Solubility Supersaturation Supersaturated State (Metastable) Kinetic->Supersaturation Method1 Shake-Flask (long incubation) Method1->Thermodynamic Method2 DMSO Stock Addition (short incubation) Method2->Kinetic

Sources

Introduction: The Utility of a Versatile Benzyl Alcohol Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-(Allyloxy)phenyl)methanol for Advanced Research & Development

This compound, identified by CAS Number 34905-07-2, is a substituted benzyl alcohol that serves as a valuable and versatile building block in modern organic synthesis.[1][2] Its unique bifunctional nature, possessing both a reactive hydroxyl group and a terminal alkene, makes it a strategic intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its commercial availability, quality control, synthesis, and safe handling, designed for researchers, scientists, and drug development professionals who require a reliable and well-characterized starting material.

Section 1: Commercial Availability and Procurement

This compound is readily available from several chemical suppliers, typically on a research scale. Procurement for larger-scale development or manufacturing may require custom synthesis inquiries. The compound is generally offered as a liquid with purity levels of 95% or higher.[3] When sourcing this material, it is critical to obtain a batch-specific Certificate of Analysis (CoA) to verify purity and identify any potential impurities that could impact downstream applications.

Table 1: Commercial Supplier Overview

SupplierCAS NumberPurity/GradeAvailable Quantities
BLD Pharm34905-07-2Research GradeInquire for details[1]
ChemBridge34905-07-295%250 mg[3]
Aldlab Chemicals177837-80-895%1g, 5g[4]

*Note: Aldlab Chemicals lists the related compound (3,5-bis(allyloxy)phenyl)methanol.[4] Researchers should ensure they are sourcing the correct mono-allyloxy variant.

Section 2: Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design.

Table 2: Key Physicochemical Data

PropertyValueSource
CAS Number 34905-07-2PubChem[2]
Molecular Formula C₁₀H₁₂O₂PubChem[2]
Molecular Weight 164.20 g/mol PubChem[2]
IUPAC Name (3-prop-2-enoxyphenyl)methanolPubChem[2]
Appearance LiquidChemBridge[3]
LogP 1.80ChemBridge[3]

Section 3: Synthesis Rationale and Quality Control

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common and efficient method is the Williamson ether synthesis.

Proposed Synthetic Pathway

The synthesis involves the O-alkylation of 3-hydroxybenzyl alcohol with an allyl halide (e.g., allyl bromide) in the presence of a mild base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_hydroxybenzyl_alcohol 3-Hydroxybenzyl Alcohol product This compound 3_hydroxybenzyl_alcohol->product + allyl_bromide Allyl Bromide allyl_bromide->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Acetone) solvent->product caption Fig. 1: Williamson Ether Synthesis Pathway

Caption: Fig. 1: Williamson Ether Synthesis Pathway for this compound.

Causality Behind Experimental Choices:

  • Base Selection: A weak base like potassium carbonate (K₂CO₃) is preferred over strong bases like sodium hydride (NaH). This is because 3-hydroxybenzyl alcohol has two acidic protons (phenolic and benzylic). Using a strong base could lead to deprotonation at both sites, resulting in unwanted side products. K₂CO₃ is sufficiently basic to deprotonate the more acidic phenolic hydroxyl without significantly affecting the benzylic alcohol.

  • Solvent Choice: A polar aprotic solvent like acetone or acetonitrile is ideal. These solvents effectively dissolve the reactants but do not participate in the reaction, facilitating the Sₙ2 substitution mechanism.

Quality Control: A Self-Validating Analytical Workflow

To ensure the identity and purity of this compound, whether purchased or synthesized, a rigorous quality control workflow is mandatory.

G A Material Receipt (Purchased or Synthesized) B Structural Confirmation (¹H NMR, ¹³C NMR) A->B Step 1 C Purity Assessment (GC-MS or HPLC) B->C Step 2 D Water Content (Karl Fischer Titration) C->D Step 3 E Release for Use (Purity ≥ 95%) D->E Meets Spec F Repurification or Rejection (Purity < 95%) D->F Fails Spec caption Fig. 2: Quality Control & Validation Workflow

Caption: Fig. 2: Quality Control & Validation Workflow for this compound.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary technique for structural confirmation. Key expected signals include:

      • A triplet for the terminal vinyl proton (~5.9-6.1 ppm).

      • Two doublets for the internal vinyl protons (~5.2-5.4 ppm).

      • A doublet for the allylic methylene protons adjacent to the ether oxygen (~4.5 ppm).

      • A singlet for the benzylic methylene protons (~4.6 ppm).

      • A multiplet for the aromatic protons.

      • A singlet/triplet for the hydroxyl proton (variable shift).

    • ¹³C NMR: Confirms the carbon skeleton, with distinct peaks expected for the aromatic, benzylic, and allylic carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This technique is ideal for assessing purity and identifying volatile impurities. The mass spectrum should show a molecular ion peak (m/z) corresponding to 164.20. Potential impurities to screen for include unreacted 3-hydroxybenzyl alcohol or residual allyl bromide.

  • High-Performance Liquid Chromatography (HPLC):

    • For less volatile impurities, reverse-phase HPLC with UV detection is suitable. A gradient method using water and acetonitrile is typically effective for separating the product from starting materials and potential side products. The peak area percentage provides a quantitative measure of purity.

Section 4: Applications in Research and Development

The dual functionality of this compound makes it a strategic starting material.

  • Medicinal Chemistry: The allyl group can be further functionalized via reactions like epoxidation, dihydroxylation, or Heck coupling. The benzyl alcohol can be oxidized to an aldehyde for use in reductive amination or Wittig reactions, or converted to a leaving group for nucleophilic substitution.

  • Materials Science: It can be used in the synthesis of polymers and resins. For instance, it serves as a precursor for creating specialized photoinitiators used in dental adhesives, where the allyloxy group provides a site for further modification.[5]

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]

  • Handling: Avoid breathing vapors or mists.[6] Do not ingest.[6] Wash hands thoroughly after handling.[6] Keep away from open flames, hot surfaces, and sources of ignition as the material is combustible.[6]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[6]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6]

    • Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[6][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from heat, sparks, and flame.[6] The compound should be stored under an inert atmosphere if long-term stability is required.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][8]

Conclusion

This compound is a commercially accessible and highly functionalized building block with significant potential in drug discovery and materials science. Its procurement requires careful attention to supplier specifications and purity. A robust analytical workflow is essential to validate the material's identity and quality before its incorporation into synthetic routes. By adhering to the principles of safe handling and proper storage, researchers can effectively leverage this versatile compound to advance their scientific objectives.

References

  • Aldlab Chemicals. (3,5-bis(allyloxy)phenyl)methanol.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28065595, this compound. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • ResearchGate. (2010, March 3). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. [Link]

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The Synthetic Journey of (3-(Allyloxy)phenyl)methanol: A Keystone Intermediate in Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. (3-(Allyloxy)phenyl)methanol, a seemingly unassuming aromatic alcohol, has emerged as a valuable building block, prized for its dual functionality that allows for sequential and selective chemical transformations. This guide provides an in-depth exploration of the discovery, synthesis, and historical context of this important intermediate, offering practical insights and detailed protocols for its preparation and application. While a singular, seminal publication heralding its "discovery" is not apparent in the chemical literature—a testament to its likely origin as a logical extension of established synthetic methodologies—its significance is evident in its application as a precursor in diverse fields, particularly in the development of novel therapeutic agents.

The Genesis of this compound: A Tale of Selective Protection

The history of this compound is intrinsically linked to the development of selective protection strategies for polyfunctional molecules. Its logical precursor, 3-hydroxybenzyl alcohol, possesses two reactive hydroxyl groups with distinct chemical personalities: a phenolic hydroxyl and a primary benzylic alcohol. The phenolic hydroxyl is more acidic and therefore more readily deprotonated to form a nucleophilic phenoxide. This difference in reactivity is the cornerstone of the regioselective synthesis of this compound.

The most probable and widely employed route to this compound is the Williamson ether synthesis , a classic and robust method for forming ethers. In this reaction, the phenolic hydroxyl group of 3-hydroxybenzyl alcohol is selectively deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an allyl halide (typically allyl bromide) in an SN2 reaction to yield the desired product. The less acidic benzylic alcohol remains largely unreacted under these conditions, showcasing an elegant and practical application of fundamental organic chemistry principles.

A Deeper Dive into the Synthesis: Mechanism and Practical Considerations

The synthesis of this compound from 3-hydroxybenzyl alcohol is a prime example of chemoselective O-alkylation. The process can be broken down into two key mechanistic steps:

  • Deprotonation: A base is used to selectively deprotonate the more acidic phenolic hydroxyl group of 3-hydroxybenzyl alcohol, forming a sodium or potassium phenoxide intermediate.

  • Nucleophilic Substitution: The resulting phenoxide, a potent nucleophile, attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the ether linkage.

Diagram of the Synthetic Pathway

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Product 3-Hydroxybenzyl_Alcohol 3-Hydroxybenzyl Alcohol Phenoxide Phenoxide Intermediate 3-Hydroxybenzyl_Alcohol->Phenoxide Deprotonation Allyl_Bromide Allyl Bromide Product This compound Allyl_Bromide->Product Base Base (e.g., K₂CO₃, NaOH) Base->3-Hydroxybenzyl_Alcohol Solvent Solvent (e.g., Acetone, DMF) Solvent->Phenoxide Phenoxide->Product SN2 Attack

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

Experimental Protocol: A Generalized Procedure

The following is a generalized, yet detailed, protocol for the synthesis of this compound, compiled from analogous procedures in the chemical literature.

Materials:

  • 3-Hydroxybenzyl alcohol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add allyl bromide (1.1 - 1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 34905-07-2
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Solubility Soluble in common organic solvents

Applications in Drug Discovery and Beyond: A Versatile Scaffold

The utility of this compound lies in its two distinct functional handles, which can be further elaborated to construct more complex molecules. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution. The allyl group, on the other hand, can undergo a variety of transformations, including isomerization, oxidation, and metathesis reactions.

This versatility makes this compound a valuable intermediate in the synthesis of a wide range of compounds, including:

  • Pharmaceutical Ingredients: It serves as a precursor for the synthesis of various biologically active molecules. The allyloxy group can act as a key pharmacophore or be modified to tune the properties of a drug candidate.

  • Agrochemicals: The structural motifs accessible from this intermediate are also relevant in the design of new herbicides and pesticides.

  • Materials Science: The presence of the polymerizable allyl group makes it a potential monomer for the synthesis of specialty polymers and resins.

Diagram of Potential Transformations

G cluster_0 Benzylic Alcohol Transformations cluster_1 Allyl Group Transformations Start This compound Aldehyde Oxidation to Aldehyde Start->Aldehyde Carboxylic_Acid Oxidation to Carboxylic Acid Start->Carboxylic_Acid Halide Conversion to Halide Start->Halide Isomerization Isomerization to Propenyl Ether Start->Isomerization Oxidation Oxidative Cleavage Start->Oxidation Metathesis Olefin Metathesis Start->Metathesis

Methodological & Application

Application Note & Protocol: Synthesis of (3-(Allyloxy)phenyl)methanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of (3-(Allyloxy)phenyl)methanol from 3-hydroxybenzyl alcohol. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines to ensure successful and reproducible outcomes.

Introduction and Scientific Background

This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its structure incorporates a reactive allyl ether for further functionalization (e.g., via Claisen rearrangement, metathesis, or addition reactions) and a primary alcohol that can be readily oxidized or converted into other functional groups.

The synthesis detailed herein employs the Williamson ether synthesis, a classic SN2 reaction.[2][4] The core of this method involves the deprotonation of a weakly acidic hydroxyl group, in this case, the phenolic hydroxyl of 3-hydroxybenzyl alcohol, to form a potent nucleophile (a phenoxide). This phenoxide then displaces a halide from an alkyl halide, in this case, allyl bromide, to form the desired ether.[5][6] The choice of a primary alkyl halide like allyl bromide is crucial, as the SN2 mechanism is highly sensitive to steric hindrance.[1][2]

Reaction Mechanism

The synthesis proceeds via a two-step SN2 mechanism:

  • Deprotonation: The phenolic proton of 3-hydroxybenzyl alcohol is abstracted by a base (potassium carbonate) to form a nucleophilic potassium phenoxide intermediate.

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of allyl bromide. This occurs in a concerted fashion, where the phenoxide attacks from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond.[1][2]

Williamson_Ether_Synthesis Mechanism of this compound Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Nucleophilic Substitution Reactant 3-Hydroxybenzyl alcohol Intermediate Potassium Phenoxide (Nucleophile) Reactant->Intermediate Proton abstraction Base K₂CO₃ (Base) AlkylHalide Allyl Bromide (Electrophile) Product This compound LeavingGroup KBr (Byproduct) Intermediate_ref->Product SN2 Attack

Caption: SN2 mechanism for the Williamson ether synthesis.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.AmountMolar Equiv.Notes
3-Hydroxybenzyl alcoholC₇H₈O₂124.14620-24-65.00 g1.0Substrate, ≥98% purity
Allyl bromideC₃H₅Br120.98106-95-64.1 mL1.2Alkylating agent, ≥99% purity
Potassium carbonate (K₂CO₃)K₂CO₃138.21584-08-78.35 g1.5Base, anhydrous
AcetoneC₃H₆O58.0867-64-1150 mL-Anhydrous, reaction solvent
Ethyl acetateC₄H₈O₂88.11141-78-6~200 mL-Extraction solvent
Brine (Saturated NaCl)NaCl58.447647-14-5~50 mL-For washing
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6~10 g-Drying agent
Deionized WaterH₂O18.027732-18-5~150 mL-For work-up
Equipment
  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Critical Safety Precautions
  • Allyl Bromide: This reagent is highly flammable, toxic if swallowed, causes severe skin burns and eye damage, and is a suspected mutagen and carcinogen.[7][8] Always handle allyl bromide in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is insufficient; use laminate film or Viton), and tightly fitting safety goggles or a face shield.[7][10] Keep away from heat, sparks, and open flames.[9]

  • Acetone & Ethyl Acetate: These solvents are flammable. Ensure all heating is done using a heating mantle and there are no ignition sources nearby.

  • General Precautions: Perform the reaction in a fume hood. Ensure emergency shower and eyewash stations are accessible.[10]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzyl alcohol (5.00 g, 40.28 mmol).

    • Add anhydrous acetone (150 mL) and stir until the alcohol is fully dissolved.

    • Add anhydrous potassium carbonate (8.35 g, 60.42 mmol). Stir the resulting suspension vigorously.

    • Causality Note: Potassium carbonate is a mild inorganic base, ideal for deprotonating the acidic phenolic hydroxyl without affecting the benzylic alcohol. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction. An excess of base ensures complete deprotonation.

  • Addition of Alkylating Agent:

    • Slowly add allyl bromide (4.1 mL, 48.34 mmol) to the suspension dropwise over 10-15 minutes at room temperature.

    • Causality Note: A slight excess of allyl bromide ensures the reaction goes to completion. Dropwise addition helps to control any potential exotherm.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 12-16 hours.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a 20:80 ethyl acetate/hexane eluent. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the 3-hydroxybenzyl alcohol spot and the appearance of a new, less polar product spot.

  • Work-up and Extraction:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide byproduct and wash the solids with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a 500 mL separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer.

    • Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

    • Combine all organic extracts and wash with deionized water (50 mL) followed by brine (50 mL).

    • Causality Note: The water wash removes residual potassium salts and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous sodium sulfate (~10 g).

    • Decant or filter the dried solution and concentrate it under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil using flash column chromatography on silica gel.

    • Equilibrate the column with a hexane/ethyl acetate solvent system. A gradient elution, starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate, is recommended to effectively separate the product from any unreacted starting material or side products.

    • Collect fractions and analyze them by TLC. Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure to yield this compound as a pure oil.

Characterization

The identity and purity of the final product, this compound[11], should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Reactants + Solvent + Base) Add_Allyl 2. Add Allyl Bromide Setup->Add_Allyl Reflux 3. Heat to Reflux (12-16 hours) Add_Allyl->Reflux TLC 4. Monitor by TLC Reflux->TLC Filter 5. Cool & Filter Solids TLC->Filter Evaporate 6. Evaporate Acetone Filter->Evaporate Extract 7. Liquid-Liquid Extraction Evaporate->Extract Dry 8. Dry & Evaporate Solvent Extract->Dry Column 9. Column Chromatography Dry->Column Characterize 10. Characterization (NMR, MS) Column->Characterize

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive base (hydrated K₂CO₃).Extend reflux time and re-monitor by TLC. Ensure anhydrous conditions and use freshly opened or properly stored anhydrous K₂CO₃.
Low Yield Inefficient extraction. Loss of product during chromatography.Perform additional extractions of the aqueous layer. Optimize chromatography conditions (e.g., finer control of solvent gradient).
Side Product Formation Reaction of allyl bromide with the benzylic alcohol.This is generally disfavored as the phenolic hydroxyl is significantly more acidic and reactive. Ensure base is not excessively strong (e.g., NaH might cause this) and addition of allyl bromide is controlled.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Allyl Bromide. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28065595, this compound. [Link]

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Application Note: (3-(Allyloxy)phenyl)methanol – A Versatile Scaffolding Synthon for Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Allyloxy)phenyl)methanol is a bifunctional aromatic building block of significant interest in medicinal chemistry and process development. Its unique structure, featuring a reactive benzylic alcohol and a selectively cleavable allyl ether, provides a robust platform for constructing complex molecular architectures. The allyl group serves as a versatile protecting group for the meta-substituted phenol, stable to a wide range of conditions yet removable under mild, palladium-catalyzed protocols. This orthogonality allows for precise, sequential modification of the molecule at either the alcohol or the latent phenolic position. This document provides an in-depth guide to the strategic application of this compound, detailing its core synthetic transformations, providing validated experimental protocols, and highlighting its role in the synthesis of advanced pharmaceutical intermediates.

Introduction: Strategic Value in Synthesis

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials dictates the feasibility, cost, and scalability of producing a target active pharmaceutical ingredient (API). This compound emerges as a "chemically intelligent" starting material due to the orthogonal nature of its two primary functional groups.

  • The Benzylic Alcohol: This primary alcohol serves as a versatile handle for a variety of transformations. It can be readily oxidized to the corresponding aldehyde for use in reductive aminations or Wittig reactions, or converted into a leaving group (e.g., a tosylate or halide) for nucleophilic substitution.

  • The Allyl Ether: The allyl group is a robust protecting group for the phenolic hydroxyl. Unlike benzyl ethers, which require harsh hydrogenolysis conditions for cleavage, the allyl ether can be removed under exceptionally mild conditions using palladium(0) catalysis. This high degree of chemoselectivity allows for the deprotection of the phenol late in a synthetic sequence, preserving sensitive functional groups elsewhere in the molecule.

This dual functionality enables a modular approach to synthesis, where complex side chains can be built off the benzylic position while the phenolic hydroxyl remains masked, only to be revealed at a strategic moment for further functionalization, such as in the formation of aryloxypropanolamine scaffolds common in beta-blockers.

Physicochemical & Safety Data

Proper handling and reaction planning begin with a clear understanding of the reagent's properties. All operations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 87569-49-9
Molecular Formula C₁₀H₁₂O₂N/A
Molecular Weight 164.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 105-109 °C at 0.5 mmHg
Density 1.082 g/cm³
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate.N/A

Core Synthetic Transformations & Pharmaceutical Applications

The synthetic utility of this compound can be understood through its primary reaction pathways, each offering a distinct advantage in drug design.

G cluster_start Starting Material cluster_path1 Pathway A: Alcohol Modification cluster_path2 Pathway B: Phenol Deprotection cluster_api API Scaffold Assembly start_node This compound oxidation Oxidation (e.g., PCC, DMP) start_node->oxidation Path A deallylation Pd(0) Catalyzed Deallylation start_node->deallylation Path B aldehyde 3-(Allyloxy)benzaldehyde oxidation->aldehyde reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) aldehyde->reductive_amination amine_intermediate Protected Amine Intermediate reductive_amination->amine_intermediate amine_intermediate->deallylation Deprotect phenol 3-(Hydroxymethyl)phenol deallylation->phenol epichlorohydrin Alkylation (Epichlorohydrin, Base) phenol->epichlorohydrin epoxide_intermediate Glycidyl Ether Intermediate epichlorohydrin->epoxide_intermediate api Aryloxypropanolamine (e.g., Beta-Blocker Core) epoxide_intermediate->api Amine Opening

Figure 1. Key synthetic pathways originating from this compound.

Pathway A: Oxidation to 3-(Allyloxy)benzaldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(allyloxy)benzaldehyde. This transformation is crucial for subsequent carbon-carbon or carbon-nitrogen bond-forming reactions.

  • Causality & Reagent Choice: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[1][2] Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are ideal as they are highly selective for the conversion of primary alcohols to aldehydes in high yield under anhydrous conditions.[2] Aerobic oxidation methods using catalysts like TEMPO in combination with a co-oxidant also represent a greener, more atom-economical approach.[3]

  • Application: The resulting aldehyde is a key intermediate for synthesizing various pharmaceutical scaffolds. It can undergo reductive amination with primary or secondary amines to introduce diverse side chains, a common strategy in the synthesis of GPCR ligands and enzyme inhibitors.

Pathway B: Palladium-Catalyzed Deallylation

The removal of the allyl protecting group unveils the phenolic hydroxyl, a critical step in the synthesis of many drug classes, particularly beta-blockers.[4]

  • Causality & Reagent Choice: The key advantage of the allyl ether is its cleavage under exceptionally mild and neutral conditions, which preserves other sensitive functional groups. This is typically achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, in the presence of an allyl cation scavenger like morpholine, dimedone, or tributyltin hydride.[5] The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the scavenger.

  • Application: This deprotection is the gateway to aryloxypropanolamine-based drugs. The liberated phenol can be alkylated with epichlorohydrin to form a glycidyl ether intermediate. Subsequent ring-opening of this epoxide with an appropriate amine (e.g., isopropylamine, tert-butylamine) yields the final beta-blocker structure.[6][7] This strategy is employed in the synthesis of drugs like Betaxolol and Metoprolol.[6][7]

Detailed Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis.

Protocol 1: Oxidation of this compound to 3-(Allyloxy)benzaldehyde

This protocol utilizes Pyridinium Chlorochromate (PCC), a reliable and selective oxidant for this transformation.

G setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere (N2/Ar) - Add DCM & Celite® reagents 2. Add Reagents - Add PCC - Add Alcohol solution (in DCM) dropwise setup->reagents reaction 3. Reaction - Stir at RT - Monitor by TLC (2-4h) reagents->reaction workup 4. Workup - Dilute with ether - Filter through silica plug - Wash plug with ether reaction->workup purify 5. Purification - Concentrate filtrate - Purify via column chromatography workup->purify product Final Product 3-(Allyloxy)benzaldehyde purify->product

Figure 2. Experimental workflow for the PCC oxidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Celite® or Silica Gel (equal weight to PCC)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add a magnetic stir bar, anhydrous DCM (approx. 0.2 M relative to the alcohol), and Celite®.

  • Reagent Addition: Add PCC to the stirring suspension. In a separate flask, dissolve this compound in a small amount of anhydrous DCM. Add the alcohol solution dropwise to the PCC suspension over 10-15 minutes. The mixture will become a dark brown slurry.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture, filtering them through a small plug of silica, and eluting with a 4:1 Hexanes:Ethyl Acetate system. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Stir for 15 minutes.

  • Filtration: Prepare a short plug of silica gel in a fritted funnel. Pass the reaction slurry through the silica plug, washing thoroughly with additional diethyl ether until all the product has been eluted (monitored by TLC). This step removes the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 3-(allyloxy)benzaldehyde.

Protocol 2: Palladium-Catalyzed Deallylation

This protocol describes the removal of the allyl group to yield 3-(hydroxymethyl)phenol.

Materials:

  • This compound (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Morpholine (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound in anhydrous THF (approx. 0.1 M).

  • Deoxygenation: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add morpholine (the scavenger) followed by Pd(PPh₃)₄ to the solution. The solution will typically turn yellow.

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor by TLC. The reaction is generally complete in 2-6 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (to remove morpholine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-(hydroxymethyl)phenol.

Conclusion and Future Outlook

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its predictable reactivity and the orthogonal nature of its functional groups allow for the streamlined construction of complex molecules. The protocols detailed herein provide reliable methods for its key transformations, enabling access to important pharmaceutical intermediates. As synthetic methodology continues to advance, the application of this and similar bifunctional synthons will undoubtedly expand, facilitating the discovery and development of next-generation therapeutics. The strategic placement of the latent phenol and the primary alcohol offers a canvas for combinatorial library synthesis and the exploration of novel chemical space.

References

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • Saddique, et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. Available at: [Link]

  • Erhardt, P. W. (1980). Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. Journal of Medicinal Chemistry. Available at: [Link]

  • New Method Revolutionizes Beta-Blocker Production Process. (2024). Chinese Academy of Sciences.
  • Saddique, et al. (2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). MDPI. Available at: [Link]

  • PubChem Compound Summary for CID 28065595, this compound. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water. ResearchGate. Available at: [Link]

  • Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. (2025). Purosolv.
  • Tsuji, J., et al. Palladium-catalyzed decarboxylation-allylation of allylic esters of α-substituted β-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids. Waseda University. Available at: [Link]

  • Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. Available at: [Link]

  • Khan Academy. (2014). Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. Available at: [Link]

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Semantic Scholar. Available at: [Link]

  • Zhou, H., et al. (2014). Palladium catalyzed direct allylation of azlactones with simple allylic alcohols in the absence of any activators. Semantic Scholar. Available at: [Link]

  • Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts. Google Patents.

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Application Notes & Protocols: (3-(Allyloxy)phenyl)methanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctional Monomers

In the pursuit of advanced polymeric materials, the design of the monomeric building blocks is of paramount importance. Monomers possessing multiple, distinct functional groups offer a strategic advantage, enabling the synthesis of polymers with precisely tailored properties and the potential for subsequent, orthogonal modifications. (3-(Allyloxy)phenyl)methanol is an exemplary bifunctional monomer, featuring both a primary alcohol and a terminal allyl ether. This unique combination allows for its incorporation into polymer chains, while presenting a reactive handle for a variety of highly efficient post-polymerization modifications.

The hydroxyl group serves as a classical site for esterification or etherification, allowing this compound to be converted into a range of polymerizable derivatives, such as acrylates, methacrylates, or vinyl ethers. The allyl group, on the other hand, is a versatile functional group that can participate in various chemical transformations, most notably the highly efficient thiol-ene "click" reaction.[1][2] This dual functionality makes this compound a valuable precursor for the development of functional polymers for applications in drug delivery, advanced coatings, and biomaterials.[2]

This document provides a comprehensive guide to the application of this compound in polymer chemistry, detailing a robust workflow from monomer derivatization and controlled polymerization to post-polymerization functionalization.

Monomer Derivatization: Synthesis of (3-(Allyloxy)phenyl)methyl Methacrylate

To facilitate its incorporation into a polymer backbone via conventional radical polymerization techniques, this compound is first converted to its methacrylate derivative. This transformation is a standard esterification reaction, where the hydroxyl group of this compound reacts with methacryloyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Protocol 1: Synthesis of (3-(Allyloxy)phenyl)methyl Methacrylate

Materials:

  • This compound (1.0 eq)

  • Methacryloyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add methacryloyl chloride dropwise to the stirred solution via an addition funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure (3-(allyloxy)phenyl)methyl methacrylate.

Polymerization: Synthesis of Poly((3-(allyloxy)phenyl)methyl methacrylate)

With the methacrylate monomer in hand, a well-defined polymer can be synthesized using a controlled radical polymerization technique such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for precise control over molecular weight and dispersity, which is crucial for many advanced applications.[3]

Protocol 2: ATRP of (3-(Allyloxy)phenyl)methyl Methacrylate

Materials:

  • (3-(Allyloxy)phenyl)methyl methacrylate (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add the monomer, initiator, and solvent under a nitrogen atmosphere.

  • In a separate vial, dissolve CuBr and PMDETA in a small amount of anisole.

  • Deoxygenate both solutions by bubbling with nitrogen for 30 minutes.

  • Transfer the catalyst/ligand solution to the monomer solution via a degassed syringe to initiate the polymerization.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the polymerization progress by taking aliquots at regular intervals and analyzing by ¹H NMR and Gel Permeation Chromatography (GPC).

  • Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with a small amount of THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by dropwise addition of the purified solution into a large volume of cold methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Post-Polymerization Modification: Thiol-Ene "Click" Chemistry

The synthesized poly((3-(allyloxy)phenyl)methyl methacrylate) possesses pendent allyl groups that are readily accessible for post-polymerization modification. The thiol-ene reaction is a highly efficient "click" chemistry process that can be initiated either by radical initiators (photo or thermal) or by nucleophilic catalysis.[4][5] This reaction proceeds with high yield, is tolerant of a wide range of functional groups, and produces no byproducts, making it an ideal tool for polymer functionalization.[1][6]

Protocol 3: Photo-initiated Thiol-Ene Modification

Materials:

  • Poly((3-(allyloxy)phenyl)methyl methacrylate)

  • Thiol of choice (e.g., 1-thioglycerol for hydrophilicity) (1.5 eq per allyl group)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator, 5 mol% relative to thiol)

  • Anhydrous Tetrahydrofuran (THF)

  • Quartz reaction vessel

  • UV lamp (e.g., 365 nm)

Procedure:

  • Dissolve the polymer and the chosen thiol in anhydrous THF in a quartz reaction vessel.

  • Add the photoinitiator DMPA to the solution.

  • Deoxygenate the solution by bubbling with nitrogen for 20 minutes.

  • Seal the vessel and place it under a UV lamp.

  • Irradiate the solution with stirring for 2-4 hours.

  • Monitor the disappearance of the allyl proton signals by ¹H NMR to confirm reaction completion.

  • Precipitate the functionalized polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).

  • Filter and dry the modified polymer under vacuum.

Table 1: Examples of Thiol Reagents for Functionalization

Thiol ReagentIntroduced FunctionalityPotential Application
1-ThioglycerolDihydroxypropylIncreased hydrophilicity, biomaterial scaffolds
Cysteamine hydrochloridePrimary amineBioconjugation, pH-responsive systems
3-Mercaptopropionic acidCarboxylic acidDrug conjugation, pH-responsive systems
1H,1H,2H,2H-PerfluorodecanethiolPerfluoroalkyl chainHydrophobic and oleophobic surfaces

Characterization of Synthesized Polymers

A suite of analytical techniques is essential for the comprehensive characterization of the synthesized and modified polymers.

Table 2: Analytical Techniques and Their Purpose

TechniqueAbbreviationPurpose
Nuclear Magnetic ResonanceNMRConfirms monomer synthesis, polymer structure, and post-polymerization modification.
Gel Permeation ChromatographyGPCDetermines molecular weight (Mn, Mw) and polydispersity index (PDI).
Fourier-Transform Infrared SpectroscopyFTIRVerifies the presence of key functional groups (e.g., ester, allyl, hydroxyl).
Differential Scanning CalorimetryDSCMeasures thermal transitions such as the glass transition temperature (Tg).

Visualizing the Workflow

The entire process, from monomer to functionalized polymer, can be visualized as a streamlined workflow.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification Monomer This compound Product1 (3-(Allyloxy)phenyl)methyl Methacrylate Monomer->Product1 Esterification Reagent1 Methacryloyl Chloride Reagent1->Product1 Polymer Poly((3-(allyloxy)phenyl)methyl methacrylate) Product1->Polymer ATRP Product2 Functionalized Polymer Polymer->Product2 Thiol-Ene 'Click' Reagent2 Functional Thiol + Initiator Reagent2->Product2

Caption: Workflow for the synthesis and functionalization of polymers from this compound.

Conclusion

This compound serves as a highly valuable, yet underutilized, building block in polymer chemistry. Its bifunctional nature allows for a strategic, multi-step approach to creating advanced functional materials. By first converting it to a polymerizable derivative and then employing controlled polymerization techniques, well-defined polymers with pendent allyl groups can be readily synthesized. These allyl groups act as a versatile platform for a host of post-polymerization modifications, particularly the robust and efficient thiol-ene "click" reaction. This methodology opens the door to a vast library of functional polymers with tailored properties, suitable for a wide array of applications in materials science and drug development.

References

  • Al-Azzawi, F. H., & Al-Malah, H. M. (2014). Synthesis and Characterization of Several New Poly (Allyloxy Phenyl) Bearing pendenttetrachlorophthalimides. International Journal of Advanced Research, 2(11), 743-750.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28065595, this compound. Retrieved from [Link].

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.
  • Nanda, A. K., & Kulkarni, M. G. (2007). Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator. Journal of Polymer Science Part A: Polymer Chemistry, 45(21), 4928-4938.
  • Karim, M. R., & Maphosa, K. B. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 13(16), 2755.
  • Lowe, A. B. (2014). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4870.
  • Zhang, L., Shi, Z., He, T., Liu, Y., & Wang, Y. (2020). Effects of the chain length of crosslinking agent and dye-doped amount on the electro-optical properties of polymer-dispersed liquid crystal films prepared by nucleophile-initiated thiol-ene click reaction. Liquid Crystals, 47(14-15), 2135-2144.
  • Lowe, A. B. (2014). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4870.
  • Gauthier, M. A., & Gibson, M. I. (2008). A and B) Two examples of thiol-ene coupling applied to allylamine post-polymerisation functionalised polymer brushes. C) Example of thiol-yne coupling to poly(propargyl methacrylate) brushes.
  • Glocklhofer, F., & Heeney, M. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
  • Hou, J., Yan, D., Zhu, X., & Fang, Y. (1999). Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Chemical Journal of Chinese Universities, 20(11), 1815-1817.
  • Royal Society of Chemistry (2023). Polymer Chemistry. Retrieved from [Link]

  • González-Gálvez, D., & Benítez, J. J. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5396.
  • El-Cehemy, A. G. (2021). The post-modification of polyolefins with emerging synthetic methods. Polymer Chemistry, 12(35), 4946-4965.
  • Van Camp, W., Du Prez, F. E., & Schacht, E. (2007). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 45(2), 221-230.
  • van der Zanden, J. M., & Rix, T. R. (1956). A new synthesis of aryl-aliphatic alcohols : I. On the preparation of 3-phenyl-propanol-1 and 3-phenyl-butanol-1. Recueil des Travaux Chimiques des Pays-Bas, 75(9), 1166-1174.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28065554, (2-(Allyloxy)-3-methoxyphenyl)methanol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28561881, [3-(2-Phenylethoxy)phenyl]methanol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22003575, (3-Propylphenyl)methanol. Retrieved from [Link].

  • Lee, J. S., Choi, Y., & Lee, J. Y. (2015). Pore-filling polymer electrolyte membrane based on poly (arylene ether ketone) for enhanced dimensional stability and reduced methanol permeability. Journal of Membrane Science, 492, 209-217.
  • Xing, D., Li, Q., & Yi, B. (2005). Composite Nafion/polyphenylene oxide (PPO) membranes with phosphomolybdic acid (PMA) for direct methanol fuel cells. Journal of Power Sources, 141(2), 221-226.

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Application Note: High-Purity Isolation of (3-(Allyloxy)phenyl)methanol via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Allyloxy)phenyl)methanol is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the success of subsequent reactions and the integrity of the final products. This application note provides a detailed, field-proven protocol for the purification of crude this compound using automated flash column chromatography. The methodology emphasizes a systematic approach, from the initial workup of the reaction mixture to the final purity assessment of the isolated compound. The causality behind experimental choices is explained to ensure both reproducibility and adaptability for related molecules.

Introduction: The Rationale for Rigorous Purification

This compound serves as a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzyl alcohol moiety and a versatile allyl ether group, allows for diverse chemical transformations. However, its synthesis, typically involving the allylation of 3-hydroxybenzyl alcohol or the reduction of 3-(allyloxy)benzaldehyde, often yields a crude product contaminated with unreacted starting materials, reagents, and side-products.

Common impurities may include:

  • Starting Materials: 3-hydroxybenzyl alcohol or 3-(allyloxy)benzaldehyde.

  • Over-allylated products: Bis-allylated species if diols are present.

  • Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) and residual catalysts.

  • Byproducts: Compounds formed from side reactions, such as the corresponding aldehyde if oxidation occurs.[1]

Failure to remove these impurities can lead to low yields, complex product mixtures in downstream steps, and compromised biological activity in drug development pipelines. Flash column chromatography, a technique that utilizes positive pressure to drive a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), is an efficient and scalable method for isolating the target compound.[2][3][4]

Strategic Overview of the Purification Workflow

The purification process is a multi-step procedure designed to systematically remove impurities based on their differing physicochemical properties. The core of this protocol is flash chromatography on silica gel, which separates compounds based on their polarity.

G cluster_0 Post-Reaction Workup cluster_1 Chromatographic Purification cluster_2 Final Processing A Crude Reaction Mixture B Aqueous Quench A->B C Liquid-Liquid Extraction (e.g., EtOAc/Water) B->C D Organic Phase Washing (Brine) C->D E Drying (Anhydrous Na2SO4/MgSO4) D->E F Solvent Removal (Rotary Evaporation) E->F G Crude Oily Product F->G H TLC Method Development G->H I Flash Chromatography (Silica Gel) H->I J Fraction Collection I->J K TLC Analysis of Fractions J->K L Pooling of Pure Fractions K->L M Solvent Removal L->M N High-Vacuum Drying M->N O Pure this compound N->O

Figure 1: Overall Purification Workflow. A systematic process from crude mixture to pure isolated compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Crude this compoundSynthesis GradeIn-house
Silica Gel230-400 mesh, 60 ÅStandard
Ethyl Acetate (EtOAc)HPLC GradeStandard
HexanesHPLC GradeStandard
Dichloromethane (DCM)HPLC GradeStandard
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard
TLC PlatesSilica Gel 60 F₂₅₄Standard
Deuterated Chloroform (CDCl₃)NMR GradeStandard
Step 1: Post-Reaction Aqueous Workup

Causality: The workup is designed to remove water-soluble impurities, such as salts and polar reagents, from the organic-soluble product. Washing with brine reduces the amount of dissolved water in the organic phase before the final drying step.

  • Transfer the crude reaction mixture to a separatory funnel.

  • If the reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a suitable extraction solvent like ethyl acetate (EtOAc) and water.

  • Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x), if the reaction was conducted under acidic conditions.

    • Saturated aqueous sodium chloride (brine) solution (1x).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.

Step 2: TLC Method Development for Optimal Separation

Causality: Thin-Layer Chromatography (TLC) is a critical precursor to flash chromatography. It allows for the rapid testing of various solvent systems (mobile phases) to find the one that provides the best separation between the desired product and its impurities.[6][7] The goal is to achieve a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, which generally translates to optimal separation on a flash column.[8]

  • Dissolve a small amount of the crude oil in a minimal volume of ethyl acetate or dichloromethane.

  • Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[9]

  • Spot the crude mixture onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution.

  • Identify the solvent system that gives good separation between the product spot and any major impurity spots. The benzyl alcohol functional group is moderately polar and will interact with the silica gel.[7][10]

Table 1: Example TLC Solvent System Development

Hexanes:EtOAc RatioProduct RƒImpurity Rƒ (Example)Observations
9:10.100.05, 0.12Poor separation, low mobility.
4:10.280.15, 0.45Optimal. Good separation and ideal Rƒ.
2:10.550.48, 0.70Compounds run too fast, poor resolution.

G cluster_0 Solvent Polarity vs. Rƒ Value LowPolarity Low Polarity (e.g., 9:1 Hex:EtOAc) LowRf Low Rƒ (Strong Adsorption) LowPolarity->LowRf leads to OptimalPolarity Optimal Polarity (e.g., 4:1 Hex:EtOAc) OptimalRf Optimal Rƒ (0.25-0.35) (Good Separation) OptimalPolarity->OptimalRf leads to HighPolarity High Polarity (e.g., 2:1 Hex:EtOAc) HighRf High Rƒ (Weak Adsorption) HighPolarity->HighRf leads to

Figure 2: Logic for TLC Solvent System Selection. The relationship between mobile phase polarity and analyte retention on silica gel.

Step 3: Automated Flash Column Chromatography Protocol

Causality: This protocol uses an automated system for consistency and efficiency. Dry loading is recommended for samples that have poor solubility in the mobile phase or to achieve a more concentrated band at the start of the separation, leading to better resolution.

  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column appropriately sized for the amount of crude material (typically a 40g column for 0.4-4g of crude material).

    • Equilibrate the column with the non-polar solvent (hexanes) or the initial solvent mixture determined by TLC (e.g., 95:5 hexanes:EtOAc) for at least 3-5 column volumes.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (or Celite) to the solution, approximately 2-3 times the mass of the crude product.

    • Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Load this powder into an empty solid-load cartridge and place it at the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin the elution with the optimized solvent system. A gradient elution is often most effective.[3]

    • Gradient Profile:

      • Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) for 2 column volumes to elute non-polar impurities.

      • Gradually increase the polarity to the optimal TLC condition (e.g., ramp to 25% EtOAc in hexanes over 10 column volumes).

      • Hold at this polarity for 5-10 column volumes.

      • Finally, flush the column with a high polarity mixture (e.g., 50% EtOAc in hexanes) to elute any strongly adsorbed compounds.

    • Collect fractions throughout the run using an automated fraction collector. Set the fraction volume based on the column size (e.g., 15-20 mL for a 40g column).

  • Monitoring and Pooling Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[8]

    • Spot every second or third fraction on a TLC plate, alongside a spot of the initial crude material as a reference.

    • Combine the fractions that show a single spot corresponding to the Rƒ of this compound.

    • Remove the solvent from the pooled fractions under reduced pressure.

  • Final Drying:

    • Place the resulting oil under high vacuum for several hours to remove any residual solvent.

    • Obtain the final mass and calculate the purification yield.

Purity Assessment

The purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and check for the absence of proton signals from impurities.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • TLC: A final TLC of the isolated product should show a single, well-defined spot.

Troubleshooting

IssuePossible CauseRecommended Solution
Poor Separation on Column Inappropriate solvent system; column overloading.Re-develop TLC method. Use a larger column or load less material. Ensure a slow, linear gradient.
Product Elutes with Solvent Front Mobile phase is too polar.Decrease the polarity of the starting mobile phase (e.g., switch from EtOAc to Ether or DCM as the polar component).
Product Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase. A small percentage of methanol (1-5%) can be added to the eluent.[9]
Streaking on TLC Plate Sample is too concentrated; compound is acidic/basic.Dilute the sample for TLC. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.

References

  • Goetghebeur, M., et al. (n.d.). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Oxford Academic. Available at: [Link]

  • Google Patents. (n.d.). CA1150316A - Process for the preparation of benzyl alcohol derivatives.
  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • In Situ Activation of Benzyl Alcohols with XtalFluor-E - Supporting Information. (n.d.). Available at: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.1.4B: Uses of TLC. Available at: [Link]

  • ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. [Table]. Available at: [Link]

  • JoVE. (2020). Thin Layer Chromatography (TLC) demonstration. YouTube. Available at: [Link]

  • Hawach. (2025). General Guidelines of Flash Column Chromatography. Available at: [Link]

  • Wilds Research Group, Concordia University. (2023). Flash Column Chromatography. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. [Image]. Available at: [Link]

  • Semantic Scholar. (n.d.). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. Available at: [Link]

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Application Notes and Protocols for Reactions Involving (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the experimental setups and protocols for key reactions involving (3-(Allyloxy)phenyl)methanol. This versatile building block possesses two primary reactive sites: the allyl ether and the benzylic alcohol. This dual functionality allows for a range of synthetic transformations, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. This document will detail the experimental conditions for three principal transformations: the thermal Claisen rearrangement of the allyl ether, the oxidation of the benzylic alcohol, and the etherification and esterification of the benzylic alcohol.

Physicochemical Properties of this compound

A foundational understanding of the substrate's properties is critical for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 34905-07-2[1]
Appearance Liquid (Expected)[2]
LogP 1.80[1]

Safety Precautions

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[3][4][7]

  • Fire Safety: Allyl ethers can be flammable. Keep away from open flames, sparks, and other ignition sources. Use explosion-proof equipment where necessary.[3][4][5]

  • Peroxide Formation: Allyl ethers have the potential to form explosive peroxides upon prolonged exposure to air.[4][5] Store in a tightly sealed container in a cool, dark place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Reaction I: Thermal Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. In the case of this compound, a thermal-sigmatropic rearrangement will yield 2-allyl-3-(hydroxymethyl)phenol and 4-allyl-3-(hydroxymethyl)phenol. The ortho rearrangement is generally favored.

Reaction Scheme & Mechanism

The reaction proceeds through a concerted pericyclic transition state, followed by tautomerization to restore aromaticity.[8][9]

Claisen_Rearrangement reactant This compound transition_state [3,3]-Sigmatropic Rearrangement (Heat) reactant->transition_state intermediate Dienone Intermediate transition_state->intermediate tautomerization Tautomerization intermediate->tautomerization product 2-Allyl-3-(hydroxymethyl)phenol (Major Product) tautomerization->product

Caption: Claisen Rearrangement of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the thermal Claisen rearrangement of allyl aryl ethers.[9][10]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, place this compound (1.0 eq.).

  • Solvent Addition: Add a high-boiling, inert solvent such as N,N-diethylaniline or decahydronaphthalene.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.

  • Heating: Heat the reaction mixture to 180-220 °C with vigorous stirring. The optimal temperature should be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with 1M HCl to remove the high-boiling solvent, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the rearranged phenol.

Reaction II: Oxidation of the Benzylic Alcohol

The primary alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde, 3-(allyloxy)benzaldehyde, a valuable synthetic intermediate.

Reaction Scheme & Workflow

A mild oxidizing agent such as pyridinium chlorochromate (PCC) is suitable for this transformation to avoid over-oxidation to the carboxylic acid.

Oxidation_Workflow start Start: this compound oxidation Oxidation (PCC, DCM) start->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Column Chromatography workup->purification product Product: 3-(Allyloxy)benzaldehyde purification->product

Caption: Workflow for the oxidation of this compound.

Experimental Protocol

This protocol is based on standard procedures for the oxidation of benzylic alcohols.

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure aldehyde.

Reaction III: Etherification & Esterification of the Benzylic Alcohol

The benzylic alcohol can be readily converted to ethers or esters through nucleophilic substitution reactions.

A. Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol followed by reaction with an alkyl halide to form an ether.[11][12][13][14][15]

Williamson_Ether_Synthesis reactant1 This compound base Base (e.g., NaH) reactant1->base alkoxide Alkoxide Intermediate base->alkoxide reactant2 Alkyl Halide (e.g., CH₃I) alkoxide->reactant2 product 3-(Allyloxy)-1-((methoxy)methyl)benzene reactant2->product

Caption: Williamson ether synthesis with this compound.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Alcohol Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Carefully quench the reaction with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ether by column chromatography.

B. Esterification with an Acyl Chloride

Esterification can be achieved by reacting the alcohol with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[16][17]

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq.) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the solution to 0 °C and add the acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Semantic Scholar. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • PubChem. This compound. [Link]

  • Semantic Scholar. (2017, November 20). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). [Link]

  • Organic Syntheses. (2017, June 15). Synthesis of Allenyl Mesylate by a Johnson-Claisen Rearrangement. [Link]

  • Capot Chemical. (2025, December 24). MSDS of (3-Benzyloxy-5-methoxy-phenyl)-methanol. [Link]

  • ResearchGate. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin. [Link]

  • Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]

  • YouTube. (2019, December 23). Allyl alcohol synthesis [Video]. [Link]

  • Google Patents. Process for the oxidation of primary allylic and benzylic alcohols.
  • ACS Publications. Selective oxidation of allylic alcohols with chromic acid. [Link]

  • Pearson. Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. [Link]

  • Google Patents.
  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

Sources

Application Notes and Protocols for the Scaled-Up Synthesis of (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Allyloxy)phenyl)methanol is a valuable building block in organic synthesis, finding applications in the development of various pharmaceutical compounds and fine chemicals. Its structure, which combines a benzyl alcohol moiety with an allyl ether, offers multiple reactive sites for further chemical transformations. The ability to produce this intermediate on a large scale with high purity is crucial for advancing drug discovery programs and ensuring a consistent supply for manufacturing processes.

This document provides a comprehensive guide to the scaled-up synthesis of this compound. Moving beyond a simple recitation of steps, this application note delves into the underlying chemical principles, the rationale behind procedural choices, and the critical safety considerations necessary for a successful and safe scale-up. The protocols described herein are designed to be robust and reproducible, providing a self-validating framework for chemists and chemical engineers.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is primarily achieved through a Williamson ether synthesis.[1][2] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenolic hydroxyl group of 3-hydroxybenzyl alcohol is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an SN2 reaction to form the desired ether.[1][3][4][5]

The choice of a primary alkyl halide, allyl bromide, is crucial for the success of the Williamson ether synthesis, as SN2 reactions are most efficient with unhindered substrates.[4][5] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base.[4]

Due to the presence of two hydroxyl groups in 3-hydroxybenzyl alcohol (one phenolic and one benzylic), selective allylation of the more acidic phenolic hydroxyl group is readily achieved under basic conditions.[6]

Reaction Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up & Purification 3-Hydroxybenzyl_Alcohol 3-Hydroxybenzyl Alcohol Phenoxide_Intermediate Potassium 3-(hydroxymethyl)phenoxide (Intermediate) 3-Hydroxybenzyl_Alcohol->Phenoxide_Intermediate Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide_Intermediate Product This compound Phenoxide_Intermediate->Product SN2 Attack Allyl_Bromide Allyl Bromide Allyl_Bromide->Product Crude_Product Crude Product Mixture Product->Crude_Product Reaction Completion Purified_Product Purified this compound Crude_Product->Purified_Product Extraction & Chromatography

Caption: Workflow for the synthesis of this compound.

Scaled-Up Synthesis Protocol

This protocol details a robust procedure for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalentsSupplier
3-Hydroxybenzyl alcohol124.1450.0 g0.4031.0Sigma-Aldrich
Allyl bromide120.9858.4 g (43.0 mL)0.4831.2Alfa Aesar
Potassium carbonate (K₂CO₃), anhydrous138.2183.5 g0.6041.5Fisher Scientific
Acetone, ACS grade58.08500 mL--VWR
Ethyl acetate, ACS grade88.111 L--VWR
Brine (saturated NaCl solution)-500 mL---
Anhydrous magnesium sulfate (MgSO₄)120.3720 g--Sigma-Aldrich
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Heating mantle with temperature controller

  • 2 L separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (optional, for high purity)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 3-hydroxybenzyl alcohol (50.0 g, 0.403 mol) and anhydrous potassium carbonate (83.5 g, 0.604 mol).

    • Add 500 mL of acetone to the flask.

  • Addition of Allyl Bromide:

    • Begin stirring the suspension.

    • Slowly add allyl bromide (43.0 mL, 0.483 mol) to the mixture via the addition funnel over a period of 30 minutes at room temperature. A slight exotherm may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle.

    • Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with 100 mL of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in 500 mL of ethyl acetate.

    • Transfer the solution to a 2 L separatory funnel and wash with 2 x 250 mL of water, followed by 1 x 250 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, typically a pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.[7][8]

Safety Considerations

Allyl Bromide:

  • Hazards: Allyl bromide is highly flammable, toxic if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects and cancer.[9][10][11] It is also a lachrymator.

  • Precautions: Always handle allyl bromide in a well-ventilated fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves (inspected prior to use), safety goggles, and a face shield.[9][10][13] Keep away from heat, sparks, and open flames.[9][12] Ground and bond containers when transferring.[11][12]

  • In case of exposure: In case of skin contact, immediately wash with soap and plenty of water.[9] For eye contact, rinse thoroughly with water for at least 15 minutes.[9] If inhaled, move the person to fresh air.[9] Seek immediate medical attention in all cases of exposure.[9]

General Precautions:

  • Ensure all glassware is properly secured.

  • Use a heating mantle with a temperature controller to avoid overheating.

  • Be aware of the potential for an exothermic reaction during the addition of allyl bromide.

Scaling Up with Phase Transfer Catalysis

For industrial-scale synthesis, the use of phase transfer catalysis (PTC) can offer significant advantages.[14] PTC can facilitate the reaction between reactants in immiscible phases, often allowing for the use of less hazardous and more economical solvent systems, such as water and a non-polar organic solvent.[14]

In the context of this synthesis, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) can be employed.[15][16] The phase transfer catalyst transports the phenoxide anion from the aqueous phase (where it is generated with a base like sodium hydroxide) to the organic phase containing the allyl bromide, thereby accelerating the reaction.[15][16] This approach can lead to improved reaction rates, milder reaction conditions, and simplified work-up procedures.[14]

Phase Transfer Catalysis Workflow

G cluster_0 Aqueous Phase cluster_1 Organic Phase Phenol 3-Hydroxybenzyl Alcohol Phenoxide_aq Phenoxide Anion Phenol->Phenoxide_aq Base_aq NaOH (aq) Base_aq->Phenoxide_aq PTC Phase Transfer Catalyst (e.g., TBAB) Phenoxide_aq->PTC Forms Ion Pair Allyl_Bromide_org Allyl Bromide Product_org This compound Allyl_Bromide_org->Product_org SN2 Reaction PTC->Allyl_Bromide_org Transfers Phenoxide to Organic Phase

Caption: Mechanism of Phase Transfer Catalysis in the Williamson Ether Synthesis.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a well-established and scalable process. By carefully controlling reaction parameters and adhering to strict safety protocols, this valuable intermediate can be produced in high yield and purity. For larger-scale industrial applications, the implementation of phase transfer catalysis presents a greener and more efficient alternative. The detailed protocols and insights provided in this application note are intended to empower researchers and drug development professionals to confidently and safely scale up the synthesis of this important chemical building block.

References
  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Allyl Bromide. [Link]

  • ResearchGate. Static Phase Transfer Catalysis for Williamson Reactions: Pickering Interfacial Catalysis. [Link]

  • RSC Publishing. Static phase transfer catalysis for Williamson reactions. [Link]

  • PubMed. Purification and properties of an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium. [Link]

  • Reddit. Reducing aryl alcohols without reducing aliphatic alcohols? [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • ACS Publications. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Google Patents.
  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • NIH. A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(Allyloxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route for higher yields and purity.

Introduction

The synthesis of this compound, a valuable intermediate in various synthetic applications, is typically achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.[1] In this specific case, 3-hydroxybenzyl alcohol, which contains both a phenolic hydroxyl and a primary benzylic alcohol group, is reacted with an allyl halide.[2] While the Williamson ether synthesis is a robust and widely used method, achieving high yields of this compound requires careful control of reaction conditions to favor the desired O-alkylation of the phenolic hydroxyl group and minimize side reactions.[3][4]

This guide will address common issues encountered during this synthesis, providing scientifically grounded explanations and practical solutions to improve your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

Low yields are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Phenolic Hydroxyl: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide ion.[5] If the base used is not strong enough, a significant portion of the 3-hydroxybenzyl alcohol will remain unreacted.

    • Solution: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydroxide (NaOH) or even sodium hydride (NaH) will ensure complete deprotonation.[6][7] However, be aware that stronger bases can also promote side reactions.[6] A moderate base like potassium carbonate is often a good starting point.

  • Side Reactions: Several competing reactions can lower the yield of the desired product.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at a carbon on the aromatic ring (C-alkylation).[3] C-alkylation is an undesired side reaction.

      • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation, leaving the phenoxide oxygen more available for nucleophilic attack, thus favoring O-alkylation.[6]

    • Alkylation of the Benzylic Alcohol: While the phenolic hydroxyl is more acidic and therefore more readily deprotonated, under strongly basic conditions, the benzylic alcohol can also be deprotonated and subsequently alkylated, leading to the formation of an undesired diether byproduct.

      • Solution: Use of a milder base like K₂CO₃ can help to selectively deprotonate the more acidic phenolic hydroxyl group. Careful control of stoichiometry (using only a slight excess of the base) is also important.

    • Elimination Reaction of the Allyl Halide: Although less common with primary halides like allyl bromide, elimination to form allene can occur, especially at higher temperatures.[8]

      • Solution: Maintain a moderate reaction temperature, typically in the range of 50-80 °C, and monitor the reaction progress to avoid prolonged heating.[6][9]

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also favor side reactions.[9]

      • Solution: Start with a moderate temperature (e.g., 60 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The optimal temperature will provide a reasonable reaction rate without significant byproduct formation.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product decomposition or increased side products.

      • Solution: Monitor the reaction progress using TLC to determine the point of maximum product formation. Typical reaction times can range from 2 to 8 hours.[6][9]

  • Reagent Quality:

    • Moisture: The presence of water can consume the base and hydrolyze the allyl halide, reducing the overall efficiency of the reaction.[9]

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Purity of Starting Materials: Impurities in the 3-hydroxybenzyl alcohol or allyl halide can lead to unexpected side reactions.[9]

      • Solution: Use reagents of high purity. If necessary, purify the starting materials before use.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_base Assess Base Strength & Stoichiometry start->check_base optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->optimize_conditions analyze_byproducts Analyze Byproducts (TLC, NMR, MS) start->analyze_byproducts impure_reagents Impure/Wet Reagents check_reagents->impure_reagents weak_base Incomplete Deprotonation check_base->weak_base suboptimal_conditions Suboptimal Conditions optimize_conditions->suboptimal_conditions side_reactions Side Reactions (C-alkylation, Di-alkylation) analyze_byproducts->side_reactions solution1 Purify/Dry Reagents & Repeat impure_reagents->solution1 Action solution2 Use Stronger Base (e.g., NaOH, NaH) or Adjust Stoichiometry weak_base->solution2 Action solution3 Systematically Vary Temp/Time, Change to Polar Aprotic Solvent (DMF, Acetonitrile) suboptimal_conditions->solution3 Action solution4 Modify Conditions to Minimize Specific Byproduct side_reactions->solution4 Action Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 3-Hydroxybenzyl alcohol reagents K₂CO₃, Acetone Reflux, 2-6h reactant2 Allyl Bromide product This compound reagents->product

Sources

Technical Support Center: Synthesis of (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (3-(Allyloxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are successful, efficient, and reproducible.

The synthesis of this compound, a valuable building block in organic synthesis, can be approached via two primary routes. Each pathway, while effective, presents a unique set of potential side reactions and optimization challenges. This guide will address both.

  • Route A: A one-step Williamson ether synthesis starting from 3-hydroxybenzyl alcohol.

  • Route B: A two-step process involving the allylation of 3-hydroxybenzaldehyde, followed by the selective reduction of the aldehyde.

Below, we address specific issues you may encounter during your experiments.

Troubleshooting Guide

Problem 1: Low yield of this compound after allylation of 3-hydroxybenzyl alcohol (Route A), with multiple unexpected spots on TLC.

Potential Cause & In-depth Explanation:

When performing a Williamson ether synthesis on a substrate with multiple hydroxyl groups, such as 3-hydroxybenzyl alcohol, selectivity is paramount.[1][2] The phenolic hydroxyl group is significantly more acidic (pKa ≈ 10) than the benzylic alcohol (pKa ≈ 16), allowing for selective deprotonation and subsequent allylation. However, improper reaction conditions can lead to several side products.

  • C-Alkylation: The primary competing reaction is often C-alkylation. The phenoxide ion formed after deprotonation is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions).[3][4][5] While O-alkylation is generally favored, the choice of solvent can dramatically influence the reaction pathway. Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding, sterically hindering it and promoting C-alkylation.[5]

  • Di-allylation: If an excessively strong base (like NaH) is used in stoichiometric excess or at elevated temperatures, the less acidic benzylic alcohol can also be deprotonated and allylated, yielding 1-(allyloxymethyl)-3-(allyloxy)benzene.

  • Elimination: The alkylating agent, allyl bromide or chloride, can undergo base-catalyzed elimination to form allene, though this is less common with primary halides under typical Williamson conditions.[3][6]

Troubleshooting & Optimization Protocol:

  • Solvent Selection: To favor the desired O-alkylation, switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents do not solvate the phenoxide oxygen as strongly, leaving it more available for nucleophilic attack.[5]

  • Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] These are generally sufficient to deprotonate the phenol without significantly affecting the benzylic alcohol. Use 1.1 to 1.5 equivalents to ensure complete deprotonation of the phenol.

  • Temperature Control: Conduct the reaction at a moderate temperature, typically between room temperature and 60 °C.[7] High temperatures can promote C-alkylation and other side reactions. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.

Problem 2: My final product from Route B shows a loss of the allyl group's double bond signal in ¹H NMR analysis.

Potential Cause & In-depth Explanation:

This indicates an unintended reduction of the allyl double bond to a propyl group during the reduction of the aldehyde. While sodium borohydride (NaBH₄) is generally selective for carbonyls and does not reduce isolated alkenes, this side reaction can occur under specific circumstances.

  • Contaminated Reducing Agent: The presence of transition metal impurities (e.g., palladium, nickel, rhodium) in the NaBH₄ or the reaction vessel can catalyze the hydrogenation of the double bond.

  • Reaction Conditions: Certain additives or solvent systems, although rare, might activate the double bond towards reduction.

Troubleshooting & Optimization Protocol:

  • Verify Reagent Purity: Use a fresh, high-purity bottle of NaBH₄. Ensure all glassware is scrupulously clean and free of residual metal catalysts from previous reactions.

  • Strictly Anhydrous vs. Protic Solvent: NaBH₄ reductions are typically performed in alcoholic solvents like methanol or ethanol.[8] These conditions are standard and should not cause this side reaction. Avoid using LiAlH₄ unless necessary, as its higher reactivity requires more stringent anhydrous conditions and can present other challenges.[8]

  • Avoid Transition Metals: Ensure no palladium or other hydrogenation catalysts are used in any preceding or concurrent steps where they could contaminate the reduction flask.[9][10][11]

Problem 3: Mass spectrometry reveals the presence of 3-hydroxybenzaldehyde or 3-hydroxybenzyl alcohol in the final product, suggesting cleavage of the allyl ether.

Potential Cause & In-depth Explanation:

Allyl ethers are generally stable but can be cleaved under certain conditions, functioning as a protecting group.[11] If your workup or purification involves harsh conditions, you may inadvertently remove the allyl group.

  • Strongly Acidic Conditions: The workup procedure, especially if it involves a strong acid wash (e.g., concentrated HCl), can protonate the ether oxygen, making it a good leaving group and facilitating cleavage.[10]

  • Elevated Temperatures with Strong Bases: While stable to bases under normal conditions, very strong bases at high temperatures can catalyze the isomerization of the allyl ether to a vinyl ether, which is readily hydrolyzed to the corresponding phenol upon aqueous workup.[10]

  • Transition Metal Catalysts: Palladium and rhodium complexes are frequently used to intentionally cleave allyl ethers and should be avoided if the group needs to remain intact.[10][11]

Troubleshooting & Optimization Protocol:

  • Neutralize Carefully: During the reaction workup, use mild acidic solutions (e.g., 1 M HCl or saturated NH₄Cl solution) for quenching and washing, and do not allow the mixture to sit in the acidic phase for extended periods.[12]

  • Control Temperature: Avoid excessive heat during both the reaction and purification steps (like distillation).

  • Purification Strategy: Use flash column chromatography on silica gel with a neutral eluent system like ethyl acetate/hexane for purification.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is superior for preparing this compound?

Both routes are viable, but they offer different advantages.

  • Route A (One-step): This route is more atom-economical. However, it requires careful control of reaction conditions to ensure selective O-allylation of the phenolic hydroxyl group without side reactions like C-allylation or di-allylation.

  • Route B (Two-step): This route often provides better overall control and potentially higher purity. The initial allylation of 3-hydroxybenzaldehyde avoids the issue of di-allylation. The subsequent reduction of the aldehyde is typically a high-yielding and clean reaction when performed correctly with a selective reagent like NaBH₄.[8] For scalability and reproducibility, Route B is often preferred in a development setting.

Q2: How can I definitively distinguish between O-allylation and C-allylation products?

Spectroscopic methods are key.

  • ¹H NMR: In the desired O-allylated product, the signal for the methylene protons of the allyl group adjacent to the oxygen (–O–CH₂ –CH=CH₂) will typically appear around 4.5 ppm. For a C-allylated product, the methylene protons attached directly to the aromatic ring (Ar–CH₂ –CH=CH₂) would appear further upfield, typically around 3.4 ppm. Additionally, the aromatic region will show a change in the splitting pattern due to the new substituent on the ring.

  • ¹³C NMR: The chemical shift of the methylene carbon will also be distinctive. For O-alkylation (–C H₂–O–Ar), the signal is around 68-70 ppm. For C-alkylation (–C H₂–Ar), it is significantly upfield, around 35-40 ppm.

  • FTIR: The disappearance of the broad phenolic O-H stretch (around 3200-3600 cm⁻¹) from the starting material is a good indicator of a successful reaction.

Q3: What is the standard protocol for purifying the final product, this compound?

Flash column chromatography is the most common and effective method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is typically used. A good starting point is a 20-30% ethyl acetate in hexane mixture.

  • Monitoring: The fractions are monitored by thin-layer chromatography (TLC) using the same eluent system and visualized with a UV lamp and/or a potassium permanganate stain.

  • Post-Purification: After combining the pure fractions, the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[13][14]

Data & Protocols

Table 1: Influence of Solvent on O- vs. C-Alkylation of Phenols
Solvent TypeExample(s)Predominant ProductRationaleReference
Polar Aprotic DMF, Acetonitrile, DMSOO-Alkylated Ether Does not strongly solvate the phenoxide oxygen, making it more nucleophilic and accessible.[4][5]
Protic Water, Ethanol, TrifluoroethanolC-Alkylated Phenol Solvates the phenoxide oxygen via hydrogen bonding, shielding it and favoring attack from the ring.[5]
Experimental Protocol: Route B - Synthesis via Aldehyde Reduction

Step 1: Synthesis of 3-(Allyloxy)benzaldehyde

  • To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and N,N-dimethylformamide (DMF, ~5 mL per gram of aldehyde).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add allyl bromide (1.2 eq.) dropwise to the mixture.

  • Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(allyloxy)benzaldehyde, which can be purified by column chromatography if necessary.

Step 2: Reduction to this compound

  • Dissolve the 3-(allyloxy)benzaldehyde (1.0 eq.) from Step 1 in methanol (~10 mL per gram) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the aldehyde is consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by flash column chromatography (e.g., 30% ethyl acetate in hexane).

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Pathways cluster_SM Starting Materials cluster_Products Products & Intermediates cluster_SideProducts Potential Side Products SM1 3-Hydroxybenzyl Alcohol Product This compound SM1->Product Route A (Williamson Ether Synthesis) SP1 C-Alkylated Isomer SM1->SP1 Side Rxn SP2 Di-allylated Product SM1->SP2 Side Rxn SM2 3-Hydroxybenzaldehyde Intermediate 3-(Allyloxy)benzaldehyde SM2->Intermediate Step 1: Allylation Intermediate->Product Step 2: Reduction SP3 Propyl Ether (Over-reduced) Intermediate->SP3 Side Rxn (During Reduction) Troubleshooting_Flowchart Start Low Yield or Impure Product CheckRoute Which reaction step? Start->CheckRoute Allylation Allylation Step (Route A or B) CheckRoute->Allylation Allylation Reduction Reduction Step (Route B) CheckRoute->Reduction Reduction Allylation_Issue TLC shows multiple spots? Allylation->Allylation_Issue Reduction_Issue NMR shows loss of alkene? Reduction->Reduction_Issue C_Alkylation Suspect C-Alkylation Solution: • Use polar aprotic solvent (DMF) • Control temperature Allylation_Issue->C_Alkylation Yes No_Reaction Suspect Incomplete Reaction Solution: • Check base activity/amount • Verify allyl halide quality Allylation_Issue->No_Reaction No (Mainly SM) Over_Reduction Suspect Over-Reduction Solution: • Use high-purity NaBH₄ • Ensure no metal catalyst contamination Reduction_Issue->Over_Reduction Yes Cleavage MS shows starting phenol? (Cleavage) Solution: • Use mild workup conditions • Avoid high temperatures Reduction_Issue->Cleavage No

References

Technical Support Center: Purification of (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (3-(Allyloxy)phenyl)methanol is a bifunctional organic building block, incorporating both a reactive benzylic alcohol and an allyl ether moiety. Its synthesis, commonly achieved via the Williamson ether synthesis from 3-hydroxybenzyl alcohol and an allyl halide, often yields a crude product containing unreacted starting materials, solvents, and various byproducts. The inherent reactivity of its functional groups presents unique challenges during purification. This guide provides in-depth troubleshooting advice and detailed protocols to navigate these challenges, ensuring the isolation of high-purity material for research and development applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is dictated by the synthetic route. Assuming a Williamson ether synthesis, the primary impurities include:

  • Unreacted 3-Hydroxybenzyl Alcohol: This starting material is significantly more polar than the product due to the presence of both a phenolic and a benzylic hydroxyl group. It typically remains at the baseline on a non-polar TLC plate.

  • Unreacted Allyl Halide (e.g., Allyl Bromide): This reagent is volatile and non-polar. Most of it is usually removed during solvent evaporation under reduced pressure.

  • Dibenzyl Ether Byproducts: Self-condensation of the starting 3-hydroxybenzyl alcohol or the product itself can form corresponding dibenzyl ethers, especially under acidic conditions or at elevated temperatures.[1] These are typically less polar than the desired product.

  • Inorganic Salts: Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are used to deprotonate the phenol, generating salts (e.g., KBr, NaBr) that are typically removed during an aqueous workup.

  • Residual Solvent: Solvents used in the reaction (e.g., DMF, Acetone, THF) or workup (e.g., Ethyl Acetate, Dichloromethane) may persist if not adequately removed.

Q2: My crude product appears as a yellow or brown oil. Is this normal, and what causes the color?

A2: While the pure compound is typically a pale yellow oil or solid, a dark color in the crude product often indicates the presence of impurities or degradation. Benzylic alcohols are susceptible to oxidation to the corresponding aldehyde, which can further react or polymerize, leading to colored species. Trace impurities from starting materials can also contribute to the color. The purification process, particularly column chromatography, is generally effective at removing these colored impurities.

Q3: My compound seems to be decomposing during silica gel column chromatography. I see streaking on the TLC plate and get a low yield. What's happening and how can I fix it?

A3: This is a classic problem. Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area, which can catalyze the degradation of sensitive compounds.[2] Both the benzylic alcohol and the allyl ether moieties can be susceptible.

  • Causality: The acidic silica surface can promote side reactions such as:

    • Formation of a carbocation at the benzylic position, leading to elimination (forming a styrene-type species) or polymerization.

    • Rearrangement or cleavage of the allyl ether group.

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the silica by pre-treating it. A common method is to flush the packed column with the eluent containing a small amount of a neutral or basic additive, such as triethylamine (~0.5-1% v/v), before loading the sample. This passivates the acidic sites.

    • Use an Alternative Stationary Phase: Alumina is a good alternative to silica gel.[2][3] It is available in neutral, basic, or acidic grades. For this compound, neutral or basic alumina would be the most appropriate choice to avoid acid-catalyzed decomposition.

    • Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography.[4] This reduces the time the compound spends on the stationary phase, minimizing the opportunity for degradation.

Q4: I am struggling to separate my product from a close-running impurity via column chromatography. How can I improve the separation?

A4: Co-elution occurs when the polarity of the product and an impurity are very similar.

  • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in retention factors (ΔRf).

    • Systematically test different solvent mixtures using TLC. A good starting point for this compound is a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Diethyl Ether).

    • Try adding a small percentage of a third solvent. For instance, in a Hexane/Ethyl Acetate system, adding 1-2% of Dichloromethane or Methanol can sometimes dramatically alter the selectivity and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, switching from silica to alumina, or even to a reverse-phase silica (like C18), can change the elution order and resolve the components.[2]

  • Consider an Alternative Purification Technique: If the impurity is structurally very similar, a chemical approach might be necessary. For example, if the impurity lacks a hydroxyl group, it may be possible to temporarily protect the alcohol of your desired product, altering its polarity for separation, followed by deprotection.

Q5: Is it possible to purify this compound by recrystallization or distillation?

A5:

  • Recrystallization: This technique is only suitable for solids.[5] this compound is often reported as an oil but can be a low-melting solid. If your purified material solidifies upon standing or in the freezer, recrystallization is a viable and scalable option. The challenge is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.[6][7] A mixed solvent system, such as Toluene/Hexane or Ethyl Acetate/Hexane, is often a good starting point for compounds of moderate polarity.

  • Distillation: Distillation is effective for purifying liquids with different boiling points.[8] However, allyl ethers can be thermally labile and may undergo decomposition or rearrangement at high temperatures.[9][10] Therefore, vacuum distillation is strongly recommended to lower the boiling point and minimize the risk of thermal degradation.

Troubleshooting Guide: Quick Reference

Symptom Possible Cause(s) Recommended Solution(s)
Low or No Recovery from Column 1. Compound decomposed on the column. 2. Eluent is not polar enough; compound is stuck at the top.1. Test compound stability on a TLC plate spotted and left for 1 hour.[2] If unstable, use deactivated silica/alumina. 2. Flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) and check fractions by TLC.
Product is an Oil, Fails to Solidify 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Re-purify a small sample by chromatography to see if it solidifies. 2. Dry the sample under high vacuum for several hours, possibly with gentle heating (e.g., 40 °C).
Formation of an Emulsion during Aqueous Workup 1. Insufficient difference in density between organic and aqueous layers. 2. Presence of surfactants or fine particulates.1. Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer. 2. Filter the entire mixture through a pad of Celite®. Allow the funnel to sit undisturbed for an extended period.[11]
Multiple Spots on TLC of a "Purified" Fraction 1. The fraction is not pure. 2. On-plate decomposition.1. Combine only the fractions that show a single, clean spot by TLC. 2. Run the TLC quickly and use a less harsh visualization stain if possible (e.g., KMnO₄ instead of ceric ammonium molybdate).

Detailed Protocol: Flash Column Chromatography

This protocol outlines the standard procedure for purifying this compound on a multi-gram scale.

1. Selection of Eluent System:

  • Dissolve a small amount of the crude material in a volatile solvent (e.g., Dichloromethane).

  • Spot the solution on several TLC plates.

  • Develop the plates in different solvent systems (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexane).

  • The ideal system will give the product a retention factor (Rf) of ~0.25-0.35 . This provides a good balance between resolution and elution time.

2. Column Preparation:

  • Select a glass column appropriate for the amount of crude material (a rule of thumb is a silica-to-crude ratio of 50:1 by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Fill the column about two-thirds full with the chosen eluent.

  • Slowly add silica gel (as a slurry in the eluent) while tapping the column to ensure even packing without air bubbles.

  • Add another layer of sand on top of the packed silica bed to prevent disruption during solvent addition.

  • Drain the solvent until it is just level with the top of the sand.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude oil in a minimal amount of a strong, volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude oil in the smallest possible volume of the eluent. Using a pipette, carefully apply this concentrated solution directly to the top of the silica bed.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of ~2 inches/minute is typical for "flash" chromatography).

  • Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Continuously monitor the separation by spotting alternating fractions on a TLC plate.

5. Product Isolation:

  • Once the TLC analysis identifies the fractions containing the pure product, combine them in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any final traces of solvent.

  • Obtain the final mass and characterize the pure product (e.g., by NMR, IR, MS).

Visual Workflow for Purification

Below is a diagram illustrating the decision-making process for purifying crude this compound.

Purification_Workflow CRUDE Crude Product (Post-Workup) TLC TLC Analysis (Assess purity & components) CRUDE->TLC DECISION1 Is the major spot well-separated from impurities? TLC->DECISION1 COLUMN Flash Column Chromatography DECISION1->COLUMN Yes DISTILL_CHECK Is thermal stability a concern? DECISION1->DISTILL_CHECK No, very impure or oily STABILITY_TEST Test Stability on Silica TLC Plate COLUMN->STABILITY_TEST DEACTIVATE Use Deactivated Silica or Alumina STABILITY_TEST->DEACTIVATE Unstable PURE_FRACTIONS Combine Pure Fractions STABILITY_TEST->PURE_FRACTIONS Stable DEACTIVATE->COLUMN EVAP Solvent Evaporation & High Vacuum PURE_FRACTIONS->EVAP RECRYSTALLIZE_CHECK Does purified product solidify? EVAP->RECRYSTALLIZE_CHECK FINAL Pure this compound RECRYSTALLIZE_CHECK->FINAL No (Pure Oil) RECRYSTALLIZE Recrystallization RECRYSTALLIZE_CHECK->RECRYSTALLIZE Yes RECRYSTALLIZE->FINAL DISTILL_CHECK->COLUMN No VAC_DISTILL Vacuum Distillation DISTILL_CHECK->VAC_DISTILL Yes VAC_DISTILL->FINAL

Caption: Logical workflow for the purification of this compound.

References

  • Aristizábal, F. A., et al. (2017). Computational study of the thermal decomposition and the thermochemistry of allyl ethers and allyl sulfides. Journal of Molecular Modeling, 23(1), 18.

  • Espinoza-Hicks, J. C., et al. (2016). Concerted reaction mechanism for the thermal decomposition reaction of allyl ethers (X = O) and allyl sulfides (X = S). Journal of the Chilean Chemical Society, 61(3), 3073-3079.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Not Voodoo. [Link]

  • MacSphere Institutional Repository. (1966). Pyrolytic Decomposition of Allylic Esters. [Link]

  • Google Patents. (1983).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Not Voodoo. [Link]

  • Westin, J. (n.d.). Column Chromatography. Jack Westin Organic Chemistry. [Link]

  • Pranathi. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]

  • Google Patents. (1988). Deprotection of allylic esters and ethers. US4788282A.
  • Allen Institute for AI. (n.d.). Purification of Organic Compounds. Semantic Scholar. [Link]

  • ACS Green Chemistry Institute. (n.d.). Metal-catalysed cleavage of allyl esters. [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • University of California, Davis. (n.d.). Mixed Solvent Recrystallization. [Link]

  • Abubakar, M. S., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(6), 1059. [Link]

  • Reddit. (2014). Separation of a mixture via column chromatography. r/chemistry. [Link]

  • Reddit. (2023). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. r/chemhelp. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Not Voodoo. [Link]

  • Gontarska, A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5521. [Link]

  • Google Patents. (1998).
  • ResearchGate. (2019). Prediction of Major Impurities during MeOH Synthesis over a Cu/ZnO/Al2O3 Catalyst. [Link]

  • Google Patents. (2012).
  • ResearchGate. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. [Link]

  • Google Patents. (2004). Method of purifying alkoxysilanes. US6861546B1.
  • Google Patents. (1988). Process for purifying methanol. US4744869A.
  • Google Patents. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)
  • Organic Syntheses. (2024). Synthesis of Secondary Benzylic Alcohols by Reductive Arylation of Aldehydes: α-Phenyl-6-quinolinemethanol. [Link]

  • MDPI. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]

  • National Institutes of Health. (2016). Effect of Feedstock and Catalyst Impurities on the Methanol-to-Olefin Reaction over H-SAPO-34. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(Allyloxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Core Concept: The Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core transformation involves the deprotonation of a phenolic hydroxyl group to form a potent nucleophile, the phenoxide, which then attacks an alkyl halide (in this case, an allyl halide) to form the desired ether linkage.[3]

Understanding the SN2 mechanism is critical for optimization. The reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group.[2] This mechanistic underpinning dictates the optimal choice of reagents and conditions.

Williamson_Ether_Synthesis Figure 1. S N 2 Mechanism for this compound Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 3-Hydroxybenzyl alcohol Phenoxide Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Salt Byproduct Salt Byproduct AllylHalide Allyl Halide (e.g., Allyl Bromide) Product This compound Phenoxide->Product + Allyl Halide

Caption: Figure 1. SN2 Mechanism for this compound Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and widely used method is the O-alkylation of 3-hydroxybenzyl alcohol with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a suitable base and solvent.[4] The phenolic hydroxyl group is significantly more acidic than the benzylic alcohol, allowing for selective deprotonation and reaction at the phenolic position.

Q2: Which reaction parameters are most critical for optimization?

Success hinges on four key parameters:

  • Choice of Base: The base must be strong enough to completely deprotonate the phenol but not so strong that it promotes side reactions.[5]

  • Solvent System: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the phenoxide.[5]

  • Reaction Temperature: Temperature affects the reaction rate but can also favor undesirable elimination pathways if too high.[1]

  • Stoichiometry: The ratio of the phenol, base, and alkylating agent must be carefully controlled.

Q3: How do I select the appropriate base?

The pKa of the phenolic proton in 3-hydroxybenzyl alcohol is approximately 10. The chosen base should have a conjugate acid with a pKa significantly higher than this to ensure complete deprotonation.

BaseFormulaStrengthKey Considerations
Potassium CarbonateK₂CO₃ModerateExcellent, cost-effective choice for most phenols. Requires minimal precautions.[6]
Sodium HydroxideNaOHStrongEffective, but its hygroscopic nature and presence of water can affect reaction rates.[6]
Potassium HydroxideKOHStrongSimilar to NaOH, a strong and effective base.[6]
Sodium HydrideNaHVery StrongPowerful, but requires strictly anhydrous (dry) conditions as it reacts violently with water. Can increase side reactions.[5][6]

For this specific synthesis, Potassium Carbonate (K₂CO₃) is often the optimal starting point due to its balance of reactivity, ease of handling, and cost.

Q4: What is the best solvent for this reaction?

The SN2 mechanism is favored in polar aprotic solvents. These solvents can solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic.[5]

SolventTypeRationale
Acetonitrile (ACN) Polar AproticExcellent choice. Effectively dissolves reactants and promotes a high reaction rate.[5]
Dimethylformamide (DMF) Polar AproticHigh boiling point allows for a wide temperature range. Very effective at promoting SN2 reactions.[6]
Acetone Polar AproticA good, lower-boiling alternative to ACN and DMF. Often used with K₂CO₃.
Methanol/Ethanol Polar ProticAvoid. These solvents will solvate and deactivate the phenoxide nucleophile through hydrogen bonding, significantly slowing the reaction.[5]

Recommendation: Start with Acetonitrile or DMF for the most reliable results.

Q5: What are the primary side reactions to watch for?

Two main competing reactions can lower your yield:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has electron density on both the oxygen and the aromatic ring. While O-alkylation is generally favored, some alkylation can occur on the carbon atoms of the ring, leading to isomeric impurities.[1][6]

  • E2 Elimination: The allyl halide can undergo an elimination reaction, promoted by the basic phenoxide, to form propadiene. This is generally a minor pathway with primary halides like allyl bromide but can be exacerbated by high temperatures.[3][7]

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and resolving common experimental issues.

Troubleshooting_Workflow Start Reaction Outcome Analysis (TLC, LC-MS) NoReaction Problem: No Reaction (Only Starting Material) Start->NoReaction High SM LowYield Problem: Low Yield (Mixture of Product & SM) Start->LowYield Some Product Impurity Problem: Impurities (Side Products Observed) Start->Impurity New Spots Cause_Base Cause: Inactive/Weak Base? NoReaction->Cause_Base Check Cause_Temp Cause: Temp Too Low? NoReaction->Cause_Temp Check Cause_Deprot Cause: Incomplete Deprotonation? LowYield->Cause_Deprot Check Cause_Time Cause: Insufficient Time? LowYield->Cause_Time Check Cause_SideRxn Cause: Side Reactions? Impurity->Cause_SideRxn Likely Sol_Base Solution: Use stronger base (e.g., NaOH, NaH). Ensure anhydrous conditions for NaH. Cause_Base->Sol_Base Sol_Temp Solution: Increase temperature. (e.g., from RT to 60-80°C) Cause_Temp->Sol_Temp Cause_Deprot->Sol_Base Sol_SideRxn Solution: Lower temperature. Check stoichiometry. Cause_SideRxn->Sol_SideRxn Sol_Time Solution: Increase reaction time. Monitor by TLC. Cause_Time->Sol_Time

Caption: Figure 2. Logical workflow for troubleshooting common synthesis issues.

ProblemProbable Cause(s)Recommended Solution(s)
No Reaction (TLC shows only starting material)1. Insufficient Base Strength: The base (e.g., NaHCO₃) is too weak to deprotonate the phenol.[5]2. Inactive Base: The base is old or has been deactivated by moisture (especially NaH).1. Switch to a stronger base like K₂CO₃ or NaOH.[5]2. Use fresh, anhydrous base and ensure your solvent and glassware are completely dry, especially if using NaH.[5]
Low Yield (Significant starting material remains after prolonged reaction time)1. Incomplete Deprotonation: An insufficient amount of base was used, or the base is not strong enough. 2. Low Temperature: The reaction rate is too slow at the current temperature.3. Poor Solvent Choice: A protic solvent is inhibiting the nucleophile.1. Increase the equivalents of base (e.g., from 1.5 to 2.5 eq. of K₂CO₃). Consider a stronger base.2. Increase the reaction temperature in 10-20°C increments. Typical syntheses run between 50-100°C.[5]3. Ensure you are using a polar aprotic solvent like DMF or acetonitrile.[5]
Multiple Products Observed (TLC shows product spot plus other unidentified spots)1. C-Alkylation: Competing alkylation on the aromatic ring.[6]2. Elimination (E2) Side Reaction: High temperatures may be promoting the elimination of the allyl halide.[7]1. C-alkylation is often difficult to suppress completely. Purification by column chromatography is the most effective solution.2. Reduce the reaction temperature.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust, generalized procedure. Researchers should adapt it based on their specific laboratory conditions and analytical observations.

Materials & Equipment
  • Reagents: 3-hydroxybenzyl alcohol (1.0 eq.), Allyl bromide (1.2 eq.), Potassium carbonate (K₂CO₃, 2.0 eq.), Acetonitrile (anhydrous), Ethyl acetate, Hexane, Deionized Water, Brine.

  • Equipment: Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.

Step-by-Step Methodology
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzyl alcohol (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (concentration approx. 0.2-0.5 M).

  • Alkylating Agent: Add allyl bromide (1.2 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-70°C and allow it to stir. Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid potassium carbonate and other inorganic salts. Rinse the solids with a small amount of ethyl acetate.[5]

    • Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.[5]

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then brine (1x).[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield this compound as a pure product.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 1, 2026.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 1, 2026, from [Link]

  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved January 1, 2026.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 1, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved January 1, 2026.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 1, 2026, from [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • Kiasat, A. R., et al. (2009). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Francis Academic Press. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28065595, this compound. Retrieved January 1, 2026, from [Link]

  • Al-Azzawi, A. M. (2014). Synthesis and Characterization of Several New Poly (Allyloxy Phenyl) Bearing pendenttetrachlorophthalimides. Journal of Al-Nahrain University, 17(2), 11-19.
  • Sytnik, K., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 26(21), 6683.
  • Ramirez-Prada, J., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(13), 5183.
  • Google Patents. (n.d.). Methanol purification method. CN102701906A. Retrieved January 1, 2026.
  • Moszner, N., et al. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives.
  • Google Patents. (n.d.). Method of purifying alkoxysilanes. US6861546B1. Retrieved January 1, 2026.
  • Google Patents. (n.d.). Process for purifying methanol. US4744869A. Retrieved January 1, 2026.
  • Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. EP1502907A1. Retrieved January 1, 2026.
  • Organic Syntheses. (2024). Synthesis of Secondary Benzylic Alcohols by Reductive Arylation of Aldehydes: α-Phenyl-6-quinolinemethanol. 101, 1-20.

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preventing decomposition of (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (3-(Allyloxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound, which was initially a clear oil, has developed a yellow or brownish tint. What is happening?

This is the most frequently reported issue and is almost certainly due to oxidation. The primary site of decomposition is the benzylic alcohol functional group. Upon exposure to atmospheric oxygen, this alcohol can slowly oxidize, first to the corresponding aldehyde, (3-(allyloxy)benzaldehyde), and subsequently to the carboxylic acid, (3-(allyloxy)benzoic acid).[1][2] These conjugated breakdown products are often colored and can be observed even at low concentrations.

  • Causality: The benzylic C-H bond is relatively weak and susceptible to radical abstraction, initiating the oxidation process. This can be accelerated by exposure to light (photo-oxidation), heat, or the presence of trace metal impurities which can catalyze the reaction.[3]

Below is a diagram illustrating the primary oxidative decomposition pathway.

DecompositionPathway cluster_conditions Driving Factors A This compound (Starting Material) B (3-(Allyloxy)benzaldehyde (Aldehyde Impurity) A->B Mild Oxidation (e.g., Air, Light, Heat) C (3-(Allyloxy)benzoic Acid (Acid Impurity) B->C Further Oxidation O2 O₂ (Air) Light UV/Light Heat Heat Metals Metal Traces

Caption: Primary oxidative decomposition pathway of this compound.

Q2: I'm observing unexpected peaks in my analytical data (GC-MS, LC-MS, NMR). How can I identify the potential degradants?

When troubleshooting unexpected analytical results, consider the likely decomposition pathways.

  • Oxidation Products:

    • (3-(Allyloxy)benzaldehyde): Look for a mass peak corresponding to a loss of 2 Da from the parent molecule (M-2). In the ¹H NMR, the benzylic CH₂ signal (around 4.6 ppm) will be replaced by a characteristic aldehyde proton signal further downfield (around 9.9 ppm).

    • (3-(Allyloxy)benzoic Acid): Look for a mass peak corresponding to an addition of 14 Da (M-2+16) from the parent molecule. In the ¹H NMR, the aldehyde peak disappears and a very broad carboxylic acid proton signal will appear far downfield (>10 ppm).

  • Isomerization Product:

    • (3-(propen-1-yloxy)phenyl)methanol: While less common without a catalyst, the allyl group can isomerize to the more thermodynamically stable propenyl ether.[4] This isomer has the same mass as the parent compound, which can be confusing in MS analysis. However, ¹H NMR is definitive: the terminal vinyl protons of the allyl group will be replaced by signals characteristic of an internal double bond (propenyl group), often showing distinct cis/trans isomerism.

  • Self-Condensation Product:

    • Dibenzyl ether derivative: In the presence of acid catalysts or heat, benzyl alcohols can undergo self-condensation to form a dibenzyl ether.[5] This would appear as a high-molecular-weight impurity in your analysis.

Q3: What are the ideal storage and handling conditions to prevent decomposition?

Proactive prevention is the most effective strategy. The stability of this compound is compromised by oxygen, light, heat, and incompatible materials.[3][6]

ParameterRecommended ConditionRationale & Action
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the benzylic alcohol.[1] Purge the headspace of the container with inert gas before sealing.
Temperature 2-8 °C (Refrigerated)Slows the rate of all potential decomposition reactions. Avoid repeated freeze-thaw cycles.
Light Amber/Opaque ContainerProtects against photo-oxidation.[3] Store in a dark location or use amber glass vials.
Container Borosilicate Glass (Type 1) or PTFEEnsures inert contact surface. Avoid plastics that may leach catalysts or be degraded by the compound.[2][7]
Purity Use high-purity materialTrace impurities, especially metals from synthesis, can catalyze decomposition. Purify if necessary.

Troubleshooting Guide

This workflow is designed to help you diagnose and resolve issues related to the stability of this compound.

TroubleshootingWorkflow Start Unexpected Experimental Result (e.g., low yield, side products) CheckPurity Step 1: Verify Purity of Starting Material (Use Protocol 1) Start->CheckPurity IsPure Is the material pure (>98%)? CheckPurity->IsPure CheckStorage Probable Cause: Decomposition during storage CheckPurity->CheckStorage If purity is low Purify Action: Purify Material (e.g., column chromatography) and re-verify purity. IsPure->Purify  No CheckReaction Step 2: Review Experimental Conditions IsPure->CheckReaction Yes Purify->CheckPurity re-test ProblemFound Probable Cause: Decomposition during reaction CheckReaction->ProblemFound Solution Action: Implement Protective Measures - Use deoxygenated solvents - Run under inert atmosphere - Protect from light - Avoid excessive heat ProblemFound->Solution SolutionStorage Action: Implement Proper Storage - Store under Argon/N₂ - Refrigerate (2-8 °C) - Use amber vials (See FAQ Q3 Table) CheckStorage->SolutionStorage

Caption: Troubleshooting workflow for experiments involving this compound.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method to assess the purity of this compound and identify common degradants.

Objective: To quantify the purity of the starting material and identify potential oxidative byproducts. GC-MS is highly effective for separating and identifying volatile aromatic compounds.[8]

Materials:

  • This compound sample

  • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with septa

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in the chosen solvent. Serially dilute to a working concentration of ~50 µg/mL.

  • Instrument Setup (Example Conditions):

    • Inlet: 250 °C, Split mode (e.g., 50:1 split ratio)

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detector:

      • Transfer Line: 280 °C

      • Ion Source: 230 °C

      • Scan Range: 40-400 m/z

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation:

    • Integrate the peak area for all observed compounds. Calculate the purity as (Area of Parent Peak / Total Area of All Peaks) * 100%.

    • Examine the mass spectra of minor peaks. Compare them against a library and the expected masses of (3-(allyloxy)benzaldehyde) and (3-(allyloxy)benzoic acid).

Protocol 2: Procedure for Handling and Aliquoting Under an Inert Atmosphere

This protocol minimizes exposure to atmospheric oxygen during handling.

Objective: To safely transfer and store the compound while maintaining its integrity.

Materials:

  • Schlenk flask or septum-sealed vials

  • Source of dry Argon or Nitrogen gas (with manifold/Schlenk line)

  • Gastight syringes and long needles

  • Parafilm or vial caps with inert liners

Procedure:

  • Prepare Glassware: Ensure all glassware (vials, flasks) is clean and oven-dried to remove moisture.

  • Inerting the System: Place the receiving vials and the main stock container under the inert atmosphere. If using a Schlenk line, evacuate and backfill with inert gas three times.

  • Temperature Equilibration: Allow the stock container of this compound to warm to room temperature before opening to prevent condensation of moisture and oxygen from the air.

  • Transfer: Using a clean, dry, gastight syringe, pierce the septum of the main container. Draw a small amount of inert gas from the headspace into the syringe, then slowly draw the desired volume of the liquid.

  • Aliquot: Transfer the liquid into the prepared inerted receiving vial by piercing its septum.

  • Sealing and Storage: Once the transfer is complete, remove the needle. Wrap the septum/cap junction with Parafilm for an extra seal. Immediately place the new aliquot in refrigerated (2-8 °C), dark storage. Purge the headspace of the main stock container with inert gas before re-sealing and returning to storage.

References

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 244, Benzyl alcohol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link] (Note: Direct deep link unavailable, search for Benzyl Alcohol SDS on the site).

  • ResearchGate. (2019). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]

  • Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?. Retrieved from [Link]

  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]

  • MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes. Retrieved from [Link]

  • ResearchGate. (2015). Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. Retrieved from [Link]

  • Handbook of Pharmaceutical Excipients. (n.d.). Benzyl Alcohol. Retrieved from [Link] (Note: This is a direct PDF link to a sample chapter).

  • Google Patents. (n.d.). Hydrolysis of allyl ethers and ketones thus prepared.
  • Chemistry LibreTexts. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Stack Exchange. (2016). Can an ether be selectively hydrolysed in the presence of an ester?. Retrieved from [Link]

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common impurities in (3-(Allyloxy)phenyl)methanol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (3-(Allyloxy)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile chemical intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Understanding the Synthetic Landscape and Impurity Origins

The purity of your final product, this compound, is fundamentally linked to its synthetic origin. The vast majority of laboratory and industrial preparations utilize one of two primary pathways. Understanding these pathways is the first step in diagnosing impurity issues.

  • Route A: Williamson Ether Synthesis. This is a common and robust method involving the O-alkylation of a phenol.[1][2] The reaction proceeds by deprotonating the acidic phenolic hydroxyl group of 3-hydroxybenzyl alcohol to form a phenoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide).

  • Route B: Aldehyde Reduction. This route involves the reduction of the carbonyl group of 3-(allyloxy)benzaldehyde to the corresponding primary alcohol.[3] Mild reducing agents like sodium borohydride (NaBH₄) are typically employed for this transformation to avoid affecting the allyl group.

Each route has a unique profile of potential side reactions and unreacted starting materials that can contaminate the final product.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common impurity-related issues in a question-and-answer format.

FAQ 1: My NMR spectrum shows signals corresponding to 3-hydroxybenzyl alcohol. Why is it there and how do I remove it?

A1: Root Cause Analysis & Removal Protocol

  • Causality: The presence of 3-hydroxybenzyl alcohol is the hallmark of an incomplete Williamson ether synthesis (Route A).[4][5] This can be caused by several factors:

    • Insufficient Base: The base (e.g., K₂CO₃, NaH) may not have been sufficient to deprotonate all of the starting phenol.

    • Stoichiometry: An inadequate amount of allyl halide was used.

    • Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.

    • Reagent Quality: The allyl halide may have degraded, or the solvent may not have been sufficiently anhydrous (especially when using reactive bases like NaH).

  • Removal Strategy: Acid-Base Extraction

    The key difference between your desired product and this impurity is the acidic phenolic proton on 3-hydroxybenzyl alcohol (pKa ~10). Your product, an ether, lacks this acidic site. This difference can be exploited with a liquid-liquid extraction.

    Step-by-Step Protocol:

    • Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a cold, dilute aqueous sodium hydroxide solution (e.g., 1 M NaOH).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The deprotonated 3-hydroxybenzyl alcohol (as its sodium salt) will be in the aqueous (bottom) layer, while your product remains in the organic (top) layer.

    • Drain the aqueous layer. Repeat the wash with fresh 1 M NaOH solution to ensure complete removal.

    • Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Validation: Confirm the absence of the starting material using Thin Layer Chromatography (TLC) or ¹H NMR analysis.

FAQ 2: I've synthesized my product via aldehyde reduction, but I see a peak for 3-(allyloxy)benzaldehyde in my analysis. How can this be purified?

A2: Addressing Incomplete Reduction

  • Causality: Residual 3-(allyloxy)benzaldehyde indicates an incomplete reduction reaction (Route B).[6] This typically occurs if the reducing agent (e.g., NaBH₄) was not added in sufficient excess or if it decomposed due to moisture or acidic conditions.

  • Removal Strategy 1: Column Chromatography

    This is the most common and effective method. The polarity difference between the alcohol product and the starting aldehyde allows for straightforward separation.

    Step-by-Step Protocol:

    • Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

    • Dissolve your crude product in a minimal amount of the column solvent or a slightly stronger solvent like dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system. The less polar product, this compound, will elute before the more polar 3-(allyloxy)benzaldehyde.

    • Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

    • Evaporate the solvent to yield the purified alcohol.

  • Removal Strategy 2: Sodium Bisulfite Wash (for significant aldehyde contamination)

    Aldehydes react with sodium bisulfite to form solid, water-soluble adducts.

    • Dissolve the crude product in a solvent like ethanol or THF.

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for several hours or overnight.

    • If a precipitate forms, it can be filtered off. More commonly, the adduct is water-soluble.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The bisulfite adduct of the aldehyde will remain in the aqueous phase.

    • Wash, dry, and concentrate the organic phase as described previously.

FAQ 3: My product, which was initially pure, has developed a new impurity over time. It seems to be 3-(allyloxy)benzoic acid. What happened?

A3: Managing Product Stability and Oxidation

  • Causality: Benzyl alcohols are susceptible to air oxidation, especially during prolonged storage, exposure to light, or in the presence of trace metal catalysts. The primary alcohol group (-CH₂OH) can be oxidized first to an aldehyde and then to a carboxylic acid.[7]

  • Removal Strategy: Mild Base Extraction

    Similar to the removal of the phenolic impurity, this acidic impurity can be removed with a basic wash. However, a milder base is sufficient and preferred.

    Step-by-Step Protocol:

    • Dissolve the product in an organic solvent (e.g., ethyl acetate).

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.

    • Separate the layers and proceed with the standard workup (water wash, brine wash, drying, and concentration).

  • Prevention: To prevent future oxidation, store the purified this compound under an inert atmosphere (e.g., Nitrogen or Argon) in a sealed, amber-colored vial at low temperatures.

Section 3: Data Summary and Visualization

For effective purification, it is essential to understand the physical properties of the target compound and its most common impurities.

Table 1: Physical Properties of this compound and Related Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity (XLogP3)
This compound C₁₀H₁₂O₂164.20~275 (Predicted)1.8[8]
3-Hydroxybenzyl alcoholC₇H₈O₂124.14296-3010.5[4]
3-(Allyloxy)benzaldehydeC₁₀H₁₀O₂162.19~250 (Predicted)2.2
3-(Allyloxy)benzoic acidC₁₀H₁₀O₃178.18~330 (Predicted)2.4
Purification Workflows

The following diagrams illustrate the logical flow for identifying and removing impurities based on the synthetic route.

Purification_Workflow_A cluster_synthesis Route A: Williamson Ether Synthesis cluster_analysis Analysis cluster_purification Purification Path start Crude Product from Williamson Synthesis analysis TLC / NMR Analysis start->analysis decision 3-Hydroxybenzyl Alcohol Present? analysis->decision extraction Perform 1M NaOH Aqueous Extraction decision->extraction  Yes chromatography Column Chromatography (Hexane/EtOAc) decision->chromatography  No (minor impurities) final_product Pure this compound extraction->final_product chromatography->final_product

Caption: Purification workflow for Route A (Williamson Synthesis).

Purification_Workflow_B cluster_synthesis Route B: Aldehyde Reduction cluster_analysis Analysis cluster_purification Purification Path start Crude Product from Aldehyde Reduction analysis TLC / NMR Analysis start->analysis decision 3-(Allyloxy)benzaldehyde Present? analysis->decision chromatography Column Chromatography (Hexane/EtOAc) decision->chromatography  Yes (Low/Moderate) bisulfite Perform NaHSO₃ Wash (High Contamination) decision->bisulfite  Yes (High) final_product Pure this compound decision->final_product  No chromatography->final_product bisulfite->final_product

Caption: Purification workflow for Route B (Aldehyde Reduction).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28065595, this compound. Retrieved from [Link]

  • HazelChem. (2020, March 28). Williamson ether synthesis (done wrong). YouTube. Retrieved from [Link]

  • Jakob, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102, 3-Hydroxybenzyl alcohol. Retrieved from [Link]

  • Wang, Z., et al. (2020). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances, 10(48), 28755-28762. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of (3-(Allyloxy)phenyl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(Allyloxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound in various solution-based applications. As a molecule with reactive functional groups—a primary alcohol, an ether linkage, and an allyl group—understanding its stability profile is critical for reproducible and reliable experimental outcomes.

Introduction to the Stability of this compound

This compound is an aromatic alcohol that, like many benzyl alcohol derivatives, is susceptible to degradation under common laboratory conditions.[1] Its stability in solution is influenced by a range of factors including pH, temperature, light exposure, and the presence of oxidizing agents. The primary degradation pathways involve oxidation of the benzylic alcohol and the allyloxy group. This guide will walk you through the potential stability issues and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and use of this compound solutions.

Question 1: My solution of this compound is developing a yellowish tint and an almond-like smell. What is happening?

Answer: This is a classic sign of oxidation. The benzylic alcohol group of this compound is likely oxidizing to the corresponding aldehyde, 3-(allyloxy)benzaldehyde, which can have a characteristic almond-like odor. Further oxidation can lead to the formation of 3-(allyloxy)benzoic acid.[1] This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidation.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down the rate of degradation.[2][3]

  • Antioxidant Addition: Consider the addition of a suitable antioxidant. See the detailed protocol in the "Stabilization Strategies" section below.

Question 2: I am observing a loss of potency or unexpected reaction byproducts in my experiments. Could this be related to the stability of my this compound stock solution?

Answer: Absolutely. The degradation of this compound not only reduces its concentration, leading to a loss of potency, but the degradation products themselves can interfere with your experiments. For instance, the formation of an aldehyde can lead to unwanted side reactions. The double bond in the allyl group is also susceptible to oxidation, potentially forming an epoxide, which is a reactive electrophile.[4]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Validation A Unexpected Results or Loss of Potency B Verify Solution Age & Storage Conditions A->B Start C Analyze Stock Solution (e.g., by HPLC, TLC) B->C If old or improperly stored D Prepare Fresh Solution Under Inert Atmosphere C->D If degradation is confirmed E Incorporate Antioxidant (e.g., BHT) C->E For long-term stability F Adjust Solution pH C->F If pH is a known factor G Re-run Experiment with Stabilized Solution D->G E->G F->G H Monitor Stability Over Time G->H Validate

Caption: Troubleshooting workflow for unexpected experimental results.

Question 3: What is the optimal pH range for storing this compound solutions?

Answer: The stability of benzyl alcohol derivatives can be significantly influenced by pH.[5][6] While specific data for this compound is not extensively published, we can infer from related structures. Generally, a slightly acidic to neutral pH (around 5-7) is preferable. Strongly acidic conditions can promote reactions like the formation of benzyl esters if carboxylic acids are present, while strongly basic conditions can also catalyze degradation.[7] It is recommended to buffer your solution if your experimental conditions allow.

In-Depth Stabilization Strategies

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing an effective stabilization strategy. The primary sites of reactivity on this compound are the benzylic alcohol and the allyl group.

G A This compound B 3-(Allyloxy)benzaldehyde A->B Oxidation (O2, light, heat) D Epoxide Derivative A->D Oxidation of Allyl Group C 3-(Allyloxy)benzoic Acid B->C Further Oxidation E Further Degradation Products C->E D->E

Caption: Potential degradation pathways of this compound.

Key Factors Influencing Stability
FactorImpact on StabilityMitigation Strategy
Oxygen HighPurge solutions with an inert gas (N₂ or Ar). Use sealed vials with septa.
Light ModerateStore in amber glass containers or protect from light with foil.
Temperature HighStore solutions at reduced temperatures (e.g., 2-8°C). Avoid freeze-thaw cycles.[2][3]
pH ModerateMaintain pH in the slightly acidic to neutral range (5-7). Use buffers where appropriate.[5]
Heavy Metals ModerateUse high-purity solvents and reagents to avoid metal-catalyzed oxidation.
Protocol for Preparing a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound with the addition of an antioxidant to enhance its shelf-life.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, DMSO, acetonitrile)

  • Butylated hydroxytoluene (BHT) or another suitable antioxidant

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined septa caps

Procedure:

  • Inerting the System: Purge an amber glass vial with the chosen inert gas for 2-3 minutes to displace oxygen.

  • Solvent Addition: Add the desired volume of high-purity solvent to the vial using a syringe or cannula. Continue to maintain a positive pressure of the inert gas.

  • Antioxidant Addition (Optional but Recommended):

    • Prepare a concentrated stock solution of BHT in the same solvent.

    • Add a small aliquot of the BHT stock solution to the solvent in the vial to achieve a final concentration of 0.01-0.1% (w/v). Phenolic antioxidants like BHT are effective radical scavengers.[8]

  • Addition of this compound: Accurately weigh and add the this compound to the solvent.

  • Dissolution and Sealing: Gently swirl the vial to dissolve the compound completely. Securely cap the vial.

  • Storage: Store the vial at 2-8°C, protected from light.

Analytical Methods for Stability Assessment

To monitor the stability of your this compound solutions over time, the following analytical techniques are recommended.[9]

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) Quantify the parent compound and detect the formation of degradation products. A reverse-phase C18 column with a UV detector is typically suitable.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile degradation products such as 3-(allyloxy)benzaldehyde.
UV-Visible Spectroscopy A simple method to monitor for changes in the solution's absorbance spectrum over time, which can indicate degradation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information to identify unknown degradation products.[10]

References

  • Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimul
  • Effects of pH, Temperature, and Sucrose on Benzyl Alcohol-Induced Aggregation of Recombinant Human Granulocyte Colony Stimulating Factor.
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  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH.
  • Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent.
  • Stabilization of Lysozyme by Benzyl Alcohol: Surface Tension and Thermodynamic Parameters. PubMed.
  • Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogen
  • Benzyl Alcohol. PubChem.
  • This compound. PubChem.
  • ANALYTICAL METHODS FOR THE DEGRAD
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  • Aromatic Amine Antioxidants: Key to High-Temper
  • Aromatic Amines Antioxidants. Performance Additives.
  • Aromatic alcohols as neuroprotectants. PubMed.
  • (3,5-bis(allyloxy)phenyl)methanol. aldlab-chemicals.
  • Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Arom
  • Pathways for the Degradation of Organic Photovoltaic P3HT:PCBM Based Devices.
  • (4-((Allyloxy)methyl)phenyl)methanol. BLDpharm.
  • Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol.
  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds.
  • (3,4,5-Tris(octadecyloxy)phenyl)methanol. PubChem.
  • Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms.
  • Themed collection Analytical Methods Recent Open Access Articles. RSC Publishing.
  • Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degrad
  • Analytical Methods. Sci-Hub.

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Technical Support Center: Catalyst Selection for (3-(Allyloxy)phenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving (3-(Allyloxy)phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique bifunctional nature of this substrate—possessing a reactive allyl ether, a primary benzylic alcohol, and an aromatic ring—offers rich synthetic possibilities but also demands careful control of selectivity.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Table of Contents
Reaction Decision Pathway

The choice of catalyst and reaction conditions is entirely dependent on the desired transformation. The following decision tree illustrates the primary synthetic routes available for this compound and the key considerations for each path.

Reaction_Decision_Tree start This compound q1 What is the desired functional group transformation? start->q1 path_ox Oxidize Alcohol q1->path_ox Target C-O(H) path_iso Isomerize Allyl Group q1->path_iso Target C=C path_dep Cleave Allyl Ether q1->path_dep Target Ar-O path_cla Rearrange Allyl Group q1->path_cla Target C-C bond formation out_ox 3-(Allyloxy)benzaldehyde path_ox->out_ox Use selective oxidant (e.g., MnO2, cat. DDQ) out_iso (3-(Prop-1-en-1-yloxy)phenyl)methanol path_iso->out_iso Use Ru, Rh, or strong base catalyst out_dep 3-(Hydroxymethyl)phenol path_dep->out_dep Use Pd(0) + scavenger or Isomerization -> Hydrolysis out_cla 2-Allyl-3-(hydroxymethyl)phenol or 4-Allyl-3-(hydroxymethyl)phenol path_cla->out_cla Use thermal conditions or Lewis Acid catalyst

Caption: Decision tree for selecting a synthetic route.

FAQ: Selective Oxidation of the Benzylic Alcohol

This section focuses on converting the primary alcohol to an aldehyde while preserving the allyl ether functionality.

Q1: My oxidation reaction with a common oxidant (e.g., PCC, Jones) is giving a complex mixture, including products where the allyl group is affected. How can I achieve selective oxidation?

A1: The key is to use an oxidant that is chemoselective for benzylic and allylic alcohols over other functional groups. Standard, aggressive oxidants often lack this selectivity.

  • Expertise & Causality: The benzylic position of your substrate is activated, making it susceptible to oxidation. However, the double bond of the allyl group is also prone to oxidation or cleavage. The ideal catalyst system exploits the unique reactivity of the benzylic C-H bond while being inert to the C=C double bond.

  • Primary Recommendation: Activated Manganese Dioxide (MnO₂) is the classic and most reliable reagent for this transformation.[1] It is a heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols via a radical mechanism on the MnO₂ surface.[2] This selectivity arises because the intermediate radical is resonance-stabilized, a feature absent in non-activated alcohols.[2]

  • Alternative Catalytic Systems:

    • DDQ (Catalytic): Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in catalytic amounts with a stoichiometric co-oxidant like Mn(OAc)₃ is highly effective. This system is often faster and uses less of the expensive DDQ reagent.[1]

    • NaOCl/Silica Gel: A system of sodium hypochlorite supported on silica gel in the presence of catalytic DMSO provides a cheap, readily available, and selective method for oxidizing benzylic alcohols.[3]

Q2: The reaction with MnO₂ is very slow and requires a large stoichiometric excess of the reagent. How can I improve the reaction efficiency?

A2: This is a common issue with heterogeneous MnO₂ oxidations. Reaction efficiency is highly dependent on the "activation" state of the MnO₂ and the reaction setup.

  • Trustworthiness & Validation: The reactivity of MnO₂ is directly related to its surface area and preparation method. "Activated" MnO₂ is typically prepared by the reaction of a Mn(II) salt with potassium permanganate.[2] Ensure you are using a high-quality, activated grade. Commercially available "activated MnO₂" is often the most reproducible choice.

  • Optimization Steps:

    • Solvent Choice: Use chlorinated solvents like dichloromethane (DCM) or chloroform, or hydrocarbons like hexane. Aprotic, non-polar solvents are generally best.

    • Azeotropic Removal of Water: Water competes with the alcohol for active sites on the MnO₂ surface.[2] Running the reaction in a flask equipped with a Dean-Stark trap to azeotropically remove water can significantly increase the rate.

    • Vigorous Stirring: As a heterogeneous reaction, efficient mixing is critical to ensure the substrate has access to the oxidant surface.

    • Consider a Catalytic Alternative: If stoichiometric MnO₂ remains problematic, the catalytic DDQ/Mn(OAc)₃ system is an excellent homogeneous alternative that is often faster and more scalable.[1][4]

Table 1: Comparison of Selective Oxidants
Oxidant SystemTypical ConditionsSelectivityProsCons
MnO₂ (activated)DCM or Hexane, RT to refluxExcellent for benzylic/allylic alcoholsHigh selectivity, simple workup (filtration)Requires large excess, can be slow, activity varies by batch[1]
cat. DDQ / Mn(OAc)₃ Dioxane or DCM, RTExcellent for benzylic/allylic alcoholsCatalytic in DDQ, fast, homogeneous[1]Requires stoichiometric co-oxidant, DDQ is toxic
NaOCl / Silica Gel DCM, cat. DMSO, RTGood for benzylic/allylic alcoholsInexpensive, readily available reagents[3]Heterogeneous, may require optimization
FAQ: Isomerization of the Allyl Ether

Isomerizing the terminal allyl group (prop-2-enyl) to the internal, thermodynamically more stable propenyl ether is a crucial step, often used as the first part of a two-step deprotection sequence.

Q1: I'm trying to isomerize the allyl ether to the propenyl ether, but the reaction is incomplete. What catalyst should I be using?

A1: Several catalyst classes can effect this transformation, each with its own advantages. Incomplete conversion often points to suboptimal catalyst choice, catalyst deactivation, or insufficient reaction temperature.

  • Expertise & Causality: The mechanism typically involves the formation of a metal-hydride species that adds across the double bond, followed by β-hydride elimination to form the more stable internal alkene.[5] Base-catalyzed methods proceed via deprotonation to form an allyl anion, followed by reprotonation.

  • Transition Metal Catalysts:

    • Ruthenium Complexes: Catalysts like [RuClH(CO)(PPh₃)₃] are highly effective and can lead to quantitative conversion.[5][6] They are often the preferred choice for achieving high E/Z selectivity.

    • Palladium Complexes: Simple catalysts like PdCl₂(PhCN)₂ in benzene can also drive the reaction to completion, typically favoring the cis (Z)-isomer.[7]

  • Base-Catalyzed Methods:

    • LDA: Lithium diisopropylamide (LDA) in THF at room temperature is highly effective and shows excellent stereoselectivity for the (Z)-propenyl ether.[8][9]

    • KOH/CaO: A mixed alkali system of potassium hydroxide and calcium oxide at elevated temperatures (~200°C) can also achieve high conversion and is a cost-effective, solvent-free option.[10]

Q2: My isomerization reaction is producing a mixture of E and Z isomers. How can I control the stereochemistry?

A2: Stereocontrol is a known challenge and is highly dependent on the catalyst system and reaction conditions.

  • Trustworthiness & Validation:

    • For (Z)-Selectivity: LDA is reported to give virtually quantitative conversion to the (Z)-propenyl ether with high stereoselectivity.[8][9] The stereochemical outcome is directed by the chelation-controlled transition state.

    • For (E)-Selectivity: Certain ruthenium catalyst systems can be tuned to favor the E-isomer. The selectivity is influenced by steric and electronic factors during the β-hydride elimination step.[5][6]

    • Steric Hindrance: The rate of isomerization can be affected by steric hindrance around the allyl group.[8] For your substrate, this is not a major issue, but it's a critical factor for more complex molecules.

FAQ: Deprotection (Cleavage) of the Allyl Ether

Removing the allyl protecting group to reveal the phenol is a common final step. This can be achieved in one or two steps.

Q1: I want to remove the allyl group in a single step. Which catalytic method is most reliable?

A1: One-step deallylation is most efficiently achieved using a palladium(0) catalyst in the presence of an "allyl scavenger."

  • Expertise & Causality: The reaction proceeds via the formation of a π-allyl palladium complex.[11] This complex is then intercepted by a nucleophilic scavenger, which regenerates the Pd(0) catalyst and prevents re-alkylation of the phenoxide. Without a scavenger, the reaction will stall or fail.

  • Recommended Systems:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective choice. More specialized palladium complexes with ligands like DPCB-OMe can also offer very high efficiency under mild conditions.[12][13]

    • Scavenger: Aniline is frequently used as both the scavenger and the solvent.[12][14] Other effective scavengers include N,N'-dimethylbarbituric acid[15] or morpholine.

  • Key Advantage: This method is very mild and tolerates a wide variety of other functional groups, including esters, silyl ethers, and acetals, making it excellent for late-stage deprotection in complex syntheses.[12][13]

Deallylation_Mechanism sub Ar-O-Allyl pi_allyl [Ar-O]-  +  [ (π-Allyl)Pd(II)L_n ]+ sub->pi_allyl + Pd(0) pd0 Pd(0)L_n pi_allyl->pd0 + Scavenger product Ar-OH pi_allyl->product + H+ (workup) scav_allyl Scavenger-Allyl scavenger Scavenger (e.g., Aniline) scavenger->scav_allyl Troubleshooting_Low_Yield start Low / No Conversion q_reagents Are reagents/solvents pure and anhydrous? start->q_reagents a_reagents Action: Purify reagents. Use freshly distilled, dry solvents. Flame-dry glassware. q_reagents->a_reagents No q_catalyst Is the catalyst active? q_reagents->q_catalyst Yes s_reagents_yes Yes s_reagents_no No a_catalyst Action: Use a fresh batch of catalyst. For Pd(0), ensure it hasn't oxidized. For MnO2, ensure it is 'activated'. q_catalyst->a_catalyst No q_conditions Are temperature & time optimal? q_catalyst->q_conditions Yes s_catalyst_yes Yes s_catalyst_no No a_conditions Action: Increase temperature moderately. Increase reaction time. Monitor by TLC/LC-MS. q_conditions->a_conditions No q_mixing Is mixing efficient? (for heterogeneous rxns) q_conditions->q_mixing Yes s_conditions_yes Yes s_conditions_no No a_mixing Action: Increase stir rate. Use a mechanical stirrer for thick slurries. q_mixing->a_mixing No end_node Re-evaluate reaction mechanism and catalyst choice. q_mixing->end_node Yes s_mixing_yes Yes s_mixing_no No

Sources

Technical Support Center: Solvent Effects on the Reactivity of (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(Allyloxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile bifunctional molecule. The reactivity of this compound is dictated by its two primary functional groups: a primary benzyl alcohol and an aryl allyl ether. The choice of solvent is not merely a medium for the reaction but a critical parameter that can dramatically influence reaction rates, selectivity, and product distribution. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Oxidation of the Hydroxymethyl Group

The primary alcohol moiety in this compound is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid. Achieving high selectivity for the aldehyde is a common objective and a frequent source of experimental difficulty.

Q1: I'm trying to oxidize this compound to the corresponding aldehyde, but I'm getting low yields and significant over-oxidation to the carboxylic acid. What am I doing wrong?

A1: This is a classic selectivity challenge in organic synthesis. The issue likely stems from either an overly harsh oxidizing agent or suboptimal solvent conditions that promote over-oxidation.

Causality: Benzyl alcohols are readily oxidized to aldehydes, which can be further oxidized to carboxylic acids, often at a competitive rate. Strong, traditional oxidants like potassium permanganate or chromic acid in aqueous solutions are notoriously difficult to control and often lead to the carboxylic acid as the major product.[1] Furthermore, these reagents are toxic and generate hazardous heavy-metal waste.[2]

The key is to use a milder, more selective oxidant in a solvent that does not facilitate over-oxidation. Anhydrous, non-polar solvents are often preferred for reagents like pyridinium chlorochromate (PCC) to prevent the formation of gem-diols from the aldehyde, which are precursors to carboxylic acid formation. However, modern "green chemistry" approaches offer safer and often more selective alternatives.[2][3]

Troubleshooting & Recommendations:

  • Re-evaluate Your Oxidant: Switch from strong, aqueous oxidants to milder, selective systems. See the table below for a comparison.

  • Control the Solvent Environment: For many selective oxidations, the absence of water is crucial. If using a system like PCC, ensure your solvent (e.g., dichloromethane) is anhydrous.[4]

  • Embrace Green Catalysis: Consider catalytic systems that use a stoichiometric oxidant like hydrogen peroxide (H₂O₂), where the only byproduct is water. These reactions can often be run in biphasic systems or even neat, reducing solvent waste.[2][3]

Table 1: Comparison of Common Oxidants for Benzyl Alcohol to Benzaldehyde Conversion

Oxidizing SystemTypical Solvent(s)AdvantagesDisadvantages & Common Issues
PCC / PDC Dichloromethane (anhydrous)High selectivity for aldehyde; reliable.Toxic chromium waste; requires anhydrous conditions; difficult workup.[2]
MnO₂ Dichloromethane, HexaneExcellent for allylic/benzylic alcohols.Stoichiometric; requires large excess; catalyst activity can vary.
Swern / Moffatt Oxidation Dichloromethane, DMSOMild conditions; high yields.Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.
Catalyst + H₂O₂ Water, Toluene (biphasic)"Green" oxidant (byproduct is H₂O); cost-effective; selective.[3]Requires catalyst synthesis; can be sensitive to substrate.[2]
Catalytic O₂ / Air Toluene, WaterUltimate green oxidant; high atom economy.Often requires elevated pressure/temperature; catalyst can be expensive (e.g., Pd, Pt).[1]

Workflow: Selecting an Oxidation Protocol

start Need to Oxidize This compound to Aldehyde q1 Is 'Green Chemistry' a priority? start->q1 green_yes Use Catalytic System (e.g., Mo-based catalyst + H₂O₂) q1->green_yes Yes green_no Use Traditional Reagent q1->green_no No q2 Access to anhydrous solvents & techniques? green_no->q2 anhydrous_yes Use PCC or Swern Oxidation in anhydrous DCM q2->anhydrous_yes Yes anhydrous_no Use activated MnO₂ in DCM or Hexane q2->anhydrous_no No

Caption: Decision tree for selecting an oxidation method.

Experimental Protocol: Green Oxidation using a Molybdate Catalyst and H₂O₂

This protocol is adapted from methodologies that prioritize environmental safety and selectivity.[2]

  • Catalyst Preparation: Prepare a tetra(benzyltriethylammonium) octamolybdate catalyst by reacting sodium molybdate dihydrate with benzyltriethylammonium chloride (BTEAC) in an acidic aqueous solution. The catalyst precipitates and can be isolated by filtration.

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and the prepared catalyst (approx. 0.2 mol%).

  • Solvent/Reagent Addition: Add 15% aqueous hydrogen peroxide (1.2 eq). While this protocol uses water, the specific catalytic mechanism prevents significant over-oxidation. For substrates sensitive to water, a biphasic system with toluene can be employed.[1]

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours, monitoring by TLC.

  • Work-up: After cooling, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The product is purified by column chromatography.

Section 2: Aromatic Claisen Rearrangement

The aryl allyl ether functionality is primed to undergo a thermal[5][5]-sigmatropic rearrangement, a powerful carbon-carbon bond-forming reaction. However, achieving efficient conversion can be challenging.

Q2: My Claisen rearrangement of this compound requires temperatures above 200 °C and still gives incomplete conversion. How can I improve this reaction?

A2: You are encountering a well-documented energetic barrier for the aromatic Claisen rearrangement. The key to overcoming this is not necessarily more heat, but the strategic use of a polar solvent to stabilize the transition state.

Causality: The Claisen rearrangement proceeds through a concerted, cyclic transition state.[6] While often depicted as nonpolar, this transition state possesses a degree of charge separation, making it sensitive to the polarity of the medium. Polar solvents, particularly those capable of hydrogen bonding, can stabilize this transition state, thereby lowering the activation energy of the reaction.[5][7] This stabilization can lead to a dramatic increase in the reaction rate, allowing for significantly lower reaction temperatures and improved yields.[5] For instance, switching from a non-polar solvent like sulfolane to an ethanol/water mixture can increase the rate constant by an order of magnitude.[5][7]

Troubleshooting & Recommendations:

  • Change Your Solvent: Move away from high-boiling, non-polar solvents like decalin or N,N-diethylaniline. Instead, use polar protic solvents or mixtures.

  • Leverage Hydrogen Bonding: Ethanol/water or methanol/water mixtures are highly effective. Polar aprotic solvents like DMF or NMP can also be beneficial but are often less effective than protic options.

  • Consider Lewis Acids: For particularly stubborn substrates, a mild Lewis acid can catalyze the rearrangement, although this adds complexity and potential for side reactions.

Table 2: Relative Rate Acceleration of Aromatic Claisen Rearrangement by Solvent Polarity

SolventDielectric Constant (ε)Relative Rate (Approx.)Typical Temperature (°C)
Decalin~2.21 (baseline)>200
Sulfolane43.3~2-3180-200
N,N-Dimethylformamide (DMF)36.7~5-7150-170
Ethanol / Water (1:1)~50~10-15 100-140 (sealed tube)

Mechanism: Solvent-Stabilized Transition State

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Experimental Protocol: Solvent-Accelerated Claisen Rearrangement

  • Reaction Setup: In a pressure-rated sealed tube equipped with a stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water. The concentration should be approximately 0.1-0.5 M.

  • Degas (Optional but Recommended): To prevent oxidation of the resulting phenol at high temperatures, briefly bubble argon or nitrogen through the solution.

  • Reaction Execution: Securely seal the tube and place it in a preheated oil bath at 120-140 °C. The internal pressure will increase, so proper safety precautions (blast shield) are essential.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed (typically 8-24 hours). After cooling to room temperature, transfer the mixture to a separatory funnel, dilute with water, and extract the product with diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ortho-allyl phenol product, 2-allyl-3-(hydroxymethyl)phenol, is then purified by flash chromatography.

Section 3: Cleavage of the Allyl Ether

Deprotection of the allyl ether to reveal the free phenol is a common synthetic step. The challenge lies in achieving this transformation efficiently and cleanly, without affecting the benzyl alcohol.

Q3: I need to selectively cleave the allyl ether to get 3-(hydroxymethyl)phenol. My attempts with strong acids are giving me a mess. What is a reliable method?

A3: Strong acids like HBr or BBr₃ will certainly cleave the ether but are non-selective and can cause decomposition or reactions at the benzyl alcohol site. A far superior method is a transition-metal-catalyzed deallylation, for which solvent choice is again paramount.

Causality: The most common and selective method for allyl ether cleavage involves a palladium(0) catalyst.[8][9] The mechanism proceeds in two stages:

  • Isomerization: The Pd(0) catalyst isomerizes the allyl ether to the corresponding prop-1-enyl ether.

  • Hydrolysis: This enol ether is highly labile and is readily hydrolyzed by a protic solvent (like water or an alcohol) to release the free phenol and propionaldehyde.

For this sequence to be efficient, a protic polar solvent is often required to facilitate the final hydrolysis step.[8] Reactions run in aprotic solvents may stall after the isomerization step or require a separate aqueous workup step to complete the cleavage.

Troubleshooting & Recommendations:

  • Use a Pd(0) Catalyst: 10% Palladium on carbon (Pd/C) is a cost-effective and robust catalyst for this transformation.[9]

  • Select a Protic Solvent: A mixture of methanol and water is an excellent choice. Other alcohols also work well.

  • Employ an Acid Co-catalyst: The isomerization step is often accelerated by a trace amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH).[9]

  • Consider an Allyl Scavenger: In some cases, a scavenger like dimedone or a barbituric acid derivative can be used to trap the allyl group, preventing side reactions, especially in sensitive substrates.

Workflow: Allyl Ether Cleavage

start Cleave Allyl Ether of This compound reagent Use 10% Pd/C catalyst + p-TsOH (cat.) start->reagent solvent Solvent: Methanol/Water mixture reagent->solvent reaction Heat to 60-80 °C solvent->reaction workup Filter catalyst, extract product reaction->workup

Caption: Standard workflow for Pd-catalyzed deallylation.

Experimental Protocol: Pd/C-Catalyzed Deallylation

This protocol is based on established procedures for allyl ether cleavage.[9]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a 5:1 mixture of methanol and water, add 10% Pd/C (5-10 mol% by weight) and a catalytic amount of p-toluenesulfonic acid (1-2 mol%).

  • Reaction Execution: Heat the suspension to reflux (60-80 °C) with vigorous stirring for 2-6 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC. The product, 3-(hydroxymethyl)phenol, is significantly more polar.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The remaining aqueous solution can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: Purify the resulting diol by flash column chromatography on silica gel.

References

  • Collegedunia. (n.d.). Claisen Rearrangement: Allyl Vinyl Ethers & Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. Retrieved from [Link]

  • ResearchGate. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • ResearchGate. (2015). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • YouTube. (2022). Organic Chemistry - HYDROXY DERIVATIVES - How Benzyl Alcohol reacts with Na, PCl5, SOCl2 & HCl. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). benzyl alcohol oxidation. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Effect of Solvent on the Claisen Rearrangement of Allyl Vinyl Ether Using ab initio Continuum Methods. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ensemble Effects of Explicit Solvation on Allylic Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved from [Link]

  • SciSpace. (n.d.). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs). Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating. Retrieved from [Link]

  • Chegg.com. (2022). Solved The oxidation of benzyl alcohol has been performed. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Cleavage of Allyl Ethers with Pd/C. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers. Retrieved from [Link]

  • Springer. (n.d.). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics for the reactions of phenyl with methanol and ethanol: Comparison of theory and experiment. Retrieved from [Link]

  • National Yang Ming Chiao Tung University. (n.d.). Kinetics for the reactions of phenyl with methanol and ethanol: Comparison of theory and experiment. Retrieved from [Link]

  • ResearchGate. (2007). Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of the oxidation of some aliphatic secondary alcohols by benzyltrimethylammonium dichloroiodate. Retrieved from [Link]

  • ResearchGate. (n.d.). La3+-Catalyzed Methanolysis of N-Aryl-β-lactams and Nitrocefin. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of (3-(Allyloxy)phenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (3-(Allyloxy)phenyl)methanol is a valuable building block in the synthesis of various biologically active molecules. The choice of synthetic route can significantly impact yield, purity, scalability, and safety. This guide provides an in-depth comparison of common and effective methods for the preparation of this compound, complete with experimental data and protocols to inform your selection process.

Introduction: The Strategic Importance of Synthetic Route Selection

This compound possesses both an ether and a primary alcohol functional group, making it a versatile synthon. The primary considerations for its synthesis revolve around the selective formation of the allyl ether and the presence of the hydroxymethyl group. The methods compared herein are strategically distinct: a direct, one-step allylation of a difunctional precursor, and two multi-step approaches that involve the reduction of a carbonyl group after the ether linkage is established. Each method carries its own set of advantages and challenges in terms of reagent handling, reaction conditions, and overall efficiency.

Method 1: Direct One-Pot Allylation of 3-Hydroxybenzyl Alcohol

This approach is the most direct, involving the selective O-alkylation of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol. The success of this method hinges on the differential acidity of the phenolic proton versus the alcoholic proton. The phenolic proton is significantly more acidic, allowing for its selective deprotonation by a suitable base, followed by a nucleophilic attack on an allyl halide.

Mechanistic Rationale

The reaction proceeds via the Williamson ether synthesis, a classic SN2 reaction.[1] A base is used to deprotonate the more acidic phenolic hydroxyl group of 3-hydroxybenzyl alcohol, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming the desired ether linkage.[2] The choice of base is critical; a base strong enough to deprotonate the phenol but not the less acidic benzyl alcohol is ideal. However, due to the large pKa difference, bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are effective.[2][3]

Experimental Protocol

A robust and high-yielding procedure for this transformation can be performed without a solvent, which simplifies workup and reduces waste.[3]

  • To a round-bottom flask, add 3-hydroxybenzyl alcohol (1.0 eq) and allyl bromide (3.0 eq).

  • Add crushed potassium hydroxide (KOH) pellets (2.0 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford pure this compound.

G cluster_0 Reaction Setup cluster_1 Workup & Purification 3_Hydroxybenzyl_Alcohol 3-Hydroxybenzyl Alcohol Reaction_Vessel Reaction Vessel (Room Temp, 4-5h) 3_Hydroxybenzyl_Alcohol->Reaction_Vessel Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction_Vessel KOH Potassium Hydroxide KOH->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product Yield: ~90-95%

Caption: Workflow for the direct allylation of 3-hydroxybenzyl alcohol.

Method 2: Two-Step Synthesis via Aldehyde Reduction

This strategy involves first synthesizing 3-(allyloxy)benzaldehyde and then reducing the aldehyde to the primary alcohol. This can be advantageous if 3-(allyloxy)benzaldehyde is readily available or if the direct allylation of 3-hydroxybenzyl alcohol proves problematic (e.g., due to side reactions at the benzylic alcohol).

Mechanistic Rationale

Step 1: Williamson Ether Synthesis. The synthesis of 3-(allyloxy)benzaldehyde from 3-hydroxybenzaldehyde follows the same Williamson ether synthesis mechanism described in Method 1.

Step 2: Aldehyde Reduction. The aldehyde is then reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[4] This forms a tetrahedral intermediate, which is then protonated during an aqueous workup to yield the final alcohol.[4] NaBH₄ is a selective reducing agent that will not affect the allyl ether or the aromatic ring.[4]

Experimental Protocol
Step 2a: Synthesis of 3-(allyloxy)benzaldehyde
  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (1.5 eq) and stir the mixture for 15 minutes at room temperature.

  • Add allyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to 70°C and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 3-(allyloxy)benzaldehyde, which can be used in the next step without further purification.

Step 2b: Reduction to this compound
  • Dissolve 3-(allyloxy)benzaldehyde (1.0 eq) in methanol or a mixture of THF and methanol.[5]

  • Cool the solution in an ice bath to 0°C.

  • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at room temperature for 2-4 hours.[4]

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) or dilute HCl at 0°C.[4]

  • Extract the product with dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to obtain pure this compound.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reduction Start_Aldehyde 3-Hydroxybenzaldehyde Allylation Allyl Bromide, K₂CO₃ DMF, 70°C Start_Aldehyde->Allylation Intermediate_Aldehyde 3-(Allyloxy)benzaldehyde Allylation->Intermediate_Aldehyde Reduction NaBH₄, Methanol 0°C to RT Intermediate_Aldehyde->Reduction Workup Aqueous Workup & Purification Reduction->Workup Final_Product This compound Workup->Final_Product Overall Yield: High

Caption: Two-step synthesis via allylation and subsequent aldehyde reduction.

Method 3: Two-Step Synthesis via Ester Reduction

This route begins with the allylation of a 3-hydroxybenzoic acid ester, followed by reduction of the ester to the primary alcohol. This method is a viable alternative, particularly in contexts where the starting ester is more readily available or cost-effective than 3-hydroxybenzyl alcohol or 3-hydroxybenzaldehyde.

Mechanistic Rationale

Step 1: Williamson Ether Synthesis. Similar to the previous methods, methyl 3-hydroxybenzoate is O-allylated using an allyl halide and a base like K₂CO₃ in a polar aprotic solvent. A protocol for a similar substrate shows this reaction proceeds in high yield (94.7%).[6]

Step 2: Ester Reduction. Esters are less reactive towards nucleophiles than aldehydes or ketones. Consequently, a more powerful reducing agent than NaBH₄ is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The mechanism involves the delivery of two hydride equivalents. The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form an aldehyde, which is then rapidly reduced by a second equivalent of LiAlH₄ to the final alcohol. Due to its high reactivity, LiAlH₄ must be used in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and requires a careful aqueous workup.

Experimental Protocol
Step 3a: Synthesis of Methyl 3-(allyloxy)benzoate
  • In a round-bottom flask, combine methyl 3-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃) (2.0 eq), and acetone or DMF as the solvent.

  • Add allyl bromide (1.2 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield methyl 3-(allyloxy)benzoate.

Step 3b: Reduction to this compound
  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of methyl 3-(allyloxy)benzoate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure this compound.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reduction Start_Ester Methyl 3-Hydroxybenzoate Allylation_Ester Allyl Bromide, K₂CO₃ Acetone, Reflux Start_Ester->Allylation_Ester Intermediate_Ester Methyl 3-(allyloxy)benzoate Allylation_Ester->Intermediate_Ester Reduction_Ester LiAlH₄, Anhydrous THF 0°C to RT Intermediate_Ester->Reduction_Ester Workup_Ester Fieser Workup & Purification Reduction_Ester->Workup_Ester Final_Product This compound Workup_Ester->Final_Product Overall Yield: Good

Caption: Two-step synthesis via allylation and subsequent ester reduction.

Comparative Analysis and Data Summary

ParameterMethod 1: Direct AllylationMethod 2: Aldehyde ReductionMethod 3: Ester Reduction
Starting Material 3-Hydroxybenzyl alcohol3-HydroxybenzaldehydeMethyl 3-hydroxybenzoate
Number of Steps 122
Key Reagents KOH, Allyl BromideK₂CO₃, Allyl Bromide, NaBH₄K₂CO₃, Allyl Bromide, LiAlH₄
Estimated Overall Yield Excellent (~90-95%)[3]High (Allylation: high; Reduction: >95%[7])Good (Allylation: ~95%[6]; Reduction: high)
Reaction Conditions Room Temperature, Solvent-freeMild to moderate heating, then 0°C to RTReflux, then 0°C to RT
Safety Considerations KOH is corrosive. Allyl bromide is a lachrymator.NaBH₄ is flammable upon contact with acid; handle with care.LiAlH₄ is highly reactive with water and protic solvents, potentially pyrophoric. Requires anhydrous conditions and careful quenching.
Scalability Good; solvent-free nature is advantageous.Excellent; both steps are robust and high-yielding.Good, but requires careful handling of LiAlH₄ on a large scale.
Purification Single column chromatography.Two steps, but intermediate may be used crude. Final product requires chromatography.Two steps, both requiring workup. Final product requires chromatography.

Senior Application Scientist's Recommendation

For most laboratory-scale applications where efficiency and simplicity are key, Method 1 (Direct Allylation of 3-Hydroxybenzyl Alcohol) is the superior choice. Its one-pot, solvent-free nature makes it environmentally friendly and easy to perform, with excellent reported yields. This method minimizes handling and purification steps, saving valuable research time.

Method 2 (Aldehyde Reduction) is an excellent and highly reliable alternative. If 3-(allyloxy)benzaldehyde is commercially available at a competitive price, this becomes a one-step synthesis that is extremely high-yielding and uses the safe and easy-to-handle NaBH₄. Even as a two-step process from 3-hydroxybenzaldehyde, both reactions are robust and straightforward.

Method 3 (Ester Reduction) is a solid, viable pathway but is generally less preferred due to the hazards associated with using LiAlH₄. The requirement for strictly anhydrous conditions and a meticulous quenching procedure adds complexity and risk, especially for less experienced researchers or when scaling up. This method should be considered primarily when methyl 3-hydroxybenzoate is the most accessible starting material.

Ultimately, the optimal synthetic route will depend on the specific constraints of your project, including starting material availability, scale, and the safety infrastructure of your laboratory.

References

(3-(Allyloxy)phenyl)methanol vs other substituted benzyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (3-(Allyloxy)phenyl)methanol and Other Substituted Benzyl Alcohols for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of this compound with other key substituted benzyl alcohols. Moving beyond a simple catalog of properties, we delve into the causality behind their differing reactivities and synthetic utilities, supported by experimental data and detailed protocols. Our focus is to equip you, the researcher, with the insights needed to select the optimal building block for your specific application in medicinal chemistry and complex organic synthesis.

Substituted benzyl alcohols are foundational pillars in modern organic synthesis.[1] Their dual functionality—a reactive benzylic hydroxyl group and a modifiable aromatic ring—makes them invaluable as solvents, intermediates, and key synthons for active pharmaceutical ingredients (APIs), agrochemicals, and fragrance compounds.[2][3] The specific nature and position of the substituent on the phenyl ring dramatically alter the molecule's electronic properties, stability, and reactivity, dictating its utility.

This guide centers on This compound , a versatile intermediate whose allyl group provides a unique chemical handle for diversification not present in more common analogs like methoxybenzyl alcohols. We will compare its performance and properties against a carefully selected cohort of alternatives:

  • Methoxybenzyl Alcohols (ortho-, meta-, para-): To dissect the influence of substituent position on reactivity.[2][4][5]

  • Veratryl Alcohol (3,4-Dimethoxybenzyl alcohol): A key metabolite and industrial intermediate.[6][7]

  • Piperonyl Alcohol (3,4-Methylenedioxybenzyl alcohol): A common synthon in fragrance and insecticide chemistry.[8][9]

By understanding the subtle yet critical differences between these structures, researchers can make more strategic decisions in reaction design and molecular architecture.

Comparative Physicochemical Properties

The choice of a synthetic building block often begins with its fundamental physical properties, which influence solubility, reaction conditions, and purification strategies. The table below summarizes key data for our selected compounds.

CompoundStructureMolecular FormulaMW ( g/mol )Melting Point (°C)Boiling Point (°C)XLogP3
This compound Structure of this compoundC₁₀H₁₂O₂164.20N/AN/A1.8[10]
2-Methoxybenzyl alcohol Structure of 2-Methoxybenzyl alcoholC₈H₁₀O₂138.1685-86248-2501.1[2]
3-Methoxybenzyl alcohol Structure of 3-Methoxybenzyl alcoholC₈H₁₀O₂138.16N/A150 (at 25 mmHg)1.1[4][11]
4-Methoxybenzyl alcohol Structure of 4-Methoxybenzyl alcoholC₈H₁₀O₂138.1622-252591.1[12][13]
Veratryl Alcohol Structure of Veratryl AlcoholC₉H₁₂O₃168.1940-43180-182 (at 15 mmHg)0.8[6]
Piperonyl Alcohol Structure of Piperonyl AlcoholC₈H₈O₃152.1550-54157 (at 16 mmHg)1.1[14][15]

Data compiled from PubChem and other cited chemical data sources.[2][4][10][11][12][13][14][15]

The higher XLogP3 value of this compound suggests slightly greater lipophilicity compared to its methoxy counterparts, a factor that can be critical in designing molecules to cross biological membranes.

Synthesis and Comparative Reactivity

The utility of a benzyl alcohol derivative is fundamentally defined by its synthesis and the reactivity conferred by its substituents.

General Synthetic Strategy

Most substituted benzyl alcohols are synthesized via a straightforward, two-step process: (1) functionalization of a phenolic precursor followed by (2) reduction of a carbonyl group. This common pathway allows for a modular approach to generating a wide diversity of derivatives.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction Phenol Substituted Phenol (e.g., 3-Hydroxybenzaldehyde) Ether Substituted Phenyl Ether (e.g., 3-(Allyloxy)benzaldehyde) Phenol->Ether RX, Base RX Allyl or Methyl Halide/ Sulfate Base Base (K₂CO₃, NaH) Aldehyde Substituted Benzaldehyde (from Step 1) Alcohol Target Benzyl Alcohol (e.g., this compound) Aldehyde->Alcohol Reducing Agent ReducingAgent Reducing Agent (NaBH₄, LiBH₄)

Caption: General two-step synthesis of substituted benzyl alcohols.

The Influence of Substituent Position and Nature on Reactivity

The reactivity of the benzylic alcohol and the aromatic ring is governed by the electronic effects of the substituent. Ethers like allyloxy and methoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance (+R effect).[16]

  • Para-Substitution (e.g., 4-Methoxybenzyl alcohol): The +R effect strongly activates the ring and stabilizes a carbocation at the benzylic position. This makes the alcohol prone to oxidation and an excellent leaving group, which is why the 4-methoxybenzyl (PMB) group is a popular protecting group for alcohols, easily cleaved under mild oxidative conditions.[1]

  • Ortho-Substitution (e.g., 2-Methoxybenzyl alcohol): Similar to para, the +R effect is strong. However, steric hindrance from the adjacent substituent can modulate the reactivity of the hydroxyl group, potentially slowing down reactions involving bulky reagents.[16]

  • Meta-Substitution (e.g., this compound, 3-Methoxybenzyl alcohol): At the meta position, the electron-donating resonance effect (+R) does not extend to the benzylic carbon. Reactivity is primarily governed by the weaker, electron-withdrawing inductive effect (-I).[17] Consequently, the hydroxyl group is more stable and less prone to oxidation compared to its ortho and para isomers. This stability makes meta-substituted derivatives robust intermediates when reactions are desired elsewhere in the molecule.

G cluster_para Para-Substituent (+R Effect) cluster_meta Meta-Substituent (-I Effect > +R) p_start Para-substituted benzyl alcohol p_intermediate Stabilized Benzylic Carbocation (Resonance) p_start->p_intermediate Donates e⁻ density p_end High Reactivity (e.g., for deprotection) p_intermediate->p_end Leads to m_start Meta-substituted benzyl alcohol m_intermediate Less Stabilized Benzylic Carbocation m_start->m_intermediate Weakly withdraws e⁻ m_end Moderate Reactivity (Robust intermediate) m_intermediate->m_end Leads to

Caption: Electronic effects influencing benzylic alcohol reactivity.

The Unique Synthetic Utility of the Allyl Group

The key differentiator for This compound is its terminal alkene. This functional group opens up a vast landscape of synthetic transformations unavailable to its methoxy- or methylenedioxy- counterparts, including:

  • Claisen Rearrangement: Thermal or Lewis-acid catalyzed rearrangement to form an allyl phenol.

  • Cross-Metathesis: Reaction with other olefins to build complex side chains.

  • Wacker Oxidation: Conversion of the alkene to a methyl ketone.

  • Heck Coupling: Palladium-catalyzed coupling with aryl halides.

  • Isomerization: Migration of the double bond to form a vinyl ether, which can be hydrolyzed to an aldehyde.

This latent reactivity makes it an exceptionally powerful building block for generating molecular diversity from a common core.

Applications in Drug Development and Chemical Synthesis

  • This compound: Its stability (due to meta-substitution) combined with the versatile allyl group makes it an ideal scaffold for building libraries of compounds in drug discovery. The allyl handle allows for late-stage functionalization, a highly desirable strategy in medicinal chemistry.

  • 4-Methoxybenzyl alcohol (Anisyl alcohol): Primarily used for the introduction of the p-methoxybenzyl (PMB) protecting group for alcohols, a cornerstone of multi-step organic synthesis.[1][13] It also serves as an intermediate in the fragrance and pharmaceutical industries.[18]

  • 2- and 3-Methoxybenzyl alcohols: These are valuable intermediates for constructing specific molecular frameworks in APIs and agrochemicals where precise substituent placement is required for biological activity.[2][4][19]

  • Veratryl Alcohol: Widely used as a substrate and stabilizer in enzymatic studies of lignin degradation.[7][20] It is also a precursor for fine chemicals and chiral compounds.[6]

  • Piperonyl Alcohol: A key intermediate for fragrances, flavors (heliotropin), and as a synergist in insecticide formulations by inhibiting cytochrome P450 enzymes in insects.[8][9]

Key Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the synthesis and comparative analysis of these compounds.

Protocol 1: Two-Step Synthesis of this compound

Rationale: This protocol demonstrates the standard sequence for preparing the title compound from commercially available precursors. The choice of K₂CO₃ is a mild, effective base for the O-allylation, while NaBH₄ is a safe, selective, and high-yielding reducing agent for the aldehyde.[21]

Step A: O-Allylation of 3-Hydroxybenzaldehyde

  • To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone (or DMF) as the solvent.

  • Stir the suspension vigorously at room temperature.

  • Add allyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 60 °C for acetone) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 3-(allyloxy)benzaldehyde, which can be purified by column chromatography if necessary.

Step B: Reduction to this compound

  • Dissolve the 3-(allyloxy)benzaldehyde (1.0 eq) from Step A in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford this compound. Purity can be assessed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Comparative Oxidation Reactivity Study

Rationale: This experiment objectively compares the relative stability of the benzylic alcohol in para- vs. meta-substituted isomers. Pyridinium chlorochromate (PCC) is a mild oxidant that reliably converts primary alcohols to aldehydes. By monitoring the reaction rates, we can directly observe the electronic effects discussed previously.

  • Preparation: Prepare separate 0.1 M stock solutions of this compound and 4-methoxybenzyl alcohol in dichloromethane (DCM).

  • Reaction Setup: In two separate, identical flasks, place equal molar equivalents of PCC (1.5 eq) suspended in DCM.

  • Initiation: Simultaneously, add the stock solution of each alcohol to its respective flask at room temperature with vigorous stirring. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture, quench it by passing it through a short plug of silica gel, and analyze the starting material to product ratio using Gas Chromatography (GC) or ¹H NMR.

  • Data Analysis: Plot the percentage conversion of the alcohol versus time for both substrates.

  • Expected Outcome: The reaction of 4-methoxybenzyl alcohol is expected to proceed significantly faster than that of this compound, demonstrating the enhanced reactivity conferred by the para-methoxy group compared to the meta-allyloxy group.

Conclusion and Strategic Outlook

While all substituted benzyl alcohols are valuable synthetic intermediates, their utility is not interchangeable.

  • Methoxybenzyl alcohols are workhorses of synthesis, with the para-isomer being the preeminent choice for introducing a readily cleavable protecting group.[1]

  • Veratryl and Piperonyl alcohols offer stable, electron-rich aromatic systems for specialized applications in biocatalysis and fragrance chemistry, respectively.[6][8]

  • This compound stands out as a uniquely versatile platform molecule. Its meta-substitution provides the chemical robustness needed for multi-step synthesis, while the integrated allyl group serves as a gateway for a wide array of subsequent, high-value transformations.

For the drug development professional, the choice depends on the synthetic strategy. For linear synthesis requiring robust intermediates, a meta-substituted alcohol is superior. For convergent synthesis or protecting group strategies, the para-isomer is often ideal. For library synthesis and the exploration of structure-activity relationships around a core scaffold, the latent functionality of This compound offers unparalleled strategic advantages.

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A Comparative Guide to the Structural Validation of (3-(Allyloxy)phenyl)methanol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of (3-(Allyloxy)phenyl)methanol, a key intermediate in the synthesis of various functionalized materials. We will delve into the gold standard, single-crystal X-ray diffraction (SC-XRD), and compare its definitive outputs with the complementary data provided by powerful spectroscopic techniques.

The Central Challenge: From 2D Representation to 3D Reality

While the synthesis of this compound can be approached through established etherification protocols, its two-dimensional representation on paper is a mere schematic. To truly understand its potential for interaction in a biological system or its solid-state packing properties, we must confirm its atomic connectivity and spatial arrangement. This is where analytical validation becomes paramount.

The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the most powerful technique for elucidating the atomic and molecular structure of a crystalline material.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3][4]

The SC-XRD Experimental Workflow: A Step-by-Step Protocol

Obtaining a high-quality crystal structure is a multi-step process that requires patience and precision.[5]

Part 1: Crystal Growth — The Art and Science

The primary bottleneck in SC-XRD is often the growth of a suitable single crystal.[1][2] The ideal crystal for diffraction should be well-formed, free of defects, and typically between 0.03 and 0.3 mm in size.[3] Several techniques can be employed:

  • Slow Evaporation: This is one of the simplest and most common methods.[6]

    • Dissolve the purified this compound in a suitable solvent or solvent mixture in which it is moderately soluble.

    • Cover the container with a perforated lid (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[6]

    • Prepare a concentrated solution of the compound in a small, open vial using a relatively volatile solvent.

    • Place this vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble.

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered.[7]

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further in a refrigerator or freezer.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystal Growth cluster_xrd SC-XRD Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification SlowEvap Slow Evaporation Purification->SlowEvap VaporDiff Vapor Diffusion Purification->VaporDiff Cooling Cooling Purification->Cooling Mounting Crystal Mounting SlowEvap->Mounting VaporDiff->Mounting Cooling->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Structure Validation (CIF File) StructureSolution->Validation

Part 2: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[3][4]

  • Structure Solution and Refinement: The resulting diffraction pattern is a complex array of spots. Sophisticated software is used to analyze this pattern, solve the phase problem, and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.[8]

Interpreting the Results: The Crystallographic Information File (CIF)

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). This standardized text file contains a wealth of information, including:

  • Unit cell dimensions

  • Atomic coordinates for all atoms

  • Bond lengths and angles

  • Torsion angles

  • Details of the data collection and refinement process

This file provides the unambiguous, three-dimensional structure of this compound.

The Comparative Toolkit: Spectroscopic Methods

While SC-XRD provides the definitive solid-state structure, it is not always feasible to obtain suitable crystals. In such cases, and for routine characterization, a combination of spectroscopic techniques is employed to build a comprehensive picture of the molecule's structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[10][11] It provides detailed information about the chemical environment and connectivity of atoms.[12][13]

  • ¹H NMR: This technique provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). For this compound, we would expect to see distinct signals for the aromatic protons, the benzylic CH₂OH protons, the allylic OCH₂ protons, the vinylic =CH proton, and the terminal =CH₂ protons.

  • ¹³C NMR: This provides information about the different types of carbon atoms in the molecule. For our target compound, distinct signals would be expected for the aromatic carbons, the benzylic CH₂OH carbon, the allylic OCH₂ carbon, and the vinylic carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecular fragments.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_interp Data Interpretation Dissolve Dissolve Sample in Deuterated Solvent H1 ¹H NMR Dissolve->H1 C13 ¹³C NMR Dissolve->C13 TwoD 2D NMR (COSY, HSQC, etc.) H1->TwoD C13->TwoD Analysis Analyze Chemical Shifts, Coupling, and Correlations TwoD->Analysis Structure Propose Structure Analysis->Structure

Mass Spectrometry (MS)

Mass spectrometry provides the crucial information of the molecule's mass, confirming its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This technique can determine the mass of a molecule with very high precision, allowing for the calculation of its molecular formula. For this compound (C₁₀H₁₂O₂), the expected exact mass is 164.0837 g/mol .[14]

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer (its fragmentation pattern) can provide valuable structural information. For instance, benzyl alcohol derivatives often show a characteristic fragment at m/z = 91, corresponding to the tropylium cation.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[16]

  • Characteristic Absorptions: For this compound, the IR spectrum would be expected to show:

    • A broad O-H stretching band around 3300-3600 cm⁻¹ for the alcohol group.[17]

    • C-O stretching bands for the alcohol (around 1050 cm⁻¹) and the aryl ether (around 1250 cm⁻¹).[18][19]

    • Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

    • Alkene C=C and =C-H stretching bands.

Comparative Analysis: A Summary

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)FT-IR Spectroscopy
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[3]Atomic connectivity, chemical environment, stereochemical relationships in solution.[12]Molecular weight, elemental formula, fragmentation patterns.Presence of functional groups.[16]
Sample State Single CrystalSolutionGas/Liquid/SolidSolid/Liquid
Key Advantage Unambiguous and definitive structural determination.[8]Provides detailed structural information in solution, mimicking biological conditions.[10]High sensitivity and accurate mass determination.Rapid, non-destructive, and simple to perform.
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[1]Provides indirect structural information that requires interpretation; can be complex for large molecules.[11]Does not provide direct information on atomic connectivity.Provides limited information on the overall molecular structure.

Conclusion: An Integrated Approach to Structural Validation

While single-crystal X-ray diffraction provides the unequivocal structure of this compound in the solid state, a comprehensive validation strategy integrates data from multiple analytical techniques. NMR spectroscopy confirms the atomic connectivity in solution, high-resolution mass spectrometry validates the molecular formula, and FT-IR spectroscopy provides a quick check for the expected functional groups. Together, these methods form a self-validating system, providing the highest level of confidence in the structure of a synthesized compound and enabling further research and development with a well-characterized molecule.

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A Researcher's Guide to Isomeric Reactivity: A Comparative Analysis of Ortho, Meta, and Para Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the subtleties of aromatic chemistry is fundamental to rational drug design and synthetic strategy. The positional isomerism of substituents on a benzene ring—ortho, meta, and para—is not a trivial structural variance; it profoundly dictates the molecule's electronic landscape and, consequently, its chemical reactivity. This guide provides an in-depth analysis of the factors governing the reactivity of these isomers, moving beyond simple rules to explain the underlying causality, supported by experimental data and actionable protocols.

The Foundation: Electronic and Steric Effects

The reactivity of a substituted benzene ring is primarily governed by the interplay of two fundamental forces: electronic effects and steric effects. The substituent already present on the ring dictates the position and rate of subsequent reactions by modulating the electron density of the aromatic system.[1][2]

  • Electronic Effects : These are divided into two distinct mechanisms:

    • Inductive Effect (I) : This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the ring carbon. Electron-withdrawing groups (like -NO₂, -CF₃) exert a negative inductive effect (-I), pulling electron density from the ring. Electron-donating alkyl groups exert a positive inductive effect (+I), pushing electron density into the ring.[3]

    • Resonance Effect (R or M) : This effect is transmitted through the pi (π) system and involves the delocalization of electrons between the substituent and the ring.[3] Substituents with lone pairs (e.g., -OH, -NH₂) can donate electron density to the ring (+R effect), while groups with pi bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density (-R effect).[3][4]

  • Steric Effects : This is a spatial phenomenon. The physical size of a substituent can hinder the approach of a reactant to the adjacent (ortho) positions, often leading to a preference for the less crowded para position.[3][5][6]

Caption: The interplay of Inductive and Resonance effects determines the overall reactivity of the aromatic ring.

The Archetype Reaction: Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) is the quintessential reaction for probing isomer reactivity. The substituent on the ring acts as a director, guiding the incoming electrophile to a specific position.[7][8]

Case Study 1: Activating, Ortho-, Para-Directing Groups (e.g., Toluene)

Alkyl groups, like the methyl group in toluene, are considered activating because they donate electron density via a +I effect and hyperconjugation, making the ring more nucleophilic than benzene.[1][9] This donation preferentially stabilizes the carbocation intermediates (sigma complexes) formed during attack at the ortho and para positions.[9][10]

Activating_Group cluster_ortho Ortho Attack cluster_para Para Attack cluster_meta Meta Attack o_start Toluene + E+ o_int Sigma Complex (Carbocation at C2, C4, C6) o_start->o_int o_stab Tertiary Carbocation Resonance Structure (Charge on C1) o_int->o_stab Stabilized o_prod Ortho Product o_stab->o_prod p_start Toluene + E+ p_int Sigma Complex (Carbocation at C2, C4, C6) p_start->p_int p_stab Tertiary Carbocation Resonance Structure (Charge on C1) p_int->p_stab Stabilized p_prod Para Product p_stab->p_prod m_start Toluene + E+ m_int Sigma Complex (Carbocation at C2, C4, C6) m_start->m_int m_no_stab No Tertiary Carbocation (Charge never on C1) m_int->m_no_stab Less Stable m_prod Meta Product m_no_stab->m_prod

Caption: Ortho and para attacks on toluene are favored due to the formation of a stabilized tertiary carbocation intermediate.

This electronic preference is reflected in experimental data. However, the ratio of ortho to para product is often less than the statistical 2:1, primarily due to steric hindrance at the ortho position, which favors the formation of the para isomer.[6][11]

Case Study 2: Deactivating, Meta-Directing Groups (e.g., Nitrobenzene)

Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) are deactivating; they pull electron density from the ring, making it less reactive than benzene.[1][12] The -NO₂ group deactivates the ortho and para positions significantly through both -I and -R effects. The meta position, however, is primarily affected only by the weaker -I effect.[3] Consequently, the meta position is the least deactivated and becomes the preferred site of attack.[9][11]

Deactivating_Group cluster_op Ortho/Para Attack cluster_meta Meta Attack op_start Nitrobenzene + E+ op_int Sigma Complex op_start->op_int op_destab Highly Unstable Resonance Structure (Adjacent Positive Charges) op_int->op_destab Destabilized op_prod Ortho/Para Product op_destab->op_prod m_start Nitrobenzene + E+ m_int Sigma Complex m_start->m_int m_no_destab Avoids Adjacent Positive Charges m_int->m_no_destab Less Unstable (Favored Pathway) m_prod Meta Product m_no_destab->m_prod

Caption: Meta attack on nitrobenzene is favored as it avoids placing a positive charge adjacent to the electron-withdrawing nitro group.

Quantitative Data for EAS Reactions

The following table summarizes the product distribution for the nitration of various monosubstituted benzenes, illustrating these directing effects.

CompoundSubstituent% Ortho% Meta% ParaRelative Rate (vs. Benzene=1)
Toluene-CH₃ (Activating)5853725
Chlorobenzene-Cl (Deactivating)301690.033
Nitrobenzene-NO₂ (Deactivating)69316 x 10⁻⁸

(Data compiled from various sources, including[13])

Reactivity Beyond EAS: Acidity and Basicity

The influence of isomer position extends to other fundamental chemical properties like acidity and basicity.

Acidity of Nitrophenols

The acidity of phenols is determined by the stability of the corresponding phenoxide conjugate base. Electron-withdrawing groups stabilize the negative charge, increasing acidity.

  • Para-Nitrophenol : The nitro group at the para position strongly stabilizes the negative charge on the oxygen through both -I and -R effects, making it the most acidic of the three isomers.[14][15][16]

  • Ortho-Nitrophenol : While also benefiting from -I and -R effects, this isomer experiences intramolecular hydrogen bonding between the -NO₂ and -OH groups.[14][15][16] This makes the proton slightly more difficult to remove compared to the para isomer, resulting in slightly lower acidity.[17]

  • Meta-Nitrophenol : The nitro group at the meta position can only exert a -I effect; it cannot participate in resonance with the phenoxide oxygen.[16] This results in less stabilization and, therefore, weaker acidity compared to the ortho and para isomers.[14][15]

IsomerpKaOrder of Acidity
Phenol9.95Weakest
m-Nitrophenol8.40
o-Nitrophenol7.23
p-Nitrophenol7.15Strongest

(Data compiled from various sources, including[14][15][17])

Basicity of Toluidines

The basicity of anilines (aryl amines) depends on the availability of the nitrogen's lone pair of electrons to accept a proton.[18] Electron-donating groups increase electron density on the nitrogen, enhancing basicity.

  • Para-Toluidine : The methyl group at the para position exerts both +I and hyperconjugative effects, increasing the electron density on the nitrogen atom, making it the strongest base among the isomers.[18][19]

  • Meta-Toluidine : The methyl group only exerts a +I effect, which is weaker than the combined effects at the para position. Thus, m-toluidine is less basic than p-toluidine.[20]

  • Ortho-Toluidine : This isomer is the weakest base, even weaker than aniline, due to the "ortho effect" .[18][20] The bulky methyl group sterically hinders the approach of a proton and, more importantly, disrupts the solvation of the resulting ammonium cation, destabilizing the conjugate acid and thereby reducing the basicity of the parent amine.[21][22]

IsomerpKa of Conjugate Acid (pKaH)Order of Basicity
o-Toluidine4.39Weakest
Aniline4.63
m-Toluidine4.69
p-Toluidine5.12Strongest

(Data compiled from various sources, including[19][20])

Quantifying Electronic Effects: The Hammett Equation

To move from qualitative descriptions to quantitative predictions, the Hammett equation provides a powerful tool. It is a linear free-energy relationship that quantifies the influence of meta and para substituents on reaction rates or equilibria.[23][24]

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

  • σ (Sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). It measures the electronic effect of a substituent relative to hydrogen. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.[25][26]

  • ρ (Rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of a reaction to substituent effects.[24][25]

Note: A standard σ value for the ortho position is not defined because steric effects are highly variable and interfere with a purely electronic correlation.[25]

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-Cl+0.37+0.23
-CN+0.56+0.66
-NO₂+0.71+0.78

(Data compiled from various sources, including[24][25])

Experimental Protocol: Determining Isomer Ratios in the Nitration of Toluene

This protocol outlines a method to experimentally verify the directing effects of the methyl group by analyzing the product distribution of toluene nitration.

Objective:

To determine the relative percentages of ortho-, meta-, and para-nitrotoluene formed from the electrophilic nitration of toluene.

Materials:
  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, separatory funnel, round bottom flask, condenser

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) and an appropriate capillary column.

Methodology:
  • Reaction Setup: In a 100 mL round bottom flask placed in an ice bath, slowly add 10 mL of concentrated H₂SO₄ to 10 mL of toluene while stirring.

  • Preparation of Nitrating Mixture: In a separate flask, cool a mixture of 5 mL of concentrated H₂SO₄ and 5 mL of concentrated HNO₃ in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred toluene/sulfuric acid mixture over 30 minutes, ensuring the temperature does not exceed 10°C. Causality: This slow, cold addition is crucial to prevent dinitration and control the exothermic reaction.

  • Reaction Quench: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes. Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with two 20 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 20 mL of cold water and 20 mL of saturated NaHCO₃ solution until the effervescence ceases. Causality: The bicarbonate wash neutralizes any remaining acid catalyst, which is essential for accurate GC analysis.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporator).

  • Analysis: Dissolve a small sample of the resulting crude nitrotoluene mixture in dichloromethane. Inject the sample into the GC-FID.

  • Data Interpretation: Identify the peaks corresponding to o-, m-, and p-nitrotoluene based on their known retention times (or by running authentic standards). The area under each peak is proportional to the amount of that isomer. Calculate the percentage of each isomer by dividing its peak area by the total area of all three isomer peaks and multiplying by 100.

Protocol_Workflow A 1. Mix Toluene & H₂SO₄ in Ice Bath C 3. Add Nitrating Mix to Toluene (Dropwise, <10°C) A->C B 2. Prepare Nitrating Mixture (HNO₃/H₂SO₄) B->C D 4. Quench Reaction on Ice C->D E 5. Extract with Dichloromethane D->E F 6. Wash with H₂O & NaHCO₃ E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Analyze by GC-FID G->H I 9. Calculate Isomer % H->I

Caption: Experimental workflow for the nitration of toluene and subsequent product analysis.

Conclusion

The reactivity of ortho, meta, and para isomers is a nuanced outcome of competing and cooperating electronic and steric factors. For drug development professionals and synthetic chemists, a deep, mechanistic understanding of these principles is not merely academic—it is predictive. By analyzing the nature of a substituent, one can forecast its directing influence and impact on reactivity, enabling the design of more efficient and selective synthetic routes. The frameworks provided by electrophilic substitution theory, acidity/basicity trends, and quantitative models like the Hammett equation serve as an indispensable toolkit for the modern chemical researcher.

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A Comparative Guide to the Biological Activity of (3-(Allyloxy)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The (3-(Allyloxy)phenyl)methanol framework presents an intriguing, yet underexplored, scaffold. While direct studies on this specific parent molecule are sparse, a wealth of data from structurally analogous compounds, particularly derivatives of eugenol and other allylbenzenes, provides a strong rationale for its investigation. This guide synthesizes this collateral data to build a predictive framework for the biological potential of this compound derivatives, offering a comparative analysis of their likely antimicrobial, anticancer, and antioxidant activities, complete with actionable experimental protocols.

The Scientific Premise: Why this compound?

The core structure combines three key functional motifs: a phenyl ring, an allyloxy group, and a benzylic alcohol. Each of these components is known to contribute to biological activity.

  • The Allyl Group: The terminal double bond is a site for chemical modification and can interact with biological targets. For instance, modifications like epoxidation have been shown to enhance the antimicrobial efficacy of related compounds.[1][2]

  • The Phenyl Ring: This aromatic core serves as a scaffold that can be substituted to modulate lipophilicity, electronic properties, and steric interactions, fine-tuning the molecule's interaction with target proteins or membranes.

  • The Methanol Group: The hydroxyl group can participate in hydrogen bonding, a critical interaction in many enzyme active sites. It also serves as a handle for further derivatization, for example, through esterification or etherification, to create prodrugs or alter pharmacokinetic properties.

By systematically modifying these three regions, a diverse chemical library can be generated, optimized for various therapeutic applications. This guide will explore the most promising of these applications based on evidence from related chemical classes.

Comparative Biological Activities: A Predictive Analysis

Antimicrobial Potential

Derivatives of eugenol (4-allyl-2-methoxyphenol), a close structural relative, have demonstrated significant antimicrobial properties.[1][2][3] This provides a strong basis for predicting similar activity in this compound derivatives.

Structure-Activity Relationship (SAR) Insights: A crucial factor in the antibacterial action of eugenol-like phenols is the presence of a free hydroxyl group, which is believed to increase the disruption of bacterial membranes.[4][5] While this compound possesses a hydroxymethyl group instead of a phenolic hydroxyl, this group can still participate in hydrogen bonding. Moreover, derivatization of the allyl group has shown promise. The conversion of the alkene in eugenol to an epoxide, for instance, resulted in a twofold increase in activity against Staphylococcus aureus.[1][2]

Comparative Efficacy: The following table summarizes the antimicrobial activity of eugenol and its derivatives against S. aureus, providing a benchmark for potential targets for this compound derivatives.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Source
Eugenol115230[1]
Epoxide-Eugenol57115[1]
Bromo-alcohol derivative115230[1]
Hydroxychavicol25-5037.5-50[5]
Anticancer Activity

Allylbenzene derivatives and related phenolic compounds have emerged as promising scaffolds for anticancer agents.[6] Studies on novel hydroxylated biphenyl compounds, which share structural similarities, have demonstrated potent activity against malignant melanoma by inducing apoptosis and causing cell cycle arrest.[7][8]

Mechanism of Action: The proposed anticancer mechanisms for related compounds often involve the induction of programmed cell death (apoptosis). This is typically characterized by caspase activation and PARP cleavage.[7][8] Furthermore, these compounds can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M transition phase.[7][8] A key advantage observed in some analogues is selectivity, showing high toxicity towards cancer cells while remaining non-toxic to normal fibroblast cells.[6][7][8]

Comparative Efficacy: The table below presents the half-maximal inhibitory concentrations (IC₅₀) for representative biphenyl compounds against melanoma cells, illustrating the potency that can be achieved with this class of molecules.

CompoundCell LineIC₅₀ (µM) after 72hSource
Compound 11A375 (Melanoma)1.7 ± 0.5[7][8]
Compound 12A375 (Melanoma)2.0 ± 0.7[7][8]
Compound 11SK-MEL-28 (Melanoma)~2.5[7]
Compound 12SK-MEL-28 (Melanoma)~3.0[7]
Antioxidant Properties

Phenolic compounds are well-established antioxidants.[9][10][11] Their ability to scavenge free radicals is primarily attributed to the hydrogen-donating capacity of their hydroxyl groups.[11] The antioxidant potential of this compound derivatives would likely be influenced by substitutions on the phenyl ring, particularly the introduction of additional hydroxyl or methoxy groups, which can stabilize the resulting phenoxy radical.

Mechanism of Action: Antioxidant activity is typically evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay.[12][13] A strong correlation often exists between the total phenolic content of a compound or extract and its antioxidant capacity.[12][13] The introduction of phenolic hydroxyl groups into related structures has been shown to confer potent antioxidant activity, sometimes comparable to the well-known antioxidant Trolox.[14]

Experimental Design and Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed, validated protocols for their synthesis and biological evaluation.

General Synthesis Workflow

A logical approach to creating a library of derivatives involves a multi-step synthesis starting from a commercially available precursor like 3-hydroxybenzaldehyde.

Synthesis_Workflow cluster_0 Step 1: Allylation cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization A 3-Hydroxybenzaldehyde B (3-(Allyloxy)phenyl)aldehyde A->B Allyl bromide, K2CO3 C This compound B->C NaBH4, Methanol D Target Derivatives C->D Various Reagents (e.g., Acyl chlorides, Alkylation agents, Oxidizing agents)

Caption: General synthesis workflow for this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Broth Macrodilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.[1]

  • Preparation of Inoculum:

    • Culture bacteria (e.g., S. aureus ATCC 25923) overnight on appropriate agar.

    • Suspend several colonies in sterile Mueller-Hinton (M-H) broth.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in M-H broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform a twofold serial dilution of the stock solution in 1 mL volumes of M-H broth in a series of sterile test tubes. The concentration range should be chosen based on expected activity.

  • Inoculation and Incubation:

    • Add 1 mL of the diluted bacterial inoculum to each tube containing the compound dilutions. Include a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

    • Incubate all tubes at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the tubes for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

  • MBC Determination:

    • Take a 100 µL aliquot from each tube that showed no visible growth in the MIC test.

    • Spread the aliquot onto an M-H agar plate.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in bacterial growth (i.e., no colony growth on the agar plate).[1]

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., A375 melanoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ value.

Protocol 3: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[12]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a series of test tubes, add various concentrations of the test compound solution.

    • Add a fixed volume of the DPPH solution to each tube and mix.

    • Include a control tube containing only methanol and the DPPH solution.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The results can be expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizing Structure-Activity Relationships (SAR)

The biological activity of these derivatives can be rationally optimized by understanding how structural changes impact efficacy.

SAR_Diagram cluster_ring Phenyl Ring Modifications cluster_allyl Allyl Group Modifications cluster_alcohol Methanol Group Modifications Core Phenyl Ring Allyl Group Methanol Group Ring_Mod Introduce Electron-Donating Groups (e.g., -OH, -OCH3) - May increase antioxidant activity - Can alter lipophilicity Core:f0->Ring_Mod Enhances Activity Allyl_Mod Epoxidation or Halogenation - May increase antimicrobial activity - Potential for altered metabolic stability Core:f1->Allyl_Mod Modulates Potency Alcohol_Mod Esterification or Etherification - Prodrug strategies - Modulates solubility and cell permeability Core:f2->Alcohol_Mod Affects Pharmacokinetics

Caption: Key structure-activity relationships for designing novel derivatives.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. By leveraging the extensive research on structurally related compounds like eugenol and other allylbenzenes, we can logically predict that its derivatives will exhibit a spectrum of valuable biological activities, including antimicrobial, anticancer, and antioxidant effects. The true potential of this chemical class can only be unlocked through systematic synthesis and screening. The experimental protocols and SAR insights provided in this guide offer a robust framework for initiating such an investigation. Future work should focus on creating a diverse library of these derivatives and performing high-throughput screening to identify lead compounds for further preclinical development.

References

  • Eyambe, G., Canales, L., & Banik, B. (2011). ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. Heterocyclic Letters, 1(2), 154–157. [Link]

  • López, M., Hadisurya, M., & Cornwall, R. G. (2019). Antimicrobial Investigation and Structure Activity Analysis of Natural Eugenol Derivatives against Several Oral Bacteria. Journal of Pharmaceutical Microbiology, 5(1), 1. [Link]

  • CORE. (n.d.). ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. [Link]

  • Semantic Scholar. (n.d.). Antimicrobial Investigation and Structure Activity Analysis of Natural Eugenol Derivatives against Several Oral Bacteria. [Link]

  • Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Critical Reviews in Microbiology, 43(6), 668-689. [Link]

  • Sanna, V., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Zhang, Y., et al. (2018). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 552. [Link]

  • Pozdnyakov, D. I., et al. (2022). Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor and Adjuvant Activity When Solubilized with Cyclodextrin-Based Formulations. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • ResearchGate. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. [Link]

  • van Acker, S. A., et al. (1996). Quantitative structure-activity relationship analysis of phenolic antioxidants. Chemical Research in Toxicology, 9(8), 1305-1311. [Link]

  • Sanna, V., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]

  • Rutkauskas, K., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(15), 4443. [Link]

  • ResearchGate. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

  • Zhang, Z., et al. (2017). Synthesis and structure-activity relationship studies of phenolic hydroxyl derivatives based on quinoxalinone as aldose reductase inhibitors with antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 27(4), 887-892. [Link]

  • ResearchGate. (2016). Anticancer activity of methanol extract of Jania Rubens Linn. Against Ehrlich as-cites carcinoma induced Balb/C Mice. [Link]

  • MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

  • ResearchGate. (2015). Antioxidant Activity of Methanolic and Hydroalcohlic Extracts of Garlic Plant. [Link]

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A Spectroscopic Journey: Synthesis and Comparative Analysis of (3-(Allyloxy)phenyl)methanol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the precise characterization of molecules at each stage of a reaction pathway is paramount to ensuring the purity, identity, and ultimate success of the synthetic endeavor. Spectroscopic techniques serve as the cornerstone of this characterization, providing an in-depth look at the molecular structure and functional groups present. This guide offers a comprehensive spectroscopic comparison of (3-(allyloxy)phenyl)methanol, a versatile building block in medicinal chemistry and materials science, with its precursors, 3-hydroxybenzaldehyde and allyl bromide.

Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral transformations that signify the successful synthesis of the target molecule. This guide is designed to provide researchers, scientists, and drug development professionals with not only the raw data but also the underlying principles and experimental rationale necessary for robust chemical analysis.

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound from 3-hydroxybenzaldehyde is a two-step process that first involves the formation of an ether linkage via a Williamson ether synthesis, followed by the reduction of the aldehyde functionality to a primary alcohol.

Synthesis_Workflow Precursor1 3-Hydroxybenzaldehyde Intermediate 3-(Allyloxy)benzaldehyde Precursor1->Intermediate Williamson Ether Synthesis (K₂CO₃, Acetone) Precursor2 Allyl Bromide Product This compound Intermediate->Product Reduction (NaBH₄, Methanol)

Caption: Synthetic workflow for this compound.

This synthetic route is logical as it protects the reactive phenolic hydroxyl group as an allyl ether before the reduction of the aldehyde. The Williamson ether synthesis is a reliable and high-yielding method for forming ether bonds, and sodium borohydride is a mild and selective reducing agent for aldehydes, which avoids unwanted side reactions.

Experimental Protocols

Materials

All reagents and solvents should be of analytical grade and used as received unless otherwise noted.

Reagent/SolventSupplierPurity
3-HydroxybenzaldehydeSigma-Aldrich≥98%
Allyl bromideSigma-Aldrich99%
Potassium carbonate (K₂CO₃)Fisher Scientific≥99%
AcetoneVWRACS Grade
Sodium borohydride (NaBH₄)Oakwood Chemical98%
MethanolFisher ScientificACS Grade
Diethyl etherVWRACS Grade
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific
Deuterated chloroform (CDCl₃)Cambridge Isotope Laboratories99.8% D
Synthesis of 3-(Allyloxy)benzaldehyde (Intermediate)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol), potassium carbonate (8.5 g, 61.4 mmol), and acetone (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (4.2 mL, 49.1 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield 3-(allyloxy)benzaldehyde as a colorless oil.

Synthesis of this compound (Final Product)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(allyloxy)benzaldehyde (4.0 g, 24.7 mmol) in methanol (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.4 g, 37.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield this compound as a colorless oil.

Spectroscopic Comparison

The following section provides a detailed comparison of the spectroscopic data for the precursors, the intermediate, and the final product. This analysis will highlight the key changes in the spectra that confirm the successful transformation at each synthetic step.

Caption: Chemical structures of the compounds in the synthetic pathway.

¹H NMR Spectroscopy

The ¹H NMR spectra provide valuable information about the proton environments in each molecule. The key transformations to observe are the disappearance of the phenolic proton and the appearance of the allyl group protons in the first step, followed by the disappearance of the aldehyde proton and the appearance of the benzylic alcohol protons in the second step.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

CompoundAr-H-CHO-OHAr-O-CH₂--CH=CH₂-CH=CH₂-CH₂OH
3-Hydroxybenzaldehyde 7.10-7.50 (m, 4H)9.97 (s, 1H)~5.5 (br s, 1H)----
Allyl Bromide ----5.95 (m, 1H)5.20-5.40 (m, 2H)4.05 (d, 2H)
3-(Allyloxy)benzaldehyde 7.15-7.55 (m, 4H)9.95 (s, 1H)-4.58 (dt, 2H)6.05 (m, 1H)5.30-5.45 (m, 2H)-
This compound 6.80-7.30 (m, 4H)-~2.0 (br s, 1H)4.55 (dt, 2H)6.08 (m, 1H)5.25-5.40 (m, 2H)4.65 (s, 2H)

*Predicted data based on spectral analysis of similar compounds.

Analysis:

  • Step 1: The disappearance of the broad singlet around 5.5 ppm corresponding to the phenolic -OH of 3-hydroxybenzaldehyde is a key indicator of successful etherification. Concurrently, the appearance of new signals characteristic of the allyl group confirms the formation of 3-(allyloxy)benzaldehyde: a multiplet around 6.05 ppm for the vinylic proton, two multiplets between 5.30-5.45 ppm for the terminal vinylic protons, and a doublet of triplets around 4.58 ppm for the methylene group attached to the oxygen.

  • Step 2: The most significant change in the conversion of 3-(allyloxy)benzaldehyde to this compound is the disappearance of the sharp singlet of the aldehyde proton at ~9.95 ppm. This is accompanied by the appearance of a new singlet around 4.65 ppm, corresponding to the benzylic protons of the newly formed alcohol, and a broad singlet for the alcoholic -OH proton.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecules.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

CompoundC=OAr-C-OAr-CAr-CH-O-CH₂--CH=CH₂=CH₂-CH₂OH
3-Hydroxybenzaldehyde 192.5156.5137.5, 130.3123.5, 122.0, 115.0----
Allyl Bromide -----134.2118.532.5
3-(Allyloxy)benzaldehyde 192.3158.8137.8, 130.0123.0, 121.5, 115.568.9132.7118.2-
This compound -158.5142.5, 129.5119.0, 114.0, 113.568.8133.2117.865.0

*Predicted data based on spectral analysis of similar compounds.

Analysis:

  • Step 1: The carbon of the aromatic ring attached to the oxygen (Ar-C-O) will experience a slight downfield shift upon etherification. The appearance of three new peaks corresponding to the allyl group (at approximately 132.7, 118.2, and 68.9 ppm) is the definitive evidence of the Williamson ether synthesis.

  • Step 2: The reduction of the aldehyde to an alcohol is clearly indicated by the disappearance of the downfield signal of the carbonyl carbon at ~192.3 ppm and the appearance of a new signal around 65.0 ppm for the benzylic carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups.

Table 3: Comparative IR Data (cm⁻¹)

CompoundO-H stretchC-H (sp²) stretchC-H (sp³) stretchC=O stretchC=C stretchC-O stretch
3-Hydroxybenzaldehyde ~3300 (broad)~3050-~1690~1600, 1450~1280
Allyl Bromide -~3080~2950-~1640-
3-(Allyloxy)benzaldehyde -~3060~2930~1695~1645, 1590, 1480~1250
This compound ~3350 (broad)~3050~2930-~1645, 1590, 1480~1250, 1040

*Predicted data based on spectral analysis of similar compounds.

Analysis:

  • Step 1: The broad O-H stretching band of 3-hydroxybenzaldehyde around 3300 cm⁻¹ will disappear. New C-H stretching bands for the sp² and sp³ carbons of the allyl group will appear. The strong C=O stretch will remain.

  • Step 2: The most prominent change is the disappearance of the strong C=O stretching band at ~1695 cm⁻¹. A new, broad O-H stretching band will appear around 3350 cm⁻¹, characteristic of an alcohol. A new C-O stretching band for the alcohol will also appear around 1040 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds, which is a definitive piece of evidence for their identity.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺
3-Hydroxybenzaldehyde C₇H₆O₂122.12123.04
Allyl Bromide C₃H₅Br120.98-
3-(Allyloxy)benzaldehyde C₁₀H₁₀O₂162.19163.07
This compound C₁₀H₁₂O₂164.20165.09

Analysis:

  • Step 1: The mass spectrum of the product from the first step should show a molecular ion peak (or a protonated molecule peak in ESI) corresponding to the molecular weight of 3-(allyloxy)benzaldehyde (162.19 g/mol ).

  • Step 2: The final product, this compound, will have a molecular weight of 164.20 g/mol , which should be confirmed by its mass spectrum. The increase of 2 mass units from the intermediate is consistent with the addition of two hydrogen atoms during the reduction of the aldehyde.

Conclusion

The synthesis of this compound from 3-hydroxybenzaldehyde and allyl bromide provides an excellent case study for the power of spectroscopic analysis in monitoring chemical transformations. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data of the starting materials, the intermediate, and the final product, we can unequivocally track the progress of the reaction and confirm the identity and purity of the desired molecule. The disappearance of key functional group signals and the appearance of new, characteristic peaks provide a clear and detailed narrative of the molecular changes occurring at each synthetic step. This guide serves as a practical reference for researchers, empowering them with the knowledge to confidently synthesize and characterize this and similar molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. 3-(Allyloxy)benzaldehyde. [Link]

  • PubChem. This compound. [Link]

A Senior Application Scientist's Guide to Purity Assessment of (3-(Allyloxy)phenyl)methanol: A Comparative Analysis of HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the landscape of pharmaceutical and materials science research, the chemical intermediate (3-(Allyloxy)phenyl)methanol serves as a versatile building block. Its molecular structure, featuring a primary alcohol, an ether linkage, and an aromatic ring, makes it a valuable precursor for a wide range of more complex molecules. The molecular formula is C₁₀H₁₂O₂ with a molecular weight of 164.20 g/mol [1]. However, the efficacy and safety of any final product derived from this intermediate are directly contingent upon its purity. The presence of unreacted starting materials, by-products, or degradation products can have profound and often detrimental effects on reaction yields, product stability, and, in the context of drug development, biological activity and patient safety.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the comprehensive purity assessment of this compound. We will move beyond simply listing protocols to explain the scientific rationale behind methodological choices, offering a framework for developing robust, reliable, and self-validating analytical systems for this and similar molecules.

The Analytical Challenge: Understanding Potential Impurities

A robust analytical method is one that can separate the main compound from all potential and actual impurities. To design such a method, we must first anticipate the impurities that might arise from the synthesis of this compound. The most common route is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide[2][3].

In a typical synthesis, 3-hydroxybenzyl alcohol would be deprotonated with a base to form an alkoxide, which then reacts with an allyl halide (e.g., allyl bromide).

Potential Impurities from Synthesis:

  • Starting Materials: Unreacted 3-hydroxybenzyl alcohol and residual allyl halide.

  • By-products:

    • Products from the E2 elimination of the allyl halide, particularly if a hindered base is used.

    • Over-alkylation products, though less likely for this specific structure.

    • Impurities present in the starting materials themselves.

  • Degradation Products: Oxidation of the benzylic alcohol to form 3-(allyloxy)benzaldehyde or 3-(allyloxy)benzoic acid. Ethers can also undergo slow autoxidation to form peroxides, which could lead to further degradation[4].

Given this array of potential impurities with varying polarities and volatilities, the chosen analytical technique must offer high resolving power and specificity.

The Workhorse of QC: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for its versatility, robustness, and ability to handle non-volatile and thermally sensitive compounds like this compound[5][6][7].

A Rationale-Driven HPLC Method Development

Our goal is to develop a method that provides a sharp, symmetrical peak for the main compound while separating it from the potential impurities discussed above.

  • Column Selection: The Power of Reversed-Phase. For a moderately polar molecule like this compound, a Reversed-Phase (RP) C18 column is the logical starting point. The nonpolar C18 stationary phase effectively retains the compound through hydrophobic interactions with its aromatic ring and allyl group. More polar impurities, such as the starting 3-hydroxybenzyl alcohol, will elute earlier, while less polar impurities will be retained longer. For enhanced selectivity involving aromatic compounds, a Phenyl-Hexyl phase could also be considered, as it offers alternative pi-pi interactions that can change the elution order and improve the resolution of closely related aromatic species[8].

  • Mobile Phase Strategy: Achieving Optimal Separation. A gradient elution is superior to an isocratic one for impurity profiling, as it can resolve compounds with a wide range of polarities in a single run. We will use a mixture of a buffered aqueous phase and an organic solvent.

    • Solvent A: Water with 0.1% Formic Acid. The acid is crucial for protonating silanol groups on the silica support, which prevents peak tailing and ensures sharp, symmetrical peaks.

    • Solvent B: Acetonitrile. It is a common organic modifier with low viscosity and UV transparency. Methanol is a viable alternative and can alter selectivity, which is useful during method development[8].

    • The Gradient: Starting with a higher percentage of water allows for the retention and separation of early-eluting polar impurities. The percentage of acetonitrile is then gradually increased to elute the main analyte and any less polar impurities within a reasonable timeframe.

  • Detector Selection: Leveraging UV Absorbance. The presence of the phenyl group in this compound makes it an excellent chromophore. A UV-Vis Diode Array Detector (DAD) is the ideal choice. It allows for detection at a specific wavelength (e.g., 254 nm or 270 nm, where the benzene ring absorbs strongly) and can also generate a UV spectrum for each peak, which aids in peak purity assessment and preliminary identification.

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh this compound and Reference Standard B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Filter through 0.45µm Syringe Filter B->C D Inject Sample onto Reversed-Phase C18 Column C->D E Gradient Elution (Water/ACN + 0.1% Formic Acid) D->E F Detect at 254 nm using DAD E->F G Integrate Chromatogram Peaks F->G H Calculate Purity by Area % (Area_main / Area_total * 100) G->H I Generate Report with Chromatogram & Results H->I

Caption: Workflow for HPLC Purity Assessment.

Ensuring Trustworthiness: Method Validation via ICH Guidelines

A protocol is only trustworthy if it is validated. The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose[6][9]. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradants. This is confirmed by spiking the sample with known impurities and observing baseline separation.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known concentration (e.g., a certified reference material).

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. This is critical for controlling impurities at very low levels.

Comparative Analysis: Alternative and Complementary Techniques

While HPLC is a powerful tool, other techniques offer unique advantages and can be used as alternatives or for complementary information.

Alternative 1: Gas Chromatography (GC)

Gas Chromatography is a premier technique for analyzing volatile and semi-volatile compounds[10].

  • Applicability: For this compound, direct injection into a GC is challenging due to its relatively high boiling point and polarity, which can lead to poor peak shape and thermal degradation. However, GC is exceptionally well-suited for quantifying highly volatile impurities that are difficult to retain on a reversed-phase HPLC column, such as residual solvents or unreacted allyl halide[11][12].

  • Performance: When coupled with a Flame Ionization Detector (FID), GC offers excellent sensitivity for hydrocarbons. For impurity identification, GC-Mass Spectrometry (GC-MS) is the gold standard[12][13].

  • Verdict: GC is not the primary choice for the main analyte but is a superior complementary technique for monitoring volatile impurities.

Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.

  • Applicability: UPLC operates on the same principles as HPLC and is perfectly suited for analyzing this compound.

  • Performance: The smaller particles and higher operating pressures (often >15,000 psi) of UPLC systems lead to dramatic improvements in performance compared to traditional HPLC[14][15][16]. Key advantages include:

    • Faster Analysis: Run times can be reduced by a factor of up to 9, significantly increasing laboratory throughput[17].

    • Improved Resolution: Narrower peaks allow for better separation of closely eluting impurities.

    • Higher Sensitivity: Sharper, more concentrated peaks result in greater peak heights, improving the LOQ for trace impurities[14][16].

    • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and a greener environmental footprint[18].

  • Verdict: UPLC is a direct upgrade to HPLC. For labs focused on high-throughput analysis and trace-level impurity detection, UPLC is the superior technology, though it comes with a higher initial instrument cost[14].

Alternative 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC or UPLC with a mass spectrometer provides an additional dimension of data.

  • Applicability: An LC-MS system separates compounds chromatographically and then determines the mass-to-charge ratio (m/z) of each component. This is invaluable for impurity profiling[19][20][21].

  • Performance: While UV detection tells you how much of something is present, MS tells you what it is. High-Resolution Mass Spectrometry (HRMS) can provide mass data with sub-ppm accuracy, allowing for the confident determination of an unknown impurity's elemental formula[21][22]. Tandem MS (MS/MS) fragments the impurity ions to provide structural information, which is critical for definitive identification[19][22].

  • Verdict: LC-MS is the ultimate tool for impurity identification and structural elucidation. It is essential during process development and for investigating unknown peaks found during routine QC, but its complexity and cost make it less common for routine release testing compared to HPLC-UV[5].

Data Synthesis: A Head-to-Head Comparison

The following table summarizes the key performance attributes of each technique for the purity assessment of this compound.

Parameter HPLC-UV GC-FID/MS UPLC-UV LC-MS
Primary Use Case Routine QC, Purity/AssayVolatile Impurities, Residual SolventsHigh-Throughput QC, Trace Impurity AnalysisImpurity Identification, Structural Elucidation
Resolution Good to ExcellentExcellentSuperiorSuperior (same as UPLC)
Sensitivity GoodExcellent (for volatiles)ExcellentUnparalleled
Analysis Time 15-30 min10-25 min2-10 min[15]2-10 min (UPLC-MS)
Solvent Consumption ModerateLow (gas phase)Low[18]Low
Instrument Cost ModerateModerateHighVery High
Sample Volatility Not requiredRequiredNot requiredNot required
Information Output Quantitative (Amount)Quantitative & Qualitative (MS)Quantitative (Amount)Quantitative & Structural (Mass, Formula)[21]

Conclusion and Recommendations

For the routine quality control and purity assessment of This compound , High-Performance Liquid Chromatography (HPLC) remains the well-established, robust, and cost-effective method of choice. A validated reversed-phase HPLC method provides the necessary specificity, precision, and accuracy to ensure product quality for release testing.

  • For laboratories requiring higher throughput and enhanced sensitivity for trace impurities, Ultra-Performance Liquid Chromatography (UPLC) is the recommended upgrade, offering significant improvements in speed and resolution.

  • Gas Chromatography (GC) should be employed as a complementary technique specifically for the analysis of volatile impurities and residual solvents, which are not well-suited for RP-HPLC analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is the indispensable tool for research and development, process optimization, and troubleshooting. Its power lies in the definitive identification of unknown impurities, which is a critical regulatory requirement and essential for ensuring the safety and efficacy of the final product[20].

By selecting the appropriate technique based on the specific analytical need—be it routine QC, high-throughput screening, or unknown identification—researchers and drug development professionals can build a comprehensive and reliable quality control strategy for this compound.

Appendix A: Detailed Experimental Protocols

Protocol 1: HPLC Purity Method for this compound
  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Sample Preparation:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Sample Concentration: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a 1.0 mg/mL solution.

    • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

References

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A Researcher's Comparative Guide to (3-(Allyloxy)phenyl)methanol: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of versatile building blocks is paramount to innovation. (3-(Allyloxy)phenyl)methanol, a bifunctional aromatic compound, presents a unique combination of a reactive allyl ether and a primary alcohol. This guide offers an in-depth technical comparison of its synthesis, key reactions, and potential applications, juxtaposed with relevant alternatives to provide a comprehensive framework for its strategic utilization in chemical synthesis, materials science, and medicinal chemistry.

Introduction to this compound: A Molecule of Dual Functionality

This compound (Figure 1) is an organic compound featuring a phenyl ring substituted with both an allyloxy group and a hydroxymethyl group.[1] This dual functionality makes it a valuable intermediate, offering multiple pathways for chemical modification. The allyl group is amenable to a variety of transformations, including the classic Claisen rearrangement, as well as addition and polymerization reactions. The primary alcohol provides a handle for esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. This unique structural combination allows for its potential use as a precursor in the synthesis of complex molecules, functional polymers, and biologically active compounds.

Figure 1. Chemical Structure of this compound

I. Synthesis of this compound and a Key Alternative

The most common and straightforward synthesis of this compound involves the Williamson ether synthesis, starting from 3-hydroxybenzyl alcohol and an allyl halide. A key alternative and regioisomeric comparator is (4-(Allyloxy)phenyl)methanol, which can be synthesized via a similar route from 4-hydroxybenzyl alcohol.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 3-Hydroxybenzyl alcohol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-hydroxybenzyl alcohol (1.0 eq) and acetone.

  • Add finely ground potassium carbonate (1.5 eq).

  • To the stirring suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

II. The Claisen Rearrangement: A Comparative Study of Reactivity

A cornerstone reaction of allyl aryl ethers is the thermal[1][1]-sigmatropic rearrangement known as the Claisen rearrangement.[2] This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of ortho-allyl phenols. The regioselectivity of this rearrangement is highly dependent on the substitution pattern of the aromatic ring.

When subjected to heat, this compound is expected to undergo a Claisen rearrangement to yield a mixture of 2-allyl-3-hydroxyphenyl)methanol and 4-allyl-3-hydroxyphenyl)methanol. The electronic and steric effects of the hydroxymethyl group at the meta position will influence the ratio of these products.

Comparative Analysis with 2-Allylphenol and 4-Allylphenol Synthesis

To understand the directing effects and potential outcomes, a comparison with the Claisen rearrangement of allyl phenyl ether (leading to 2-allylphenol) and the base-catalyzed rearrangement of catechol mono-allyl ether (yielding a mixture of 3-allyl-catechol and 4-allyl-catechol) is instructive.[3][4]

Starting Material Reaction Conditions Major Product(s) Key Observations Reference
Allyl phenyl etherThermal (180-225 °C)2-AllylphenolPredominantly ortho-rearrangement.[3]
Catechol mono-allyl etherThermal (160-200 °C)3-Allyl-catechol and 4-Allyl-catechol (5:4 ratio)Mixture of ortho and para rearrangement products.[4]
Catechol mono-allyl etherEthanolic NaOEt, reflux3-Allyl-catechol and 4-Allyl-catechol (1:4 ratio)Base catalysis significantly favors the para-rearrangement product.[4]
This compoundThermal (Predicted)(2-Allyl-3-hydroxyphenyl)methanol and (4-Allyl-3-hydroxyphenyl)methanolThe hydroxymethyl group is expected to influence the regioselectivity.-
Experimental Protocol: General Thermal Claisen Rearrangement

This protocol can be adapted for the Claisen rearrangement of this compound and its analogs.[5]

Materials:

  • Substituted allyl aryl ether (e.g., this compound)

  • High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional)

Procedure:

  • Place the substituted allyl aryl ether in a Schlenk flask equipped with a magnetic stir bar.

  • If using a solvent, add it to the flask.

  • Degas the mixture by subjecting it to several vacuum-inert gas cycles.

  • Heat the reaction mixture to the desired temperature (typically 180-225 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Claisen_Rearrangement reactant This compound transition_state [3,3]-Sigmatropic Transition State reactant->transition_state Heat intermediate Dienone Intermediate transition_state->intermediate product1 (2-Allyl-3-hydroxyphenyl)methanol intermediate->product1 Tautomerization (ortho-migration) product2 (4-Allyl-3-hydroxyphenyl)methanol intermediate->product2 Tautomerization (para-migration)

Figure 2. Predicted Claisen rearrangement of this compound.

III. Applications in Polymer Science: A Potential Functional Monomer

The presence of the allyl group suggests that this compound could serve as a functional monomer in polymer synthesis. Allyl monomers are known to participate in free-radical polymerization, although they often exhibit slower polymerization rates and yield lower molecular weight polymers compared to vinyl monomers.[] However, the allyloxy functionality has been successfully incorporated into initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[7]

Comparative Performance with Other Allyl-Containing Initiators
Initiator System Monomer Polymerization Conditions Final Conversion (%) Key Advantages Reference
Ketone-2/amine/IodDi(trimethylolpropane) tetraacrylate (TA)Visible LED, thick filmHighHigh efficiency in thick films.[8]
Ketone-5/amine/IodDi(trimethylolpropane) tetraacrylate (TA)Visible LED, thin filmHighHigh efficiency in thin films.[8]
This compound derivative (Hypothetical)Acrylates/StyrenesThermal/PhotochemicalTo be determinedBifunctional (initiating and post-polymerization modification).-

The hydroxymethyl group on this compound offers a site for attachment to a polymerization initiator core, creating a bifunctional molecule capable of initiating polymerization and providing a pendant allyl group for subsequent cross-linking or functionalization.

Polymer_Application cluster_initiator Initiator Synthesis cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification A This compound C Allyloxy-Functionalized Initiator A->C B Initiator Core (e.g., with acid chloride) B->C E Polymer with Pendant Allyl Groups C->E Initiation D Monomers (e.g., Styrene, Acrylates) D->E Propagation F Cross-linking or Functionalization E->F e.g., Thiol-ene click

Figure 3. Potential workflow for the use of this compound in polymer synthesis.

IV. Potential in Medicinal Chemistry: A Scaffold for Bioactive Molecules

Phenylmethanol derivatives are prevalent structural motifs in a wide range of pharmaceutical compounds. The synthesis of substituted phenylmethanol derivatives is a key step in the preparation of many active pharmaceutical ingredients (APIs).[9] While direct applications of this compound in drug synthesis are not extensively documented, its structural features suggest its potential as a versatile intermediate.

The allyloxy group can be a precursor to a phenol through deallylation, or it can be further functionalized. The hydroxymethyl group can be oxidized to an aldehyde for subsequent reactions or converted to other functional groups. For instance, aryloxy propanamines, which can be conceptually derived from intermediates similar to our title compound, have been investigated as potent inhibitors of serotonin and norepinephrine uptake.

A review of the synthesis of m-aryloxy phenols highlights various strategies to construct this core structure, which is present in numerous biologically active molecules, including those with anti-prostate cancer and herbicidal activities.[10] this compound could serve as a starting material for the synthesis of such compounds.

Conclusion

This compound is a promising yet underexplored building block in organic synthesis. Its dual functionality offers a rich platform for chemical transformations, with the Claisen rearrangement being a key reaction for accessing substituted allyl phenols. In comparison to simple allyl phenyl ethers, the hydroxymethyl substituent is poised to influence reactivity and regioselectivity, an area ripe for further investigation. Its potential as a functional monomer or as a component of a polymerization initiator opens avenues in materials science for the creation of tailored polymers with reactive pendant groups. Furthermore, its core structure is relevant to the synthesis of bioactive molecules, suggesting its utility in medicinal chemistry and drug discovery programs. This guide provides a foundational comparison and detailed protocols to encourage and facilitate the exploration of this compound in diverse research and development settings.

References

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A Comparative Guide to the Synthesis of (3-(Allyloxy)phenyl)methanol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. (3-(Allyloxy)phenyl)methanol is a valuable building block in the synthesis of a variety of more complex molecules. This guide provides an in-depth cost-benefit analysis of two primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.

Introduction

This compound, with its versatile allyl ether and benzyl alcohol functionalities, serves as a crucial intermediate in the construction of diverse molecular architectures. The choice of synthetic route to this compound can significantly impact project timelines, budgets, and overall efficiency. This guide will dissect two common and logical synthetic pathways:

  • Route 1: Williamson Ether Synthesis starting from 3-hydroxybenzyl alcohol.

  • Route 2: Aldehyde Reduction starting from 3-(allyloxy)benzaldehyde.

We will explore the nuances of each route, from the underlying chemical principles to practical considerations of cost, safety, and scalability.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Williamson Ether SynthesisRoute 2: Aldehyde Reduction
Starting Material 3-Hydroxybenzyl alcohol3-(Allyloxy)benzaldehyde
Key Transformation O-AllylationAldehyde Reduction
Estimated Cost per Gram of Product LowerHigher
Key Advantages Cost-effective starting material, one-pot reaction.High-yielding, clean reaction with simple workup.
Key Disadvantages Potential for O,O-diallylation, requires careful control of stoichiometry.More expensive starting material.
Scalability Readily scalable with established industrial precedent.Readily scalable, common industrial transformation.
Safety Considerations Use of flammable allyl bromide, handling of phenolic compounds.Use of sodium borohydride (releases hydrogen gas upon contact with acid/water), handling of flammable solvents.

Route 1: Williamson Ether Synthesis from 3-Hydroxybenzyl Alcohol

The Williamson ether synthesis is a classic and widely used method for the formation of ethers.[1][2] In this route, the phenolic hydroxyl group of 3-hydroxybenzyl alcohol is selectively deprotonated with a base and then alkylated with an allyl halide, such as allyl bromide.

Reaction Scheme & Mechanism

The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide and displacing the bromide leaving group. The selectivity for O-allylation of the more acidic phenolic hydroxyl group over the benzylic alcohol is a key feature of this route.

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3_Hydroxybenzyl_Alcohol 3-Hydroxybenzyl Alcohol Reaction_Mixture Combine & Heat 3_Hydroxybenzyl_Alcohol->Reaction_Mixture Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Acetone) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Reaction Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol

A representative procedure for the selective O-allylation of a phenolic alcohol is as follows:

  • To a solution of 3-hydroxybenzyl alcohol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add allyl bromide (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Note: A solvent-free approach using solid potassium hydroxide has also been reported for similar transformations, offering a potentially greener and high-yielding alternative.[3]

Cost-Benefit Analysis
ReagentPurityEstimated Bulk Price (per kg)
3-Hydroxybenzyl alcohol>98%$10.00 - $20.00[4]
Allyl bromide~99%$250.00[5]
Potassium CarbonateAnhydrous$1.80 - $4.30[6][7]

Benefits:

  • Cost-Effective Starting Material: 3-Hydroxybenzyl alcohol is a relatively inexpensive and readily available starting material.[4]

  • One-Pot Synthesis: This route offers a direct, one-pot conversion to the desired product.

  • High Atom Economy: The main byproduct is a simple inorganic salt, leading to good atom economy.

Drawbacks:

  • Potential for Di-allylation: Although the phenolic hydroxyl is more acidic, there is a risk of O,O-diallylation, especially if an excess of allyl bromide and base is used or at higher temperatures. This necessitates careful control of stoichiometry and reaction conditions.

  • Purification: Column chromatography is often required to separate the desired mono-allyl ether from any unreacted starting material and the di-allyl ether byproduct, which can add to the overall time and cost.

  • Safety of Allyl Bromide: Allyl bromide is a lachrymator and a flammable liquid, requiring careful handling in a well-ventilated fume hood.[8]

Route 2: Reduction of 3-(Allyloxy)benzaldehyde

This synthetic route begins with the commercially available 3-(allyloxy)benzaldehyde and involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride is a common and effective reducing agent for this transformation.[9][10]

Reaction Scheme & Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol.

Diagram of the Aldehyde Reduction Workflow

Aldehyde_Reduction cluster_reactants Reactants cluster_process Process cluster_product Product Starting_Material 3-(Allyloxy)benzaldehyde Reduction Combine & Stir Starting_Material->Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Reduction Solvent Solvent (e.g., Methanol/Ethanol) Solvent->Reduction Quenching Aqueous Quench Reduction->Quenching Reaction Extraction Solvent Extraction Quenching->Extraction Crude Mixture Purification Concentration Extraction->Purification Organic Layer Final_Product This compound Purification->Final_Product Pure Product

Caption: Workflow for the Reduction of 3-(Allyloxy)benzaldehyde.

Experimental Protocol

A general procedure for the sodium borohydride reduction of an aldehyde is as follows:[11]

  • Dissolve 3-(allyloxy)benzaldehyde (1.0 eq.) in a protic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (0.25-0.5 eq.) portion-wise to the stirred solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride and boron species.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Cost-Benefit Analysis
ReagentPurityEstimated Bulk Price (per kg)
3-(Allyloxy)benzaldehyde>95%$265 for 5g (extrapolates to a high per kg price)[12]
Sodium Borohydride~98%$221.70[13]

Benefits:

  • High Yield and Selectivity: The reduction of aldehydes with sodium borohydride is typically a high-yielding and very selective reaction, with minimal side products.[9]

  • Simple Workup: The workup procedure is generally straightforward, often involving a simple extraction and removal of the solvent.

  • Mild Reaction Conditions: The reaction is usually carried out at or below room temperature, making it energy-efficient.

Drawbacks:

  • Cost of Starting Material: 3-(Allyloxy)benzaldehyde is significantly more expensive than 3-hydroxybenzyl alcohol, which is the major contributor to the higher cost of this route.[14][15]

  • Safety of Sodium Borohydride: While generally safe to handle, sodium borohydride reacts with water and acids to produce flammable hydrogen gas.[16][17] The quenching step must be performed with care, especially on a larger scale.

Industrial Scalability and Safety Considerations

Both synthetic routes are amenable to industrial scale-up, with established precedents for similar transformations in the pharmaceutical and chemical industries.

  • Williamson Ether Synthesis: On a large scale, the handling of flammable allyl bromide and the potential exotherm of the reaction need to be carefully managed. The use of phase-transfer catalysts can sometimes improve reaction efficiency and safety.[18] Proper ventilation and personal protective equipment are essential when working with phenolic compounds.[19][20]

  • Aldehyde Reduction with Sodium Borohydride: The primary safety concern on an industrial scale is the evolution of hydrogen gas during the reaction and, particularly, the quenching step.[16] This requires a well-designed reactor system with adequate ventilation and pressure relief. Process safety evaluations are crucial to ensure a controlled and safe reaction.[21][22] The use of inline monitoring techniques can enhance safety and process control.[17]

Conclusion and Recommendation

For laboratory-scale synthesis where cost is a primary driver, Route 1, the Williamson ether synthesis from 3-hydroxybenzyl alcohol, is the more economically favorable option. The significantly lower cost of the starting material outweighs the potential need for more rigorous purification. Careful optimization of the reaction conditions to favor mono-allylation is key to maximizing the efficiency of this route.

For applications where a rapid and high-yielding synthesis with a simple purification is paramount, and the higher cost of the starting material can be justified, Route 2, the reduction of 3-(allyloxy)benzaldehyde, presents a highly reliable and straightforward approach. Its predictability and clean reaction profile make it an attractive option for producing high-purity material quickly.

Ultimately, the choice between these two synthetic routes will depend on the specific priorities of the research or development project, balancing the trade-offs between cost, time, and process complexity.

References

  • Naka, T., Ozawa, H., Toyama, K., & Shirasaka, T. (2015). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Organic Process Research & Development, 19(11), 1747–1751. [Link]

  • Ingredi. (n.d.). Buy Potassium Carbonate Anhydrous - 50 lb Bag Here. Retrieved from [Link]

  • Organic Process Research & Development. (2015). Mechanistic Studies and Reaction Calorimetry Enable Safe Scale-up of a Reduction with NaBH4 and TFA. Organic Process Research & Development, 19(11), 1747-1751.
  • Mettler Toledo. (n.d.). NaBH4 Reduction Enhanced Safety via Inline PAT. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Sodium Borohydride Reduction: A Sustainable PAT System for Safe Operation. Retrieved from [Link]

  • Custom Hydro. (2025). Potassium Carbonate 50lb. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 3 (Allyloxy)Benzaldehyde >= 95% (Nmr) 1 G. Retrieved from [Link]

  • IndiaMART. (n.d.). Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Intratec. (2025). Potassium Carbonate Price. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Potassium Carbonate (K2CO3) Supplier | Buy Bulk. Retrieved from [Link]

  • PharmaCompass. (n.d.). Sodium Borohydride | Price | per kg | USD. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Allyl Bromide, 25g, Each. Retrieved from [Link]

  • iChemical. (n.d.). Allyl bromide, CAS No. 106-95-6. Retrieved from [Link]

  • Cefic. (n.d.). Phenol. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Hydroxybenzyl alcohol, min 99% (GC), 100 grams. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

  • MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Development of a Mild and Efficient Protocol for the Protection and O-Alkylation of Tertiary Allyl Alcohol of Oxindole with Potassium Carbonate under Microwave Irradiation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Retrieved from [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of (3-(Allyloxy)phenyl)methanol, ensuring that your operational procedures are as rigorous as your research.

Foundational Safety: Hazard Identification and Risk Assessment

Structurally similar chemicals, such as other allyloxy and benzaldehyde derivatives, are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] The presence of the allyl group and the phenol-like core necessitates a cautious approach, treating the compound as potentially harmful and requiring stringent handling protocols.[3][4]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS Hazard StatementRationale & Causality
Skin Irritation H315: Causes skin irritationAromatic alcohols and phenols can defat the skin, leading to irritation. Allyl compounds can also be irritating upon contact.[1][2][3]
Eye Irritation H319: Causes serious eye irritationDirect contact with splashes can cause significant irritation or damage to the cornea.[1][2][5]
Respiratory Irritation H335: May cause respiratory irritationInhalation of aerosols or vapors, especially if heated, can irritate the respiratory tract.[1][2]
Aquatic Toxicity H410: Potentially very toxic to aquatic life with long-lasting effectsPhenolic compounds are often toxic to aquatic organisms. Discharge into the environment must be strictly avoided.[1]

Given this profile, all disposal activities must be preceded by a thorough risk assessment specific to your laboratory's conditions.

Pre-Disposal Protocol: Engineering Controls and Personal Protection

Before handling the waste container, establishing a safe working environment is essential. This is a non-negotiable first line of defense.

Engineering Controls

All handling of this compound, including transfer to a waste container, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] This minimizes the risk of inhaling potentially irritating vapors. Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[5][8]

Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE based on a thorough hazard assessment.[9] For this compound, the required PPE is as follows:

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationStandard / Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Must protect against harmful skin absorption. Always inspect gloves before use and use proper removal technique.[9][10]
Eye & Face Protection Safety goggles or a face shield.Required under OSHA 29 CFR 1910.133 to protect against chemical splashes.[5]
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.[1]

Step-by-Step Disposal Procedure

The disposal of this compound is not a matter of neutralization and drain disposal. It must be managed as a hazardous chemical waste stream from generation to final pickup.

Step 1: Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[11][12] Based on the inferred hazard profile, this compound should be managed as a hazardous waste. Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.[7][13]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a clean, compatible container, preferably the original manufacturer's bottle or a designated container for non-halogenated organic waste. The container must have a tightly fitting cap.[6][13] Funnels left in the bottle are not acceptable.[13]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[14] Keep an accurate inventory of the contents.[14]

Step 3: Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be in a secondary containment tray to prevent spills.[14]

  • Segregation: Store this waste away from incompatible materials, particularly strong oxidizing agents.[5][14] Chemical waste should never be stored on the floor.[14]

  • Volume Limits: Do not fill waste containers beyond 90% of their capacity to allow for expansion.[15]

Step 4: Arranging Final Disposal
  • Contact Professionals: The final disposal step must be handled by trained professionals. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[6][7]

  • Provide Information: Be prepared to provide the full chemical name and hazard information to the disposal personnel.

  • Never Discharge to Sewer: Do not discharge this compound or its containers into sewer systems or waterways.[5][6]

Spill and Emergency Procedures

Accidents require immediate and correct responses.

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent like sand, silica gel, or vermiculite.[5][7] Collect the absorbed material and any contaminated items (e.g., gloves) into a suitable, sealed container for disposal as hazardous waste.[4][6]

  • Large Spills: Evacuate the area immediately and alert your institution's EHS or emergency response team.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[5][6]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposition Start Waste Generated: This compound Assess Assess Hazards (Treat as Irritant) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE FumeHood Work in Fume Hood PPE->FumeHood Container Select Compatible, Sealed Container FumeHood->Container Label Label Clearly: 'HAZARDOUS WASTE' & Contents Container->Label Store Store in Secondary Containment in Designated Area Label->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Schedule Schedule Pickup ContactEHS->Schedule End Professional Disposal Schedule->End

Caption: Disposal workflow for this compound.

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with institutional and regulatory standards, protecting yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Safe Disposal of 3-(Allyloxy)oxetane: A Procedural Guide.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-Allyloxy-4-methoxybenzaldehyde.
  • Hit2Lead. (n.d.). [3-(allyloxy)phenyl]methanol.
  • ChemicalBook. (n.d.). This compound.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • University of Toronto, Department of Chemistry. (2019). Standard Operating Procedure: Hazardous Waste Storage and Disposal.
  • OSHA. (2025). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
  • Olin Epoxy. (n.d.). Allyl Chloride.
  • Capot Chemical. (2025). MSDS of (3-Benzyloxy-5-methoxy-phenyl)-methanol.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Fluorochem. (2024). Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • Benchchem. (2025). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Phenol.

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Personal protective equipment for handling (3-(Allyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: (3-(Allyloxy)phenyl)methanol

Hazard Assessment and Core Principles

(3-Allyloxyphenyl)methanol, a substituted benzyl alcohol, should be handled with the assumption that it may pose hazards similar to Benzyl Alcohol, which is classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2] The allyloxy group may introduce additional reactivity and potential for sensitization. Therefore, a cautious and proactive approach to personal protection is paramount.

The cornerstone of safe handling lies in the "Hierarchy of Controls," which prioritizes engineering and administrative controls over personal protective equipment (PPE). However, in a laboratory setting, where exposure to small quantities is frequent, robust PPE is a critical final layer of defense.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific procedure and the potential for exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling & Weighing ANSI-approved safety glasses with side shieldsNitrile glovesFully buttoned laboratory coatNot typically required if handled in a well-ventilated area
Solution Preparation & Transfers Chemical splash gogglesNitrile glovesFully buttoned laboratory coatNot typically required if performed in a chemical fume hood
Heating or Reactions Chemical splash goggles and a face shieldNitrile glovesChemical-resistant apron over a laboratory coatRecommended to be performed in a chemical fume hood
Large-Volume (>1 L) Handling Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatUse in a chemical fume hood is mandatory
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coveralls or suitAir-purifying respirator with organic vapor cartridges

Procedural Guidance: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Apron: Ensure it is fully buttoned.

  • Respiratory Protection: If required, perform a seal check.

  • Eye and Face Protection: Goggles should fit snugly.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing Sequence:
  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Apron/Coveralls: Remove by rolling it away from the body.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respiratory Protection: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Engineering Controls: The First Line of Defense

Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure the fume hood has adequate airflow and is not cluttered. Safety showers and eyewash stations should be readily accessible and tested regularly.[2]

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and assess the situation.

  • Small Spills (<100 mL): If you are trained and have the appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[4] Collect the absorbed material into a sealed container for proper disposal.

  • Large Spills (>100 mL): Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.[4]

  • Waste Segregation: Do not mix this waste with other waste streams.[4]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Pickup: Arrange for disposal through your institution's EHS office or a licensed chemical waste contractor.[4]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Identify Task AssessVolume Assess Volume (<100mL or >100mL?) Start->AssessVolume AssessAerosol Potential for Aerosolization (Heating, Agitation) AssessVolume->AssessAerosol LowRisk Low Risk: - Safety Glasses - Nitrile Gloves - Lab Coat AssessAerosol->LowRisk Low Volume & No Aerosol ModerateRisk Moderate Risk: - Chemical Goggles - Nitrile Gloves - Lab Coat - Fume Hood AssessAerosol->ModerateRisk Low Volume & Aerosol OR High Volume & No Aerosol HighRisk High Risk: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Chemical Apron - Fume Hood/Respirator AssessAerosol->HighRisk High Volume & Aerosol

Caption: PPE selection workflow for handling this compound.

References

  • Merck. (2025).
  • Fisher Scientific. (2015).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28065595, this compound. PubChem.
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  • Santa Cruz Biotechnology, Inc. (2023).
  • Actylis Lab Solutions. (2024).
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  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Carl ROTH. (2020).
  • Chiron AS. (2025). PFC and PFAS, Individual Compounds (≤100 µg/mL), in Methanol with 4 mole eq.
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  • UCLA - EH&S. (2012).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.